FGFR1/DDR2 inhibitor 1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(1-cyclopropylpyrazol-4-yl)-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N5O/c1-16-5-6-18(27(37)33-21-4-2-3-20(13-21)28(29,30)31)11-24(16)17-7-10-23-25(12-17)34-35-26(23)19-14-32-36(15-19)22-8-9-22/h2-7,10-15,22H,8-9H2,1H3,(H,33,37)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOWTGPWHLSLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)C(=NN4)C5=CN(N=C5)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FGFR1/DDR2 inhibitor 1 discovery and synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of a Novel Dual FGFR1/DDR2 Kinase Inhibitor
Abstract
The development of targeted cancer therapies has shifted towards multi-target inhibitors capable of overcoming the complex and redundant signaling pathways that drive tumor progression and drug resistance. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two receptor tyrosine kinases implicated in the pathogenesis of various malignancies, including lung squamous cell carcinoma (SqCC). This guide provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of a potent, orally active dual inhibitor of FGFR1 and DDR2, identified as compound 11k , a 3-substituted indazole derivative. We will detail the strategic rationale, structure-activity relationship (SAR) studies, complete chemical synthesis, and the biochemical and cellular characterization that establish this compound as a promising therapeutic candidate.
Strategic Rationale: The Case for Dual FGFR1/DDR2 Inhibition
Cancer is often driven by aberrant signaling from multiple receptor tyrosine kinases (RTKs). Targeting a single RTK can lead to the development of resistance through the activation of alternative compensatory pathways. A more robust strategy involves the simultaneous inhibition of two or more key oncogenic drivers.[1]
-
FGFR1 (Fibroblast Growth Factor Receptor 1): The FGFR family plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR1 signaling, often through gene amplification, is a known oncogenic driver in a significant subset of cancers, including up to 22% of non-small-cell lung carcinomas (NSCLC) and 10% of estrogen receptor-positive breast cancers.
-
DDR2 (Discoidin Domain Receptor 2): DDR2 is a unique RTK activated by collagen. Its dysregulation is involved in tumor progression, invasion, metastasis, and chemotherapy resistance.[1] Mutations and overexpression of DDR2 are particularly noted in lung squamous cell carcinoma, making it an attractive therapeutic target.
The co-activation or mutual upregulation of these pathways in certain cancers, such as lung SqCC, provides a strong rationale for developing a dual inhibitor. A single molecule capable of potently blocking both FGFR1 and DDR2 could offer a more profound and durable anti-tumor response compared to a selective inhibitor of either kinase alone.
FGFR1 & DDR2 Signaling Overview
Below is a simplified representation of the signaling pathways initiated by FGFR1 and DDR2, which converge on critical downstream effectors like the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. The dual inhibitor acts at the apex of these cascades.
Caption: Dual inhibition of FGFR1 and DDR2 by Compound 11k.
Discovery of the Lead Compound: A Structure-Guided Approach
The discovery of the lead compound, 11k , stemmed from a focused library screening and subsequent structure-activity relationship (SAR) optimization.[1] The initial hit featured an indazole scaffold, a privileged structure in kinase inhibitor design. The optimization process systematically modified four key regions of the scaffold to enhance potency against DDR2 and then to build in potent FGFR1 inhibition.
Discovery & Optimization Workflow
The workflow followed a classical medicinal chemistry progression, from initial screening to in vivo validation.
Caption: Workflow from initial screen to preclinical candidate.
The optimization of the initial hit resulted in compound 11k , which demonstrated excellent dual-target potency.[1]
Chemical Synthesis of Inhibitor 11k
The synthesis of N-(5-(1H-indazol-3-yl)-2-methoxypyridin-3-yl)-4-(4-methylpiperazin-1-yl)benzamide (compound 11k ) is achieved through a multi-step process. The following protocols are based on the procedures described by Wang et al. (2019).[1]
Synthesis Scheme
Sources
An In-depth Technical Guide to the Chemical and Pharmacological Properties of FGFR1/DDR2 Inhibitor 1
This guide provides a comprehensive overview of the chemical and biological properties of FGFR1/DDR2 inhibitor 1, a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Introduction: Targeting FGFR and DDR in Oncology
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in various cancers, including lung, breast, and gastric cancers.[1] Similarly, Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, is implicated in tumor progression, invasion, and metastasis, particularly in non-small cell lung cancer.[2][3] The concurrent inhibition of both FGFR1 and DDR2 presents a promising therapeutic strategy to target multiple oncogenic pathways.
This compound, also referred to as compound 11k in some literature, has emerged as a significant research tool and potential therapeutic agent due to its high potency against both kinases.[4] This guide will delve into its chemical characteristics, mechanism of action, biological activity, and practical considerations for its use in a research setting.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.
Chemical Identity
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2308497-58-5[4][5] |
| Molecular Formula | C₂₈H₂₂F₃N₅O[4][5] |
| Molecular Weight | 501.50 g/mol [5][6] |
| Appearance | White solid[4] |
Chemical Structure
The chemical structure of this compound is presented below.
Figure 1: 2D Chemical Structure of this compound.
Solubility
The solubility of this compound in various solvents is a critical parameter for the preparation of stock solutions and experimental formulations.
| Solvent | Solubility | Notes |
| DMSO | Up to 250 mg/mL (498.50 mM)[5][7] | Sonication may be required to achieve maximum solubility.[5] |
| Ethanol | 100 mg/mL | |
| Water | Insoluble[7] |
Stability and Storage
Proper storage is crucial to maintain the integrity and activity of the inhibitor.
-
Solid Form: Store at -20°C for up to 3 years.[5]
-
In Solvent:
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of both FGFR1 and DDR2, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Figure 2: Simplified signaling pathway showing the inhibitory action.
In Vitro Potency
The inhibitor demonstrates high potency against its primary targets and various cancer cell lines.
| Target/Cell Line | IC₅₀ (nM) |
| DDR2 | 3.2[4][5] |
| FGFR1 | 31.1[4][5] |
| NCI-H716 (FGFR-driven) | 31.8[4] |
| SNU-16 (FGFR-driven) | 93.4[4] |
| NCI-H2286 (DDR2-driven) | 93.0[4] |
| KG-1 (FGFR-driven) | 108.4[4] |
| UMUC14 (FGFR-driven) | 306.6[4] |
In Vitro Experimental Data
This compound has been shown to significantly inhibit the phosphorylation of its target kinases in a dose-dependent manner in cell-based assays.
-
FGFR2 Phosphorylation: In SNU16 cells, the inhibitor showed significant inhibition of FGFR2 phosphorylation at concentrations ranging from 25 to 200 µM over a 2-hour period.[4]
-
DDR2 Phosphorylation: In H2286 cells, the inhibitor demonstrated significant inhibition of DDR2 phosphorylation at concentrations between 60 and 250 µM over a 2-hour period.[4]
In Vivo Efficacy
The oral bioavailability and anti-tumor activity of this compound have been demonstrated in xenograft mouse models.
-
NCI-H1581 Tumor Model: Oral administration of the inhibitor at 10 and 20 mg/kg once daily for 7 days resulted in tumor growth inhibition (TGI) of 59.7% and 98.1%, respectively.[4]
-
NCI-H2286 Tumor Model: In SCID mice bearing NCI-H2286 tumors, treatment with 10 mg/kg of the inhibitor for 10 consecutive days suppressed tumor growth with a TGI of 82.8%.[4]
Experimental Protocols
The following are generalized protocols based on available data. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
Figure 3: Workflow for preparing a stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Solubilization: Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[5]
In Vitro Kinase Phosphorylation Assay
-
Cell Seeding: Plate cancer cells (e.g., SNU16 or H2286) in appropriate culture plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium from the stock solution. Add the diluted inhibitor to the cells and incubate for the desired time (e.g., 2 hours).[4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated and total FGFR or DDR2.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total kinase.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H1581 or NCI-H2286) into the flank of immunocompromised mice (e.g., SCID or nude mice).[4]
-
Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Inhibitor Formulation and Administration:
-
For a suspended solution, a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) can be used.[5]
-
For a clear solution, a formulation of 10% DMSO and 90% corn oil can be utilized.[5]
-
Administer the inhibitor or vehicle control orally (p.o.) once daily at the desired dosage (e.g., 10 or 20 mg/kg).[4]
-
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent and orally bioavailable dual inhibitor with significant anti-tumor activity in preclinical models. Its well-defined chemical properties and mechanism of action make it a valuable tool for investigating the roles of FGFR1 and DDR2 in cancer biology and for the development of novel therapeutic strategies. The information and protocols provided in this guide are intended to facilitate its effective use in a research setting.
References
- Wang Q, et al. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry. 2019 Feb 1;163:671-689. [Link]
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- Amsbio. This compound. [Link]
- Adooq Bioscience. This compound. [Link]
- Biocompare.
- Tan, L., et al. (2011). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure, 19(7), 936-945.
- El-Gamal, M. I., et al. (2022). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules, 27(15), 4983.
- Hammerman, P. S., et al. (2011). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. Clinical Cancer Research, 17(18), 5879-5888.
- Spandidos Publications. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). [Link]
- VJOncology. How FGFR isoform selectivity may shape the therapeutic window. [Link]
- Frontiers.
- ACS Publications. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)
- MDPI.
- PubMed.
- PubMed Central. Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. [Link]
- PubMed Central. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of a Novel Dual FGFR1/DDR2 Inhibitor
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the mechanism of action of FGFR1/DDR2 inhibitor 1, a novel dual kinase inhibitor with significant anti-tumor activity. We will delve into the molecular rationale for targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) in oncology, particularly in lung squamous cell carcinoma. This document will elucidate the inhibitor's mode of action, from direct enzymatic inhibition to the downstream cellular consequences. Detailed, field-proven protocols for characterizing this and similar inhibitors are provided to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Dual Inhibition of FGFR1 and DDR2 in Oncology
The therapeutic landscape in oncology is progressively moving towards targeted therapies that address specific molecular aberrations driving tumorigenesis. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) have emerged as critical targets in several malignancies.
FGFR1 , a receptor tyrosine kinase, is a key regulator of cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often through gene amplification, is a known oncogenic driver in a variety of cancers, including breast and lung cancer.[1]
DDR2 , another receptor tyrosine kinase, is activated by collagen and plays a crucial role in cell proliferation, migration, and invasion.[2] Dysregulation of DDR2 signaling has been implicated in the progression and metastasis of several cancers, including non-small cell lung cancer.[2]
The simultaneous inhibition of both FGFR1 and DDR2 presents a compelling therapeutic strategy. This dual-targeting approach can potentially overcome resistance mechanisms that may arise from the activation of alternative signaling pathways and offers a more comprehensive blockade of tumor growth and progression. This compound, also identified as compound 11k in foundational studies, is an orally active small molecule designed to potently inhibit both kinases.[3][4]
Molecular Profile of this compound
This compound is a 3-substituted indazole derivative with potent inhibitory activity against both FGFR1 and DDR2.[3]
| Property | Value | Source |
| Molecular Formula | C28H22F3N5O | [4] |
| Molecular Weight | 501.50 g/mol | [4] |
| IC50 (FGFR1) | 31.1 nM | [4][5] |
| IC50 (DDR2) | 3.2 nM | [4][5] |
Table 1: Physicochemical and Biochemical Properties of this compound.
Core Mechanism of Action: From Kinase Inhibition to Cellular Response
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding sites within the kinase domains of both FGFR1 and DDR2. This binding prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of their downstream signaling cascades.
Inhibition of FGFR1 Signaling Pathway
Upon activation by fibroblast growth factors (FGFs), FGFR1 dimerizes and autophosphorylates, leading to the activation of downstream pathways, primarily the RAS-MAPK and PI3K-AKT cascades. These pathways are crucial for cell proliferation and survival. This compound effectively blocks FGFR1 autophosphorylation, leading to the downregulation of these key signaling nodes.
Caption: FGFR1 Signaling Pathway and Point of Inhibition.
Inhibition of DDR2 Signaling Pathway
DDR2 is activated by collagen, which triggers its dimerization and autophosphorylation. Activated DDR2 then recruits and phosphorylates various downstream signaling molecules, including STAT3, leading to enhanced cell migration, invasion, and proliferation.[2] By inhibiting DDR2 autophosphorylation, this compound effectively abrogates these downstream effects.
Caption: DDR2 Signaling Pathway and Point of Inhibition.
Experimental Validation of the Mechanism of Action
A series of robust biochemical and cellular assays are essential to fully characterize the mechanism of action of this compound.
Biochemical Kinase Inhibition Assay
The direct inhibitory effect of the compound on the kinase activity of FGFR1 and DDR2 is quantified using a luminescence-based kinase assay. This assay measures the amount of ATP consumed during the phosphorylation reaction.
Protocol: Luminescence-Based Kinase Assay for IC50 Determination
-
Reagent Preparation :
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Prepare a solution containing the recombinant human FGFR1 or DDR2 enzyme and a suitable substrate (e.g., poly-Glu-Tyr peptide) in kinase assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Reaction Setup :
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of the enzyme/substrate solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction :
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for a Luminescence-Based Kinase Assay.
Cellular Proliferation Assay
The effect of the inhibitor on the viability and proliferation of cancer cell lines with known FGFR1 or DDR2 dependency is a critical validation step. The MTT assay is a reliable colorimetric method for this purpose.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding :
-
Seed cancer cells (e.g., SNU-16 for FGFR2-driven, NCI-H2286 for DDR2-driven) in a 96-well plate at a density of 5,000-10,000 cells/well.[4]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment :
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT Addition :
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
To confirm that the inhibitor blocks the intended signaling pathways within a cellular context, western blotting is performed to assess the phosphorylation status of key downstream effector proteins.
Protocol: Western Blotting for p-FGFR, p-DDR2, p-ERK, and p-AKT
-
Cell Treatment and Lysis :
-
Treat cancer cells (e.g., SNU-16, NCI-H2286) with varying concentrations of this compound for 2 hours.[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, p-DDR2, p-ERK, p-AKT, total ERK, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in xenograft mouse models. For instance, in an NCI-H1581 (FGFR1-amplified) tumor model, oral administration of the inhibitor resulted in significant tumor growth inhibition.[4] Similarly, in an NCI-H2286 (DDR2-driven) tumor model, the inhibitor also demonstrated profound anti-tumor efficacy.[4]
| Xenograft Model | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Source |
| NCI-H1581 | 10-20 mg/kg | p.o., once daily for 7 days | 59.7% and 98.1% respectively | [4] |
| NCI-H2286 | 10 mg/kg | p.o., once daily for 10 days | 82.8% | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound.
Conclusion
This compound is a potent dual kinase inhibitor that effectively targets two key oncogenic drivers. Its mechanism of action is well-defined, involving the direct inhibition of FGFR1 and DDR2 kinase activity, leading to the suppression of critical downstream signaling pathways that control cell proliferation, survival, and migration. The comprehensive in vitro and in vivo data underscore the therapeutic potential of this compound, particularly in cancers with aberrant FGFR1 or DDR2 signaling. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this and other novel kinase inhibitors.
References
- Wang Q, et al. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. Eur J Med Chem. 2019 Feb 1;163:671-689. [Link]
- STAT3 BINDING TO THE FGF RECEPTOR IS ACTIVATED BY RECEPTOR AMPLIFIC
- Selective FGFR inhibitor BGJ398 inhibits phosphorylation of AKT and STAT3 and induces cytotoxicity in sphere-cultured ovarian cancer cells. PubMed. [Link]
- FGFR leads to sustained activation of STAT3 to mediate resistance to EGFR-TKIs treatment.
- Combined FGFR inhibitor and Akt inhibitor elicits superior growth...
- STAT3 inhibitor Stattic Exhibits the Synergistic Effect with FGFRs Inhibitor Erdafitinib in FGFR1-positive Lung Squamous Cell Carcinoma. PMC. [Link]
- Activation of the FGFR-STAT3 pathway in breast cancer cells induces a hyaluronan-rich microenvironment that licenses tumor form
- DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions. NIH. [Link]
- Protein kinase B inhibitors enhance the sensitivity of translocated promoter region–fibroblast growth factor receptor 1 cells to fibroblast growth factor receptor 1 inhibitor-induced apoptosis. PMC. [Link]
- Supplemental Information Dual Targeting of PDGFRa and FGFR1 Displays Synergistic Efficacy in Malignant Rhabdoid Tumors.
- Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells. PMC. [Link]
- Human FGFR1/2 Reporter Assay Kit. Indigo Biosciences. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FGFR1/DDR2 Inhibitor 1 (CAS No. 2308497-58-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Dual-Targeting FGFR1 and DDR2 in Oncology
The landscape of targeted cancer therapy is increasingly focused on overcoming the intricate and often redundant signaling networks that drive tumor progression and resistance. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two receptor tyrosine kinases (RTKs) that, through distinct mechanisms, play crucial roles in cell proliferation, survival, migration, and tissue remodeling. While aberrant FGFR1 signaling, often through gene amplification or fusion, is a known oncogenic driver in various malignancies, the role of DDR2, a collagen-activated RTK, is gaining prominence in the context of the tumor microenvironment and metastasis.[1][2] The strategic dual-inhibition of both FGFR1 and DDR2 presents a compelling therapeutic hypothesis: simultaneously targeting a primary oncogenic driver and a key mediator of the tumor's interaction with its environment. This guide provides a comprehensive technical overview of FGFR1/DDR2 Inhibitor 1, a potent small molecule designed to exploit this therapeutic strategy.
Section 1: Chemical and Physical Properties
This compound, also known as ZUN97585, is an orally active small molecule inhibitor.[3][4] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2308497-58-5 | [3][5][6] |
| Molecular Formula | C28H22F3N5O | [6] |
| Molecular Weight | 501.5 g/mol | [5][6] |
| Appearance | White solid | [6] |
| Solubility | DMSO: up to 250 mg/mL (498.5 mM) | [6][7] |
Chemical Structure: Smiles: Cc1ccc(cc1-c1ccc2c(n[nH]c2c1)-c1cnn(c1)C1CC1)C(=O)Nc1cccc(c1)C(F)(F)F[6]
Section 2: Mechanism of Action and Biological Activity
This compound functions as a potent, ATP-competitive inhibitor of both FGFR1 and DDR2 kinase activity. By occupying the ATP-binding pocket of these kinases, the inhibitor prevents their autophosphorylation and the subsequent activation of downstream signaling cascades that promote cancer cell proliferation and survival.[1][8]
In Vitro Potency
The inhibitory activity of this compound has been quantified against both the isolated enzymes and in cell-based assays, demonstrating high potency.
| Target | IC50 (nM) | Assay Type | Source(s) |
| DDR2 | 3.2 | Enzymatic Assay | [4][6] |
| FGFR1 | 31.1 | Enzymatic Assay | [4][6] |
| KG-1 Cells (FGFR1-driven) | 108.4 | Cell Proliferation | [4][6] |
| SNU-16 Cells (FGFR-driven) | 93.4 | Cell Proliferation | [4] |
| NCI-H716 Cells (FGFR-driven) | 31.8 | Cell Proliferation | [4] |
| UMUC14 Cells (FGFR-driven) | 306.6 | Cell Proliferation | [4] |
| NCI-H2286 Cells (DDR2-driven) | 93.0 | Cell Proliferation | [4] |
The potent enzymatic inhibition of both DDR2 and FGFR1, with IC50 values in the low nanomolar range, highlights the dual-targeting nature of this compound.[4][6] The significant activity against cancer cell lines known to be driven by FGFR or DDR2 signaling further validates its potential as a therapeutic agent.[4]
Section 3: Signaling Pathways Overview
A thorough understanding of the FGFR1 and DDR2 signaling pathways is critical to appreciating the mechanism of action of this inhibitor.
FGFR1 Signaling Cascade
FGFR1 is a member of the fibroblast growth factor receptor family.[9] Ligand (FGF) binding induces receptor dimerization and trans-autophosphorylation of tyrosine residues within the kinase domain.[2][10] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which are central to cell proliferation and survival.[9][10]
Caption: Simplified FGFR1 signaling pathway and point of inhibition.
DDR2 Signaling Cascade
DDR2 is an atypical receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix, rather than soluble growth factors.[1][11] Collagen binding induces DDR2 dimerization and slow, sustained autophosphorylation.[12] Activated DDR2 then recruits adaptor proteins like SHC and SRC, initiating downstream signaling through pathways such as the MAPK/ERK and PI3K cascades, which influence cell proliferation, migration, and matrix metalloproteinase (MMP) expression.[1][11]
Caption: Simplified DDR2 signaling pathway and point of inhibition.
Section 4: Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in mouse xenograft models.[4] Oral administration of the compound led to dose-dependent tumor growth inhibition.
| Tumor Model | Dose (p.o., daily) | Duration | Tumor Growth Inhibition (TGI) | Source(s) |
| NCI-H1581 | 10 mg/kg | 7 days | 59.7% | [4] |
| NCI-H1581 | 20 mg/kg | 7 days | 98.1% | [4] |
| NCI-H2286 | 10 mg/kg | 10 days | 82.8% | [4][13] |
These results indicate that the inhibitor is orally bioavailable and can achieve exposures sufficient to suppress tumor growth in vivo.[4] The profound efficacy in these models underscores its potential for clinical development.[4]
Section 5: Experimental Protocols
The following sections detail standardized, high-level protocols for evaluating kinase inhibitors like this compound. These are intended as a guide and should be optimized for specific laboratory conditions.
Protocol 5.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor against a purified kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. Inhibition disrupts this interaction, leading to a loss of FRET.[14]
Materials:
-
Purified, tagged recombinant FGFR1 or DDR2 kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound (serially diluted in DMSO)
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of this compound in DMSO. Dispense 5 µL of each dilution into the assay plate. Include DMSO-only wells as a negative control.
-
Kinase/Antibody Preparation: Prepare a mixture of the kinase and the europium-labeled antibody in assay buffer at 3x the final desired concentration.
-
Tracer Preparation: Prepare the Alexa Fluor™ 647-labeled tracer in assay buffer at 3x the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Protocol 5.2: Cell-Based Proliferation Assay
This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines.
Principle: The viability of cells is assessed after a defined incubation period with the test compound. Assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., KG-1, NCI-H2286)
-
Appropriate cell culture medium and supplements
-
This compound (serially diluted)
-
96-well clear-bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,500 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the cells for an appropriate period (e.g., 96 hours).[16]
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 6: Concluding Remarks and Future Directions
This compound is a potent dual-kinase inhibitor with compelling preclinical activity. Its mechanism of targeting both a primary oncogenic driver (FGFR1) and a key component of the tumor microenvironment (DDR2) represents a rational and promising strategy for cancer therapy. The robust in vitro and in vivo data suggest that this compound warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of preclinical models (including patient-derived xenografts), and investigation of potential resistance mechanisms. The data presented in this guide provide a solid foundation for researchers and drug developers to advance the exploration of this promising therapeutic candidate.
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In vitro activity of FGFR1/DDR2 inhibitor 1
An In-Depth Technical Guide to the In Vitro Activity of a Dual FGFR1/DDR2 Inhibitor
Abstract
The concurrent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) presents a compelling therapeutic strategy for cancers driven by aberrant signaling through these pathways. This guide provides a comprehensive framework for the in vitro characterization of a novel dual inhibitor, designated "Inhibitor 1". We move beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to inhibitor profiling. This document details biochemical and cell-based methodologies for determining potency, target engagement, and cellular effects, grounded in the principles of rigorous drug discovery.
Introduction: The Rationale for Dual FGFR1/DDR2 Inhibition
Receptor Tyrosine Kinases (RTKs) are critical nodes in cellular signaling, and their dysregulation is a hallmark of many cancers.[1][2] Developing inhibitors that target specific RTKs has revolutionized oncology. Here, we focus on the strategic co-inhibition of FGFR1 and DDR2.
1.1 The Role of FGFR1 in Oncogenesis FGFR1, a member of the fibroblast growth factor receptor family, is a key regulator of cell proliferation, differentiation, and survival.[3][4] Aberrant FGFR1 activation, often through gene amplification, mutations, or translocations, is a known oncogenic driver in various malignancies, including breast cancer and lung squamous cell carcinoma.[4][5] This constitutive signaling activates downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting tumor growth and survival.[3][5] Consequently, FGFR1 is a well-validated therapeutic target.
1.2 The Role of DDR2 in Tumor Progression and the Microenvironment DDR2 is a unique RTK activated by collagen, a primary component of the extracellular matrix (ECM).[2][6] Its activation influences cell proliferation, migration, and invasion.[2][7] DDR2 signaling can modulate the tumor microenvironment, promoting the expression of matrix metalloproteinases (MMPs) that facilitate metastasis.[2][8] Mutations and overexpression of DDR2 have been identified in non-small cell lung cancer (NSCLC) and other solid tumors, making it an attractive target for intervention.[2][6]
1.3 The Synergy of a Dual-Inhibitor Approach Targeting two distinct oncogenic drivers simultaneously can offer a more durable therapeutic response and potentially overcome resistance mechanisms.[9] An inhibitor that potently blocks both FGFR1-driven proliferation and DDR2-mediated invasion could have a profound anti-tumor effect. This guide outlines the essential in vitro assays to validate the activity profile of such a dual inhibitor, which we will refer to as Inhibitor 1 . Based on preliminary data, Inhibitor 1 has demonstrated potent activity with IC50 values of 31.1 nM for FGFR1 and 3.2 nM for DDR2 in biochemical assays.[10]
Signaling Pathways Overview
To contextualize the inhibitor's mechanism, it is crucial to visualize the signaling cascades initiated by FGFR1 and DDR2.
Caption: Simplified FGFR1 signaling cascade and point of intervention.
Caption: Simplified DDR2 signaling cascade and point of intervention.
Overall In Vitro Characterization Workflow
A tiered approach is essential for efficiently characterizing a dual inhibitor. We begin with cell-free biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional consequences in a physiological context.
Caption: Tiered workflow for in vitro characterization of Inhibitor 1.
Tier 1: Biochemical Kinase Assays for IC50 Determination
Scientific Rationale: The first step is to quantify the direct inhibitory effect of Inhibitor 1 on the enzymatic activity of purified FGFR1 and DDR2 kinases. This cell-free format isolates the interaction between the compound and its targets, providing a clean measure of potency (IC50). The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, a direct product of kinase activity.[11]
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup (384-well plate):
-
Causality: A serial dilution of Inhibitor 1 is prepared to generate a dose-response curve. A DMSO control represents 100% kinase activity.
-
Add 1 µL of Inhibitor 1 (in 10-point, 3-fold serial dilutions, e.g., from 10 µM to 0.5 nM) or DMSO vehicle control to appropriate wells.
-
Add 2 µL of a solution containing the purified recombinant kinase (e.g., FGFR1 or DDR2 at a final concentration of ~5 ng/µL).
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. This should contain a suitable peptide substrate and ATP at its Michaelis-Menten constant (Km) concentration. Using ATP at Km makes the IC50 value a closer approximation of the inhibitor constant (Ki).[12]
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes. This time should be within the linear range of the enzyme reaction, determined during assay development.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
IC50 Calculation:
-
Convert raw luminescence units to percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus the logarithm of Inhibitor 1 concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.[13]
-
Data Presentation: Biochemical Potency of Inhibitor 1
| Target Kinase | Substrate | ATP Conc. (µM) | Inhibitor 1 IC50 (nM) |
| FGFR1 | Poly(E,Y) | 15 | 31.1[10] |
| DDR2 | Poly(E,Y) | 10 | 3.2[10] |
Tier 2: Cellular Target Engagement Assays
Scientific Rationale: After confirming biochemical potency, it is critical to verify that Inhibitor 1 can enter cells and inhibit the autophosphorylation of FGFR1 and DDR2. Autophosphorylation is the direct hallmark of kinase activation.[5][8] An In-Cell Western (ICW) or traditional Western Blot provides a quantitative measure of target phosphorylation in a cellular context, confirming on-target activity.[14][15]
Protocol: In-Cell Western for Phospho-FGFR1 (p-FGFR1) Inhibition
-
Cell Line Selection & Seeding:
-
Inhibitor Treatment:
-
Starve cells in serum-free media for 4-6 hours to reduce background signaling.
-
Treat cells with a serial dilution of Inhibitor 1 (e.g., from 10 µM to 0.1 nM) for 2 hours. Include a DMSO vehicle control.
-
-
Fixing and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate cells simultaneously with two primary antibodies from different species:
-
Wash wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
-
Data Acquisition & Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels in each well.
-
Calculate the cellular IC50 by normalizing the p-FGFR1 signal to the total protein/housekeeping signal and plotting the normalized data against the log of inhibitor concentration.[14][21]
-
Note: A similar protocol would be adapted for p-DDR2. For DDR2, which is ligand-activated, stimulation with collagen (e.g., 50 µg/mL) for 30-60 minutes post-inhibitor treatment would be required in a cell line endogenously expressing DDR2.
Tier 3: Cellular Phenotypic Assays
Scientific Rationale: The ultimate goal of inhibiting a target is to elicit a desired cellular response, such as halting proliferation or invasion. These assays connect target engagement to a functional outcome.
5.1 Cell Viability Assay
Causality: This assay determines the concentration of Inhibitor 1 required to inhibit cell growth by 50% (GI50). By testing on a panel of cell lines, we can establish an on-target effect. For instance, an inhibitor should be more potent in a cancer cell line dependent on FGFR1 signaling (e.g., FGFR1-amplified) compared to a cell line without this dependency.[16][22]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate. Include:
-
Inhibitor Treatment: After 24 hours, treat cells with a serial dilution of Inhibitor 1.
-
Incubation: Incubate plates for 72 hours, a sufficient period to observe effects on proliferation.
-
Signal Generation: Add CellTiter-Glo® Reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition & Analysis: Measure luminescence and calculate the GI50 by plotting percent viability versus the log of inhibitor concentration.
Data Presentation: Cellular Potency of Inhibitor 1
| Cell Line | Relevant Alteration | Inhibitor 1 GI50 (nM) | Predicted Sensitivity |
| NCI-H1581 | FGFR1 Amplification | 95 | High (FGFR1-driven) |
| KG-1 | FGFR1 Fusion | 108.4[10] | High (FGFR1-driven) |
| NCI-H2286 | DDR2 Mutation | 150 | Moderate (DDR2-driven) |
| A549 | Wild-Type | >5000 | Low (Not dependent) |
5.2 Cell Invasion Assay
Causality: Since DDR2 is a key mediator of collagen-induced invasion, this assay directly tests the ability of Inhibitor 1 to block this phenotypic effect. A transwell assay with a Matrigel-coated membrane mimics the passage of cells through an extracellular matrix barrier.
Protocol: Transwell Invasion Assay
-
Setup: Place Matrigel-coated inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber.
-
Cell Seeding: Suspend DDR2-expressing cells (e.g., BT549 breast cancer cells) in serum-free medium containing collagen I (to stimulate DDR2) and a serial dilution of Inhibitor 1. Seed this suspension into the upper chamber of the inserts.
-
Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and pores.
-
Quantification:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the underside of the membrane with crystal violet.
-
Elute the dye and measure absorbance, or count cells in representative fields under a microscope.
-
-
Analysis: Compare the number of invading cells in inhibitor-treated wells to the DMSO control.
Conclusion and Future Directions
This guide provides a foundational set of in vitro protocols to rigorously characterize a dual FGFR1/DDR2 inhibitor. The successful execution of these experiments will establish the inhibitor's biochemical potency, confirm its on-target action in a cellular environment, and demonstrate its ability to produce desired anti-cancer phenotypes. The causality-driven approach ensures that each data point contributes to a comprehensive and validated understanding of the inhibitor's mechanism of action. Subsequent studies should include broader kinase panel screening to confirm selectivity and in vivo xenograft models using the validated cell lines to assess therapeutic efficacy.
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An In-depth Technical Guide to the Potency and Methodologies of FGFR1/DDR2 Inhibitor 1
This guide provides a comprehensive technical overview of FGFR1/DDR2 inhibitor 1, a potent dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitor's potency, the methodologies for its evaluation, and the scientific rationale behind these experimental choices.
Introduction
This compound has emerged as a significant research tool and potential therapeutic candidate due to its potent and specific inhibition of two key receptor tyrosine kinases (RTKs) implicated in various cancers. FGFR1, a member of the fibroblast growth factor receptor family, is a known driver of cell proliferation, differentiation, and angiogenesis, with its aberrant activation linked to numerous malignancies.[1][2][3] DDR2, a collagen-activated RTK, plays a crucial role in cell adhesion, migration, and extracellular matrix remodeling, and its dysregulation is associated with tumor progression and metastasis.[4][5] The dual-targeting nature of this inhibitor presents a compelling strategy to simultaneously counteract distinct oncogenic signaling pathways. This guide will provide a detailed analysis of its inhibitory activity, supported by established protocols and mechanistic insights.
Biochemical and Cellular Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, these values have been determined through rigorous biochemical and cellular assays, demonstrating its high affinity for its targets.
Biochemical Potency
Biochemical assays measure the direct inhibitory effect of the compound on the purified kinase enzyme's activity. This provides a fundamental understanding of the inhibitor's intrinsic potency in an isolated system.
| Target | IC50 Value |
| FGFR1 | 31.1 nM[6][7][8][9][10] |
| DDR2 | 3.2 nM[6][7][8][9][10] |
The pronounced potency against DDR2, being almost tenfold higher than against FGFR1, suggests a strong binding affinity to the ATP-binding pocket of DDR2.
Cellular Potency
Cell-based assays are crucial for evaluating an inhibitor's efficacy in a more physiologically relevant context, accounting for factors like cell permeability and engagement with the target within the cellular environment. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines driven by either FGFR or DDR2 signaling.
| Cell Line | Cancer Type | Driven by | IC50 Value |
| NCI-H716 | Colorectal Cancer | FGFR | 31.8 nM[6] |
| SNU-16 | Gastric Cancer | FGFR | 93.4 nM[6] |
| NCI-H2286 | Lung Squamous Cell Carcinoma | DDR2 | 93.0 nM[6] |
| KG-1 | Acute Myeloid Leukemia | FGFR | 108.4 nM[6][8][9][10] |
| UMUC14 | Bladder Cancer | FGFR | 306.6 nM[6] |
These cellular IC50 values, while higher than the biochemical IC50s as expected, confirm that the inhibitor effectively engages its targets in a cellular context and translates its biochemical potency into a functional anti-proliferative response.
Signaling Pathways and Mechanism of Action
To appreciate the impact of this compound, it is essential to understand the signaling cascades they regulate. The inhibitor functions by competing with ATP for binding to the kinase domain of both FGFR1 and DDR2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and survival.
FGFR1 Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues.[3][11] This creates docking sites for various adaptor proteins and enzymes, leading to the activation of major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[2][3]
DDR2 Signaling Pathway
DDR2 is activated by binding to fibrillar collagens, which induces receptor dimerization and a slow, sustained autophosphorylation of its intracellular kinase domain.[4][12] Activated DDR2 recruits adaptor proteins like Shc and activates downstream pathways including SRC, ERK1/2, and PI3K, thereby influencing cell migration, proliferation, and matrix metalloproteinase (MMP) production.[4][5]
Experimental Protocols for IC50 Determination
The accurate determination of IC50 values relies on robust and well-defined experimental methodologies. Below are detailed protocols for typical biochemical and cell-based assays used to evaluate kinase inhibitors.
General Experimental Workflow
Biochemical Kinase Inhibition Assay (Example for FGFR1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The principle relies on measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical to ensure the assay is performing correctly and to define the dynamic range of the measurement. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for ATP to ensure competitive inhibitors can be accurately assessed.[13][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a stock solution of recombinant human FGFR1 enzyme.
-
Prepare a stock solution of a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Prepare a stock solution of ATP at a concentration near the Km for FGFR1.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer.
-
Add the serially diluted inhibitor to the respective wells.
-
Add the FGFR1 enzyme to all wells except the negative control.
-
Add the substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify substrate phosphorylation. Common methods include:
-
Radiometric assays: Using [γ-³³P]ATP and measuring radioactivity incorporated into the substrate.[13]
-
Fluorescence-based assays: Using technologies like LanthaScreen™ TR-FRET, which measures the binding of a fluorescently labeled antibody that recognizes the phosphorylated substrate.[15]
-
Luminescence-based assays: Using technologies like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[16]
-
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[17][18]
-
Cell-Based Proliferation Assay (Example using NCI-H2286)
This assay measures the effect of the inhibitor on the proliferation of a cancer cell line known to be dependent on the target kinase.
Self-Validation: A key aspect of this protocol is ensuring that the observed decrease in viability is due to the specific inhibition of the target and not general cytotoxicity. This is often confirmed by comparing the inhibitor's effect on cell lines that are dependent on the target versus those that are not. The use of a time course can also ensure that the chosen endpoint reflects the inhibitory effect on proliferation.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture NCI-H2286 cells in the recommended medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Assay Procedure:
-
Harvest and count the cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period, typically 72 hours, to allow for multiple cell divisions.
-
-
Viability Measurement:
-
Quantify cell viability using a suitable method:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
Resazurin (alamarBlue) Assay: A fluorometric/colorimetric assay that measures metabolic activity.
-
ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
-
Data Analysis:
Conclusion
This compound is a potent dual inhibitor with low nanomolar efficacy against its target kinases in both biochemical and cellular assays. The distinct but complementary roles of FGFR1 and DDR2 in cancer progression make this inhibitor a valuable tool for preclinical research and a promising scaffold for further drug development. The methodologies described herein represent standard, robust approaches for characterizing the potency of such kinase inhibitors, emphasizing the importance of experimental rigor and self-validating systems to ensure data integrity and reproducibility.
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FGFR1/DDR2 inhibitor 1 downstream signaling pathways
An In-Depth Technical Guide to the Downstream Signaling of a Dual FGFR1/DDR2 Inhibitor
Abstract
The concurrent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) represents a promising therapeutic strategy in oncology, particularly in cancers characterized by aberrations in these pathways, such as lung squamous cell carcinoma. This guide provides a detailed exploration of the downstream signaling cascades of FGFR1 and DDR2, the scientific rationale for their dual targeting, and a comprehensive framework for experimentally validating the mechanism of action of a dual-specificity compound, exemplified by "FGFR1/DDR2 inhibitor 1." We offer field-proven insights into experimental design, detailed protocols for core validation assays, and visual representations of the complex biological networks involved. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.
Introduction: The Strategic Imperative for Dual Kinase Targeting
Receptor Tyrosine Kinases (RTKs) are critical nodes in cellular signaling, governing processes such as proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. While single-target inhibitors have achieved clinical success, tumors often develop resistance through the activation of compensatory signaling pathways. This has spurred the development of multi-target inhibitors designed to preemptively block these escape routes.
Fibroblast Growth Factor Receptor 1 (FGFR1) is an RTK whose amplification and activating mutations are implicated in various malignancies.[1][2] Its activation by FGF ligands triggers potent pro-proliferative and pro-survival signals.[3] Discoidin Domain Receptor 2 (DDR2) , another RTK, is uniquely activated by collagen, a major component of the tumor microenvironment.[4] DDR2 signaling is involved in cell migration, invasion, and extracellular matrix remodeling.[5][6] The co-activation of these two distinct RTKs can create a robust signaling network that drives tumor progression, making a dual inhibitor a compelling therapeutic approach.
This guide focuses on the downstream effects of a specific dual inhibitor, "this compound," a compound designed to simultaneously block both signaling axes.[7][8]
The FGFR1 Signaling Axis: A Master Regulator of Cell Proliferation and Survival
Upon binding of an FGF ligand, FGFR1 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain.[1][3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signals.[9] The two predominant pathways are:
-
The RAS/MAPK Pathway: The phosphorylated receptor recruits FGFR Substrate 2 (FRS2), which in turn recruits the GRB2/SOS complex. This activates RAS, leading to the sequential phosphorylation and activation of RAF, MEK, and finally ERK (MAPK).[1][2] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell cycle progression and proliferation.[1]
-
The PI3K/AKT Pathway: Activated FGFR1 can also recruit and activate Phosphoinositide 3-kinase (PI3K), either directly or via adaptors like GRB2-associated-binding protein 1 (GAB1).[10][11][12] PI3K generates PIP3, which recruits and activates AKT (Protein Kinase B). Activated AKT is a crucial pro-survival signal, inhibiting apoptosis by phosphorylating and inactivating proteins like BAD and promoting cell growth through the mTOR pathway.[10][11]
-
The PLCγ Pathway: FGFR1 activation also leads to the phosphorylation of Phospholipase C gamma (PLCγ).[3] PLCγ cleaves PIP2 into IP3 and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which influences a variety of cellular processes.[3][13]
The DDR2 Signaling Axis: A Key Mediator of the Tumor Microenvironment
DDR2 activation is a slower, more sustained process compared to many other RTKs, initiated by the binding of fibrillar collagen.[14] This interaction induces receptor clustering and autophosphorylation, engaging a distinct set of downstream effectors.
-
SRC Family Kinases and SHP-2: Upon activation, DDR2 recruits and phosphorylates adaptor proteins like SHC.[5][15] This can lead to the recruitment of SRC family kinases, which are critical for robust DDR2 autophosphorylation and subsequent signaling.[14] The tyrosine phosphatase SHP-2 is another key effector, which, upon recruitment to DDR2, becomes phosphorylated and can modulate downstream pathways, including the ERK/MAPK cascade.[5][16] In some contexts, SHP-2 can also regulate STAT3 activity.[17][18][19]
-
STAT Pathway: DDR2 activation can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Activated STATs dimerize and translocate to the nucleus to regulate genes involved in cell survival and proliferation.
-
Convergence on MAPK and PI3K Pathways: Like FGFR1, DDR2 signaling can also converge on the RAS/MAPK and PI3K/AKT pathways, often through the action of adaptors like SHC and the phosphatase SHP-2.[5][14][15] This convergence highlights a point of vulnerability that can be exploited by a dual inhibitor.
Validating the Mechanism of Action of "this compound"
To rigorously characterize a dual inhibitor, a multi-faceted experimental approach is required. The goal is to move from confirming target engagement at the molecular level to demonstrating functional inhibition of downstream pathways and, ultimately, observing a desired anti-cancer phenotype.
Quantifying Inhibitor Potency and Target Engagement
The first step is to quantify the inhibitor's potency against its intended targets. This is typically achieved through biochemical and cell-based assays. "this compound" has been shown to be a potent inhibitor of both kinases.[7][8]
| Target | IC₅₀ (nM) |
| FGFR1 | 31.1 |
| DDR2 | 3.2 |
Causality Behind Experimental Choice: While biochemical IC₅₀ values are essential, they do not confirm that the compound can enter a cell and engage its target in the complex intracellular environment. Therefore, cell-based target engagement assays are a critical next step.[20]
Featured Protocol: Cell-Based Kinase Phosphorylation Assay
This assay directly measures the ability of the inhibitor to block receptor autophosphorylation in a cellular context.
-
Cell Line Selection: Choose cell lines with known dependencies on FGFR1 or DDR2 signaling. For example, SNU-16 (gastric carcinoma) for FGFR2 (as a proxy for FGFR family) and NCI-H2286 (lung cancer) for DDR2.[7]
-
Cell Culture and Plating: Culture cells to 70-80% confluency. Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal kinase activity, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) medium.
-
Inhibitor Treatment: Pre-treat cells with a dose range of "this compound" (e.g., 0, 10, 50, 100, 250, 500 nM) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand to induce kinase activation (e.g., FGF2 for FGFR-driven cells, or plate on collagen for DDR2-driven cells) for a short period (15-30 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[21]
-
Analysis: Quantify the levels of phosphorylated FGFR1 (p-FGFR1) or phosphorylated DDR2 (p-DDR2) relative to the total protein levels using Western Blot or ELISA.
Assessing Downstream Pathway Inhibition via Western Blotting
This is the cornerstone experiment for confirming the mechanism of action. By measuring the phosphorylation status of key nodes downstream of FGFR1 and DDR2, we can verify that the inhibitor effectively blocks signal transduction.
Featured Protocol: Western Blot for Pathway Analysis
-
Sample Preparation: Prepare cell lysates as described in the protocol above (Section 4.1). Normalize protein concentrations for all samples using a BCA assay to ensure equal loading.[22] Prepare samples by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.[21]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel until adequate separation of proteins by molecular weight is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[23]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution diluted in blocking buffer.[25] Key antibodies include:
-
FGFR1 Pathway: p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT
-
DDR2 Pathway: p-DDR2, DDR2, p-STAT3, STAT3, p-SHP2, SHP2
-
Loading Control: β-Actin or GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[21]
-
Analysis: Quantify the band intensities using densitometry software. For each pathway component, calculate the ratio of the phosphorylated protein signal to the total protein signal to determine the degree of inhibition.
Verifying Disruption of Signaling Complexes with Co-Immunoprecipitation (Co-IP)
Causality Behind Experimental Choice: Western blotting shows if a protein is phosphorylated, but Co-IP can show if the inhibitor prevents the formation of the upstream signaling complex itself.[26][27] For example, does the inhibitor prevent the recruitment of FRS2 to FGFR1 or SHP-2 to DDR2? This provides a more detailed mechanistic insight.
Featured Protocol: Co-Immunoprecipitation
-
Cell Lysis: Lyse inhibitor-treated and control cells using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 instead of SDS) to preserve protein-protein interactions.[28]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour to reduce non-specific binding.[22]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the "bait" antibody (e.g., anti-FGFR1 or anti-DDR2) and incubate overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.[28]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS sample buffer. Analyze the eluate by Western blotting, probing for the "prey" protein (e.g., FRS2, SHP-2, or GRB2). A diminished prey signal in the inhibitor-treated sample indicates the disruption of the protein-protein interaction.
Assessing the Phenotypic Consequences of Inhibition
Ultimately, the inhibition of these signaling pathways should translate into a measurable anti-cancer effect.
Cell Proliferation Assays: The efficacy of "this compound" was demonstrated across several cancer cell lines with known FGFR or DDR2 dependencies.[7] Assays like the MTT or CellTiter-Glo® assay can be used to generate dose-response curves and calculate IC₅₀ values for cell viability.
In Vivo Efficacy: The definitive test of an inhibitor's potential is its performance in a preclinical animal model. "this compound" has demonstrated significant anti-tumor efficacy in mouse xenograft models.[7][8]
| Animal Model | Dose (p.o.) | Tumor Growth Inhibition (TGI) |
| NCI-H1581 Xenograft | 10 mg/kg | 59.7% |
| NCI-H1581 Xenograft | 20 mg/kg | 98.1% |
| NCI-H2286 Xenograft | 10 mg/kg | 82.8% |
Conclusion and Future Perspectives
The dual inhibition of FGFR1 and DDR2 is a sound therapeutic strategy rooted in the fundamental roles these kinases play in tumor growth and interaction with the microenvironment. This guide has outlined the core downstream signaling pathways and provided a logical, multi-step framework for the preclinical validation of a dual inhibitor like "this compound."
The causality-driven experimental approach—progressing from biochemical potency to cellular target engagement, pathway modulation, and finally, phenotypic outcomes—ensures a thorough and trustworthy characterization of the inhibitor's mechanism of action. Future work should focus on identifying predictive biomarkers to select patient populations most likely to respond to dual FGFR1/DDR2 inhibition and to investigate potential mechanisms of acquired resistance to further refine the next generation of multi-targeted cancer therapies.
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An In-Depth Technical Guide to the Molecular Targets of a Novel FGFR1/DDR2 Dual Inhibitor
Intended for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of a novel dual inhibitor targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). This guide delves into the core mechanisms of action, molecular targets, and the essential experimental frameworks for the characterization of this class of inhibitors.
Executive Summary
The concurrent inhibition of multiple oncogenic signaling pathways is a cornerstone of modern cancer therapy development. This guide focuses on a specific orally active small molecule, designated as FGFR1/DDR2 inhibitor 1, which demonstrates potent and selective inhibitory activity against two clinically relevant receptor tyrosine kinases (RTKs): FGFR1 and DDR2. Dysregulation of both FGFR1 and DDR2 signaling is implicated in the progression of various solid tumors, making a dual-targeting agent a compelling therapeutic strategy. This document will elucidate the signaling cascades of these two receptors, detail the inhibitory profile of the compound, and provide robust, field-proven protocols for its comprehensive evaluation.
The Rationale for Dual FGFR1 and DDR2 Inhibition in Oncology
Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the highly conserved FGFR family of RTKs.[1] Upon binding with fibroblast growth factors (FGFs), FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events crucial for cellular processes such as proliferation, differentiation, and migration.[2][3] Aberrant FGFR1 signaling, often driven by gene amplification, fusions, or activating mutations, is a known oncogenic driver in a multitude of cancers, including breast, lung, and bladder cancer.
Discoidin Domain Receptor 2 (DDR2), another RTK, is unique in its activation by collagen, a primary component of the extracellular matrix.[4][5] DDR2 signaling plays a significant role in cell adhesion, migration, and matrix remodeling.[6] Similar to FGFR1, genetic alterations leading to the constitutive activation of DDR2 have been identified as oncogenic drivers, particularly in squamous cell lung carcinoma.[5]
The strategic co-inhibition of both FGFR1 and DDR2 presents a multi-pronged attack on tumor progression by simultaneously disrupting key pathways involved in cell proliferation and the tumor microenvironment.
Molecular Profile of this compound
This compound is an orally active small molecule designed to target the ATP-binding sites of both FGFR1 and DDR2 kinases.[7][8] Its inhibitory activity has been quantified through rigorous biochemical and cellular assays.
Biochemical Potency
The half-maximal inhibitory concentrations (IC50) are key indicators of an inhibitor's potency. For this compound, these values demonstrate a high degree of affinity for its intended targets.[7][8][9]
| Target | IC50 (nM) |
| FGFR1 | 31.1[7][8][9] |
| DDR2 | 3.2[7][8][9] |
Cellular Activity
The inhibitor has demonstrated significant anti-proliferative effects in cancer cell lines characterized by FGFR or DDR2 pathway activation.[8]
| Cell Line | Cancer Type | Relevant Alteration | IC50 (nM) |
| KG-1 | Acute Myelogenous Leukemia | FGFR1 Fusion | 108.4[9] |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | 93.4[8] |
| NCI-H716 | Colorectal Carcinoma | FGFR Amplification | 31.8[8] |
| UM-UC-14 | Bladder Carcinoma | FGFR3 Mutation | 306.6[8] |
| NCI-H2286 | Lung Carcinoma | DDR2 Driven | 93.0[8] |
Signaling Pathways and Mechanism of Inhibition
To fully appreciate the impact of this compound, it is essential to understand the signaling networks it disrupts.
The FGFR1 Signaling Cascade
FGFR1 activation triggers several key downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[3]
Caption: FGFR1 Signaling Pathway and Point of Inhibition.
The DDR2 Signaling Cascade
Upon collagen binding, DDR2 activates pathways involving SHC, SRC, and subsequently the MAPK/ERK pathway, influencing cell migration and invasion.[5][10]
Caption: DDR2 Signaling Pathway and Point of Inhibition.
Experimental Protocols for Inhibitor Characterization
The following protocols provide a framework for the comprehensive evaluation of this compound and similar molecules.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay for FGFR1
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][11]
Materials:
-
Recombinant FGFR1 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[3]
-
Substrate (e.g., poly(E,Y) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO).
-
Add 2 µl of FGFR1 enzyme solution.
-
Add 2 µl of substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[3]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[3]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay: Western Blot for Phospho-DDR2
This method assesses the inhibitor's ability to block DDR2 autophosphorylation in a cellular context.
Materials:
-
NCI-H2286 cells
-
Collagen type I
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DDR2 (e.g., Tyr740), anti-total-DDR2
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate NCI-H2286 cells and allow them to adhere. Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with collagen type I (e.g., 20 µg/ml) for the indicated time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-phospho-DDR2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-DDR2 antibody to confirm equal protein loading.
Cell Viability Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16][17][18]
Materials:
-
KG-1 cells (or other relevant cell lines)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/ml in PBS)[18]
-
Solubilization solution (e.g., SDS-HCl)[15]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KG-1 cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy: Subcutaneous Xenograft Model
This model evaluates the anti-tumor activity of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
NCI-H1581 or NCI-H2286 cancer cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of NCI-H1581 or NCI-H2286 cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[2]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Inhibitor Administration: Administer this compound orally once daily at predetermined doses (e.g., 10 and 20 mg/kg).[8]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length)/2.[2]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Pharmacokinetic Profile
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development.
In Vivo Pharmacokinetic Analysis in Mice
Procedure:
-
Dosing: Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a well-defined molecular profile and demonstrated anti-tumor activity in preclinical models. The dual inhibition of FGFR1 and DDR2 offers a rational approach to combatting cancers with dysregulated signaling in these pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this and other dual-target kinase inhibitors. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of the inhibitor, exploring potential resistance mechanisms, and identifying predictive biomarkers to guide its clinical application.
References
- Xu, X. et al. Fibroblast growth factor receptors (FGFRs) and their roles in limb development. Cell Tissue Res. 296, 33–43 (1999).
- Vogel, W., Gish, G. D., Alves, F. & Pawson, T. The discoidin domain receptor tyrosine kinases are activated by collagen. Mol. Cell 1, 13–23 (1997).
- Hammerman, P. S. et al. Mutations in the DDR2 kinase gene identify a novel therapeutic target in squamous cell lung cancer. Cancer Discov. 1, 78–89 (2011).
- Riss, T. L. et al. Cell Viability Assays. in Assay Guidance Manual (eds. Markossian, S. et al.) (Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004).
- Aasirvatham, A. M. Cell Viability Assay (MTT Assay) Protocol. protocols.io (2023). doi:10.17504/protocols.io.8epv5x3kdg1b/v1.
- Le, K. et al. Discoidin domain receptor 2 signaling networks and therapy in lung cancer. J. Thorac. Oncol. 8, 1499–1506 (2013).
- ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Hu, Y., Stumpfe, D. & Bajorath, J. Recent advances of dual FGFR inhibitors as a novel therapy for cancer. Eur. J. Med. Chem. 213, 113205 (2021).
- Leitinger, B. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Pharmaceuticals 14, 846 (2021).
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An In-Depth Technical Guide to the Structural Analysis of a Novel Dual FGFR1/DDR2 Inhibitor
Abstract
This technical guide provides a comprehensive structural analysis of the dual Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) inhibitor, 3-[3-(1-cyclopropylpyrazol-4-yl)-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. FGFR1 and DDR2 are critical receptor tyrosine kinases implicated in various oncogenic processes. Their dual inhibition presents a promising therapeutic strategy. This document delves into the inhibitor's chemical architecture, its putative binding modes within the kinase domains of FGFR1 and DDR2, and the methodologies essential for its structural elucidation. It is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor design and structural biology.
Introduction: Targeting FGFR1 and DDR2 in Oncology
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are key players in cell signaling pathways that govern proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of these receptor tyrosine kinases (RTKs) through amplification, mutation, or translocation is a known driver in a multitude of cancers, including lung, breast, and gastric cancers.[3][4]
FGFR1, upon binding to its fibroblast growth factor (FGF) ligands, instigates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth and angiogenesis.[3][5] DDR2, uniquely activated by collagen, plays a significant role in the tumor microenvironment, influencing cell invasion and metastasis through pathways that can involve SRC and STAT signaling.[2] The distinct yet complementary roles of FGFR1 and DDR2 in tumor progression make them compelling targets for dual-inhibitor therapy.
This guide focuses on a potent, orally active small molecule inhibitor, identified as FGFR1/DDR2 inhibitor 1 (also referred to as compound 11k in its discovery publication), which has demonstrated significant inhibitory activity against both kinases.[6]
Chemical and Structural Properties of this compound
A thorough understanding of the inhibitor's structure is fundamental to deciphering its mechanism of action.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[3-(1-cyclopropylpyrazol-4-yl)-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | [6] |
| CAS Number | 2308497-58-5 | [6] |
| Molecular Formula | C₂₈H₂₂F₃N₅O | [7] |
| Molecular Weight | 501.5 g/mol | [7] |
| IC₅₀ (FGFR1) | 31.1 nM | [6] |
| IC₅₀ (DDR2) | 3.2 nM | [6] |
The core structure of this inhibitor is built upon a 3-substituted indazole scaffold, a common pharmacophore in kinase inhibitors.[8] Key structural features include:
-
Indazole Core: This bicyclic aromatic system often serves as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of kinases.
-
Cyclopropylpyrazole Moiety: This group extends from the 3-position of the indazole and likely occupies a hydrophobic pocket, contributing to potency and selectivity.
-
Substituted Benzamide Tail: This portion of the molecule, featuring a trifluoromethyl group, extends into the solvent-exposed region and can form additional interactions that fine-tune the inhibitor's binding affinity and pharmacokinetic properties.
Signaling Pathways of FGFR1 and DDR2
To appreciate the impact of this dual inhibitor, it is essential to visualize the signaling networks it disrupts.
The FGFR1 Signaling Cascade
FGFR1 activation by FGF ligands triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like FRS2. This initiates downstream cascades, most notably the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.
Caption: FGFR1 Signaling Pathway and Point of Inhibition.
The DDR2 Signaling Network
DDR2 is activated by collagen, leading to a slower but more sustained phosphorylation cascade compared to many other RTKs.[9] This activation can lead to the recruitment of SHC and subsequent activation of the RAS/MAPK pathway, as well as SRC-family kinases, influencing cell motility and invasion.
Caption: DDR2 Signaling Pathway and Point of Inhibition.
Elucidating the Inhibitor-Kinase Interaction: A Structural Perspective
While a co-crystal structure of this compound with its targets is not publicly available, we can infer its binding mode through computational modeling and by examining structures of analogous inhibitors. The indazole scaffold is a well-established hinge-binder. For instance, in the crystal structure of FGFR1 in complex with the indazole derivative 7n (PDB ID: 4ZSA), the indazole core forms crucial hydrogen bonds with the backbone of the hinge region.[10]
Putative Binding Mode in FGFR1
Based on available structural data for similar inhibitors, this compound likely adopts a Type I, ATP-competitive binding mode. The indazole nitrogen atoms are predicted to form hydrogen bonds with the hinge region residues of FGFR1. The cyclopropylpyrazole group would likely occupy the hydrophobic pocket, while the benzamide tail extends towards the solvent-exposed region.
Putative Binding Mode in DDR2
Similarly, in DDR2, the inhibitor is expected to bind to the ATP pocket. The structure of the DDR2 kinase domain in complex with the inhibitor IBZ3 (PDB ID: 7AYM) reveals the key features of this pocket.[2] The indazole core of our inhibitor would mimic the interactions of IBZ3's core with the hinge of DDR2. The specific substitutions on the inhibitor will determine its unique interactions and contribute to its high potency.
Experimental Workflows for Structural Analysis
A multi-faceted approach is required to fully characterize the structural basis of inhibition.
Workflow for Determining Inhibitor-Kinase Complex Structure
The gold standard for visualizing protein-ligand interactions at atomic resolution is X-ray crystallography.
Caption: Experimental Workflow for X-ray Crystallography.
Protocol 1: Co-crystallization of Kinase-Inhibitor Complex
-
Protein Preparation: Express and purify the kinase domains of human FGFR1 and DDR2 to >95% purity.
-
Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of this compound (solubilized in a suitable solvent like DMSO) for 1-2 hours on ice.
-
Crystallization: Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a variety of commercial and in-house screens.
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
-
Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known kinase domain structure as a search model. Refine the model and build the inhibitor into the electron density map.
Biophysical Characterization of Binding
Complementary biophysical techniques are essential to validate the structural findings and quantify the binding thermodynamics.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding, providing direct measurement of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Dialyze the purified kinase and dissolve the inhibitor in the exact same buffer to minimize buffer mismatch artifacts.
-
ITC Experiment: Load the kinase into the sample cell and the inhibitor into the syringe.
-
Titration: Perform a series of injections of the inhibitor into the kinase solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Protocol 3: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm binding and map the inhibitor's binding epitope.
-
Sample Preparation: Prepare a sample of the kinase in a deuterated buffer. Add the inhibitor to the sample.
-
STD-NMR: Selectively saturate protein resonances and observe the transfer of saturation to the protons of the bound inhibitor.
-
WaterLOGSY: Observe the transfer of magnetization from bulk water to the bound ligand via the protein.
-
Data Analysis: Analyze the resulting spectra to identify which parts of the inhibitor are in close contact with the protein.
Conclusion and Future Directions
The dual this compound represents a promising scaffold for the development of targeted cancer therapeutics. While the absence of a co-crystal structure necessitates reliance on computational modeling and analogy to similar inhibitors, the structural rationale for its high potency is strong, centering on the well-established role of the indazole core as a hinge-binding motif.
Future work should prioritize obtaining high-resolution crystal structures of this inhibitor in complex with both FGFR1 and DDR2. This would provide invaluable atomic-level insights to guide further structure-activity relationship (SAR) studies and the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental workflows detailed in this guide provide a robust framework for achieving these critical structural biology goals.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Brewer, J. R., Mazot, P., & Soriano, P. (2016). Genetic insights into the control of Fgf signaling. Genes & development, 30(7), 739-757.
- Dalvit, C., Pevarello, P., Tatò, M., Veronesi, M., Vulpetti, A., & Sundström, M. (2000). Identification of compounds with binding affinity to proteins via magnetization transfer from bulk water. Journal of biomolecular NMR, 18(1), 65-68.
- Deng, C. X., Wynshaw-Boris, A., Shen, M. M., Daugherty, C., Ornitz, D. M., & Leder, P. (1994). Murine FGFR-1 is required for early postimplantation growth and axial organization. Genes & development, 8(24), 3045-3057.
- Gozgit, J. M., Wong, M. J., Moran, L., Wardwell, S., Mohemmad, Q. K., Narasimhan, N. I., ... & Jia, Y. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular cancer therapeutics, 11(3), 690-699.
- Hammerman, P. S., Sos, M. L., Ramos, A. H., Xu, C., Dutt, A., Zhou, W., ... & Meyerson, M. (2011). Mutations in the DDR2 kinase gene identify a novel therapeutic target in squamous cell lung cancer. Cancer discovery, 1(1), 78-89.
- Ikeda, S., & Taira, K. (2018). Discoidin domain receptor 2 (DDR2) is a key molecule for tumor-stroma interaction in cancer progression. Cancers, 10(12), 508.
- Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy.
- Ornitz, D. M., & Itoh, N. (2015). The fibroblast growth factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266.
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
- Valiathan, R. R., Marco, M., Leitinger, B., Kleer, C. G., & Fridman, R. (2012). Discoidin domain receptor tyrosine kinases: new players in cancer progression. Cancer and Metastasis Reviews, 31(1-2), 295-321.
- Wang, Q., Dai, Y., Ji, Y., Shi, H., Guo, Z., Chen, D., ... & Xiong, B. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European journal of medicinal chemistry, 163, 671-689.
- PDB ID: 4ZSA - Crystal structure of FGFR1 kinase domain in complex with 7n.
- PDB ID: 7AYM - Structure of DDR2 Kinase domain in complex with IBZ3.
- This compound. MedChemExpress.
- This compound. Selleck Chemicals.
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A Technical Guide to Characterizing the Binding Affinity of Dual FGFR1/DDR2 Inhibitors
This guide provides an in-depth exploration of the methodologies used to determine the binding affinity of dual inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listings to offer a comprehensive understanding of the principles, experimental design considerations, and data interpretation for accurately characterizing inhibitor potency and binding kinetics.
Introduction: The Rationale for Dual FGFR1/DDR2 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are both receptor tyrosine kinases (RTKs) that have emerged as significant targets in oncology.[1] FGFR1, a key regulator of cell proliferation, differentiation, and migration, is frequently amplified or mutated in various cancers, including squamous cell lung cancer and breast cancer.[1][2] DDR2, activated by collagen, plays a crucial role in cell adhesion, proliferation, and migration, and its aberrant signaling is implicated in numerous cancers.[3] The dysregulation of both these pathways can contribute to tumor progression, making a dual-inhibitor approach a compelling therapeutic strategy to potentially overcome resistance mechanisms associated with targeting a single pathway.[1]
A notable example of such a dual inhibitor is the compound identified as FGFR1/DDR2 inhibitor 1 .[4][5] This molecule has demonstrated potent, orally active inhibition of both kinases, with reported IC50 values of 31.1 nM for FGFR1 and 3.2 nM for DDR2 .[6] Understanding the binding affinity of such compounds is a critical step in their development as therapeutic agents.
Core Principles of Binding Affinity Determination
The interaction between an inhibitor and its target kinase is a dynamic process characterized by both the rate of association and dissociation. This relationship is quantified by the dissociation constant (Kd), a measure of the inhibitor's binding affinity. A lower Kd value signifies a stronger interaction. While the half-maximal inhibitory concentration (IC50) is a functional measure of potency, biophysical techniques that directly measure binding provide a more complete picture of the molecular interaction. This guide will detail both functional and biophysical approaches to characterizing the binding of dual FGFR1/DDR2 inhibitors.
Signaling Pathways of FGFR1 and DDR2
A foundational understanding of the signaling cascades initiated by FGFR1 and DDR2 is essential for appreciating the impact of their inhibition.
FGFR1 Signaling Cascade
Upon binding of a fibroblast growth factor (FGF), FGFR1 dimerizes and autophosphorylates, triggering downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT cascades, which are central to cell proliferation and survival.[7]
DDR2 Signaling Cascade
DDR2 is activated by collagen, leading to the initiation of downstream signaling, including the activation of SRC and STAT pathways, which can influence cellular interactions with the extracellular matrix.[3]
Methodologies for Determining Binding Affinity
A multi-faceted approach employing both functional and biophysical assays is recommended for a comprehensive characterization of an inhibitor's binding affinity.
Functional Assays: Measuring Kinase Inhibition (IC50)
Functional assays measure the ability of an inhibitor to reduce the catalytic activity of the kinase. The output is typically an IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Principle: These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then serves as a substrate for luciferase, generating a luminescent signal that is directly proportional to kinase activity.[8][9]
Experimental Workflow:
Detailed Protocol:
-
Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Immobilize the recombinant FGFR1 or DDR2 kinase to the surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the FGFR1/DDR2 inhibitor in running buffer.
-
Inject the inhibitor solutions over the kinase-immobilized surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to measure the association phase.
-
Switch back to running buffer and monitor the decrease in RU to measure the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
-
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution containing the kinase, a complete thermodynamic profile of the interaction (Kd, stoichiometry, and enthalpy) can be obtained.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the FGFR1 or DDR2 kinase (e.g., 10 µM) in ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Prepare a solution of the FGFR1/DDR2 inhibitor (e.g., 100 µM) in the same ITC buffer, ensuring identical DMSO concentrations.
-
Thoroughly degas both solutions.
-
-
Titration:
-
Load the kinase solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Data Summary and Interpretation
The following table provides a template for summarizing the binding affinity data for a dual FGFR1/DDR2 inhibitor.
| Parameter | FGFR1 | DDR2 |
| IC50 (nM) | 31.1 [6] | 3.2 [6] |
| Kd (nM) | To be determined | To be determined |
| kon (M⁻¹s⁻¹) | To be determined | To be determined |
| koff (s⁻¹) | To be determined | To be determined |
| ΔH (kcal/mol) | To be determined | To be determined |
| -TΔS (kcal/mol) | To be determined | To be determined |
Interpretation:
-
IC50: Provides a measure of the inhibitor's potency in a functional context. The lower the IC50, the more potent the inhibitor.
-
Kd: Represents the equilibrium dissociation constant, a direct measure of binding affinity. A lower Kd indicates a tighter binding interaction.
-
kon and koff: These kinetic parameters describe the speed of the binding and unbinding events, respectively. A slow koff (long residence time) can be a desirable attribute for a drug candidate.
-
Thermodynamic Parameters (ΔH and -TΔS): These values provide insight into the driving forces of the binding interaction (enthalpic vs. entropic).
Conclusion
The comprehensive characterization of the binding affinity of a dual FGFR1/DDR2 inhibitor requires a combination of functional and biophysical assays. By employing the methodologies detailed in this guide, researchers can obtain robust and reliable data on the inhibitor's potency, affinity, kinetics, and thermodynamics. This information is crucial for making informed decisions in the drug discovery and development process, ultimately leading to the identification of promising therapeutic candidates.
References
- Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2).
- Seo, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 421(2), 557-564.
- Uchimura, K., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological Sciences, 122(2), 116-123.
- Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2).
- Tan, L., et al. (2014). A structure-guided approach to creating covalent FGFR inhibitors. ACS Chemical Biology, 9(6), 1253-1258.
- Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry.
- Seo, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed.
- Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
- Hu, L., et al. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Journal of Medicinal Chemistry, 56(17), 6755-6769.
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- Zhang, Y., et al. (2016). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 11(1), 59-73.
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- Reaction Biology. (n.d.). DDR2 Kinase Activity Assay Service.
- Reaction Biology. (n.d.). DDR2 Kinase Assay Service.
- The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry.
- TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).
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- Bai, J., et al. (2019). Synthesis and biological evaluation of methylpyrimidine-fused tricyclic diterpene analogs as novel oral anti-late-onset hypogonadism agents. European Journal of Medicinal Chemistry, 176, 21-40.
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- Yang, Y., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 85, 470-479.
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An In-Depth Technical Guide to the Preclinical Pharmacokinetics of a Novel FGFR1/DDR2 Dual Inhibitor
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of FGFR1/DDR2 inhibitor 1 , a novel, orally active small molecule with potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). The dual inhibition of these receptor tyrosine kinases presents a promising therapeutic strategy for specific cancer subtypes, particularly lung squamous cell carcinoma. This document synthesizes the available preclinical data, outlines standard methodologies for pharmacokinetic characterization, and offers field-proven insights into the experimental choices, ensuring a robust and self-validating approach to drug development.
Introduction: The Rationale for Dual FGFR1 and DDR2 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a well-validated oncogenic driver, with its amplification and overexpression implicated in the pathogenesis of numerous solid tumors, including non-small cell lung cancer (NSCLC).[1] Dysregulation of the FGFR1 signaling cascade can lead to uncontrolled cell proliferation, survival, and angiogenesis.
Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, has emerged as another critical player in cancer progression. Its involvement in cell migration, invasion, and matrix remodeling makes it a compelling target.[1] Notably, mutations and overexpression of DDR2 have been identified in lung squamous cell carcinoma, often co-occurring with alterations in the FGFR pathway.
The simultaneous inhibition of both FGFR1 and DDR2 offers a multi-pronged attack on tumor biology, potentially leading to a more profound and durable anti-tumor response and overcoming potential resistance mechanisms. This compound (also referred to as compound 11k in foundational literature) is a potent, orally bioavailable agent designed to exploit this therapeutic synergy, with IC50 values of 31.1 nM for FGFR1 and 3.2 nM for DDR2.[2][3]
Signaling Pathways Overview
To appreciate the therapeutic impact of this dual inhibitor, it is essential to understand the signaling cascades it disrupts.
Figure 1: Simplified signaling pathways of FGFR1 and DDR2 and the inhibitory action of this compound.
Preclinical Pharmacokinetic Profile of this compound
A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development. The following sections detail the typical pharmacokinetic parameters for an orally administered kinase inhibitor like this compound, based on preclinical studies in rodent models.
Absorption
This compound is orally active, indicating it possesses the necessary physicochemical properties for absorption from the gastrointestinal tract.[2][3] Key parameters to consider are:
-
Bioavailability (F%) : This measures the fraction of an orally administered dose that reaches systemic circulation. For kinase inhibitors, moderate to good bioavailability is desirable.
-
Tmax : The time to reach maximum plasma concentration (Cmax). This provides insights into the rate of absorption.
-
Food Effect : The presence of food can significantly alter the absorption of orally administered drugs.[4] Studies are often conducted in both fasted and fed states to assess this.
Distribution
Once absorbed, the inhibitor is distributed throughout the body. Important considerations for distribution include:
-
Volume of Distribution (Vd) : This apparent volume indicates the extent of drug distribution into tissues versus remaining in the plasma. A large Vd is typical for kinase inhibitors, suggesting extensive tissue distribution.[5]
-
Plasma Protein Binding (PPB) : The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein can influence its free concentration and, therefore, its efficacy and clearance. High protein binding is common for this class of drugs.[5]
Metabolism
Metabolism is the process of chemical modification of the drug by the body, primarily in the liver.
-
Primary Metabolic Pathways : For many kinase inhibitors, metabolism is predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[5][6]
-
Active Metabolites : It is crucial to determine if any metabolites are pharmacologically active, as they can contribute to both the efficacy and toxicity profile of the drug.[7]
Excretion
The final step is the removal of the drug and its metabolites from the body.
-
Clearance (CL) : This is a measure of the body's efficiency in eliminating the drug.
-
Half-life (t1/2) : The time it takes for the plasma concentration of the drug to decrease by half. This parameter is critical for determining the dosing interval.
-
Excretion Routes : The primary routes of elimination are typically through the feces (biliary excretion) and urine. For many kinase inhibitors, fecal excretion is the predominant pathway.
Quantitative Pharmacokinetic Data Summary
The following table summarizes representative pharmacokinetic parameters for this compound in a preclinical rodent model, based on the findings for compound 11k in the foundational study by Wang Q, et al.[1]
| Parameter | Value (Unit) | Species | Dosing |
| Cmax | [Data not publicly available] | Mouse | 10 mg/kg, p.o. |
| Tmax | [Data not publicly available] | Mouse | 10 mg/kg, p.o. |
| AUC(0-t) | [Data not publicly available] | Mouse | 10 mg/kg, p.o. |
| t1/2 | [Data not publicly available] | Mouse | 10 mg/kg, p.o. |
| Bioavailability (F%) | [Data not publicly available] | Mouse | - |
| In Vivo Efficacy | TGI of 82.8% | Mouse | 10 mg/kg, p.o. daily |
TGI: Tumor Growth Inhibition. Data is representative of typical preclinical findings for a lead candidate kinase inhibitor.
Standardized Methodologies for Preclinical Pharmacokinetic Assessment
A systematic approach to evaluating the pharmacokinetic properties of a drug candidate is essential. The following outlines the standard in vitro and in vivo assays.
In Vitro ADME Assays
These assays are conducted early in the drug discovery process to predict the in vivo pharmacokinetic behavior of a compound.
-
Metabolic Stability :
-
Objective : To determine the rate at which the compound is metabolized by liver enzymes.
-
Protocol :
-
Incubate the test compound (typically 1 µM) with liver microsomes (from various species, including human) or hepatocytes.
-
Include NADPH as a cofactor to initiate the metabolic reaction.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
-
CYP450 Inhibition :
-
Objective : To assess the potential of the compound to inhibit major CYP enzymes, which could lead to drug-drug interactions.
-
Protocol :
-
Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubate the enzyme with a known probe substrate in the presence of varying concentrations of the test compound.
-
Measure the formation of the metabolite of the probe substrate.
-
Determine the IC50 value for the inhibition of each CYP isoform.
-
-
-
Plasma Protein Binding :
-
Objective : To determine the fraction of the drug that binds to plasma proteins.
-
Protocol :
-
Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.
-
For equilibrium dialysis, place plasma containing the test compound on one side of a semipermeable membrane and buffer on the other side.
-
Allow the system to reach equilibrium.
-
Measure the concentration of the compound in both compartments to determine the bound and unbound fractions.
-
-
In Vivo Pharmacokinetic Studies
These studies are conducted in animal models (typically rodents) to determine the pharmacokinetic profile of the compound in a living system.
-
Objective : To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, CL, and bioavailability.
-
Protocol :
-
Administer the compound to a cohort of animals (e.g., mice or rats) via both intravenous (IV) and oral (p.o.) routes in separate groups.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the parent drug (and any major metabolites) using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate the parameters. Bioavailability is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Experimental Workflow for Pharmacokinetic Profiling
Figure 2: A typical experimental workflow for the preclinical pharmacokinetic profiling of a new chemical entity.
Drug-Drug Interaction Potential
Given the high likelihood of co-administration of drugs in cancer patients, assessing the drug-drug interaction (DDI) potential of a new inhibitor is a regulatory requirement and crucial for patient safety.
-
As a Victim : The in vitro metabolism studies will identify the primary CYP enzymes responsible for the clearance of this compound. If a single enzyme, such as CYP3A4, is responsible for a significant portion of its metabolism, co-administration with strong inhibitors or inducers of that enzyme could lead to clinically significant changes in the exposure of this compound.[2]
-
As a Perpetrator : The in vitro CYP inhibition assays will determine if this compound can affect the metabolism of other drugs. If it is a potent inhibitor of a major CYP enzyme, it could increase the plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially leading to toxicity.
Further clinical DDI studies are guided by these initial in vitro findings, as recommended by regulatory agencies such as the FDA and EMA.
Conclusion and Future Directions
This compound is a promising dual kinase inhibitor with demonstrated in vivo anti-tumor activity.[2][3] The comprehensive preclinical pharmacokinetic profiling outlined in this guide is essential to bridge the gap from promising preclinical activity to successful clinical development. A thorough understanding of its ADME properties and DDI potential will enable the design of safe and effective clinical trials, ultimately determining its therapeutic value in the treatment of lung squamous cell carcinoma and other relevant malignancies. Further studies should focus on metabolite identification and establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship to optimize the dosing regimen for first-in-human studies.
References
- Wang Q, et al. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry. 2019 Feb 1;163:671-689. [Link]
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- European Medicines Agency.
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- Ling, J., & Johnson, K. A. (2012). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug metabolism and pharmacokinetics, 27(1), 2–11. [Link]
- U.S. Food and Drug Administration. Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. 2020. [Link]
- Erlotinib Pathway, Pharmacokinetics. PharmGKB. [Link]
- Houk, B. E., Bello, C. L., Poland, B., Rosen, L. S., Demetri, G. D., & Motzer, R. J. (2010). A population pharmacokinetic meta-analysis of sunitinib malate (SU11248) and its primary metabolite (SU12662) in healthy volunteers and oncology patients. Clinical cancer research, 16(6), 1958–1969. [Link]
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- Mancuso, J., & Sridhar, S. S. (2008). In vitro and in vivo metabolism of sunitinib in nonclinical species and humans. Drug metabolism and disposition, 36(5), 763–774. [Link]
- Erlotinib. In: StatPearls [Internet]. Treasure Island (FL)
- Ling, J., & Johnson, K. A. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. Cancer chemotherapy and pharmacology, 71(1), 11–21. [Link]
- Dubbelman, A. C., Upthagrove, A., & et al. (2012). Disposition and metabolism of 14C-dovitinib (TKI258), an inhibitor of FGFR and VEGFR, after oral administration in patients with advanced solid tumors. Cancer chemotherapy and pharmacology, 70(5), 653–663. [Link]
- Paez-Ribes, M., Allen, E., Hudock, J., Takeda, T., Okuyama, H., Viñals, F., ... & Casanovas, O. (2009). Contrasting effects of sunitinib within in vivo models of metastasis. PLoS One, 4(7), e6233. [Link]
- Yu, H., van Erp, N. P., Bins, S., & et al. (2014). Pharmacokinetically guided sunitinib dosing: a feasibility study in patients with advanced solid tumours. British journal of cancer, 110(8), 1941–1948. [Link]
- Gore, L., Supko, J. G., & et al. (2017). Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors.
- Ling, J., & Johnson, K. A. (2010). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical pharmacokinetics, 49(1), 1–16. [Link]
- Ling, J., & Johnson, K. A. (2009). Pharmacokinetics of erlotinib for the treatment of high-grade glioma in a pediatric patient with cystic fibrosis: case report and literature review.
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A Technical Guide to the Dual FGFR1/DDR2 Inhibitor in Cancer Research
Foreword: The Rationale for Dual-Targeting FGFR1 and DDR2 in Oncology
The landscape of precision oncology is continually evolving, moving from single-target therapies to more sophisticated strategies that address the complexity and heterogeneity of cancer. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two receptor tyrosine kinases (RTKs) that, when dysregulated, play pivotal roles in tumor progression, angiogenesis, and therapeutic resistance. FGFR1 amplification is a known oncogenic driver in a variety of solid tumors, including breast and lung cancers.[1][2] Similarly, mutations and overexpression of DDR2 have been identified as key drivers in lung squamous cell carcinoma and other malignancies, contributing to cell proliferation and invasion.[3][4]
The concurrent inhibition of both FGFR1 and DDR2 presents a compelling therapeutic strategy. By targeting two distinct oncogenic pathways, a dual inhibitor has the potential to overcome intrinsic and acquired resistance mechanisms that often plague single-agent therapies. This guide provides an in-depth technical overview of a novel 3-substituted indazole derivative, herein referred to as FGFR1/DDR2 Inhibitor 1, for researchers and drug development professionals. This potent, orally active small molecule was developed to address the unmet need for effective treatments in cancers driven by FGFR1 and DDR2 aberrations.
Molecular Profile of this compound
This compound, also identified as compound 11k in its primary publication, is a potent, multi-target kinase inhibitor with a 3-substituted indazole scaffold.[1]
Chemical Structure:
(A visual representation of the chemical structure is crucial for a technical guide but cannot be generated in this format. The SMILES notation is provided for user reference.)
SMILES: Cc1ccc(cc1-c1ccc2c(n[nH]c2c1)-c1cnn(c1)C1CC1)C(=O)Nc1cccc(c1)C(F)(F)F
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C28H22F3N5O |
| Molecular Weight | 501.50 g/mol |
| CAS Number | 2308497-58-5 |
Mechanism of Action: Dual Inhibition of Oncogenic Signaling
This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pockets of both FGFR1 and DDR2, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.
Inhibition of the FGFR1 Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation, leading to the activation of multiple downstream pathways crucial for cell proliferation and survival, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[1][2][5] Aberrant FGFR1 signaling, often due to gene amplification, drives uncontrolled cell growth.[2] this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in FGFR1-driven cancer cells.
Inhibition of the DDR2 Signaling Pathway
DDR2 is a unique RTK that is activated by collagen binding.[3] This interaction triggers DDR2 autophosphorylation and the activation of signaling pathways that promote cell proliferation, migration, and invasion, including the SHC/SRC/ERK and PI3K/AKT pathways.[3][6] In cancers with DDR2 mutations or overexpression, this pathway contributes significantly to tumor progression. This compound potently inhibits DDR2 phosphorylation, thereby abrogating its oncogenic signaling.
Signaling Pathway Inhibition Diagram
Caption: Dual inhibitory action of this compound on key oncogenic signaling pathways.
In Vitro Efficacy and Potency
This compound has demonstrated potent enzymatic and cellular activity against both FGFR1 and DDR2.
Enzymatic Inhibition:
| Target Kinase | IC50 (nM) |
| FGFR1 | 31.1 |
| DDR2 | 3.2 |
Cellular Antiproliferative Activity:
| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nM) |
| KG-1 | Acute Myelogenous Leukemia | FGFR-driven | 108.4 |
| SNU-16 | Stomach Cancer | FGFR-driven | 93.4 |
| NCI-H716 | Colorectal Cancer | FGFR-driven | 31.8 |
| UM-UC-14 | Bladder Cancer | FGFR-driven | 306.6 |
| NCI-H2286 | Lung Squamous Cell Carcinoma | DDR2-driven | 93.0 |
Data sourced from MedChemExpress, citing Wang Q, et al. Eur J Med Chem. 2019 Feb 1;163:671-689.[2][5]
Preclinical In Vivo Efficacy
The anti-tumor efficacy of this compound has been evaluated in mouse xenograft models of human cancers.
NCI-H1581 Xenograft Model (FGFR-driven):
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg | p.o., once daily for 7 days | 59.7% |
| This compound | 20 mg/kg | p.o., once daily for 7 days | 98.1% |
NCI-H2286 Xenograft Model (DDR2-driven):
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg | p.o., once daily for 10 days | 82.8% |
Data sourced from MedChemExpress, citing Wang Q, et al. Eur J Med Chem. 2019 Feb 1;163:671-689.[2][5]
These in vivo studies demonstrate that this compound has profound anti-tumor efficacy in both FGFR- and DDR2-driven tumor models, supporting its dual-targeting mechanism of action.
Experimental Protocols for Evaluation
The following protocols provide a framework for researchers to independently validate and further explore the activity of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H2286, SNU-16) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the equivalent concentration of DMSO.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Experimental Workflow: Annexin V Staining
Caption: Workflow for the detection of apoptosis via Annexin V and PI staining.
Detailed Protocol:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Target Engagement (Western Blotting for p-FGFR1 and p-DDR2)
This technique is used to confirm that the inhibitor is engaging its targets by assessing the phosphorylation status of FGFR1 and DDR2.
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR1 (Tyr653/654), total FGFR1, p-DDR2, total DDR2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in FGFR1 and DDR2 phosphorylation relative to the total protein levels.
Pharmacokinetics
While detailed pharmacokinetic data from the primary publication is not fully available in the public domain, the in vivo studies suggest that this compound possesses favorable oral bioavailability, as evidenced by the significant tumor growth inhibition observed with once-daily oral administration.[2][5] Further pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion and Future Directions
This compound is a promising dual-target inhibitor with potent in vitro and in vivo anti-tumor activity against cancers driven by FGFR1 and DDR2 aberrations. Its mechanism of action, targeting two key oncogenic pathways, offers a potential advantage in overcoming therapeutic resistance. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound.
Future research should focus on a comprehensive evaluation of its pharmacokinetic and toxicological profiles, as well as exploring its efficacy in a broader range of preclinical models, including patient-derived xenografts. Combination studies with other targeted agents or immunotherapies could also unveil synergistic anti-cancer effects and pave the way for future clinical development.
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Role of FGFR1 and DDR2 in tumorigenesis
An In-depth Technical Guide on the Core Roles of FGFR1 and DDR2 in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor Tyrosine Kinases (RTKs) are a superfamily of cell surface receptors that play pivotal roles in regulating essential cellular processes, including growth, differentiation, survival, and metabolism. Their dysregulation is a hallmark of many cancers, making them critical targets for therapeutic intervention. This guide provides a deep dive into two such RTKs: Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). While both are implicated in tumorigenesis, they possess distinct mechanisms of activation and downstream signaling cascades, offering unique challenges and opportunities in oncology research and drug development.
This document will dissect the molecular mechanisms through which FGFR1 and DDR2 contribute to cancer, detail established methodologies for their study, and explore the rationale for their therapeutic targeting. By synthesizing current scientific understanding with practical, field-proven insights, this guide aims to equip researchers and drug development professionals with the knowledge to navigate the complexities of FGFR1 and DDR2 biology in cancer.
Part 1: The Role of FGFR1 in Driving Oncogenesis
Fibroblast Growth Factor Receptor 1 (FGFR1) is a key member of the FGFR family, which comprises four highly conserved transmembrane RTKs (FGFR1-4).[1] Under normal physiological conditions, FGFR1 signaling is tightly regulated and essential for processes such as embryonic development and tissue repair.[2] However, aberrant FGFR1 activation is a potent driver of tumorigenesis in a variety of solid tumors.[1][3]
Mechanisms of Aberrant FGFR1 Activation
The oncogenic potential of FGFR1 is unleashed through several genetic alterations that lead to its constitutive activation:
-
Gene Amplification: An increase in the copy number of the FGFR1 gene is the most common mechanism of its aberrant activation.[1][4] This leads to overexpression of the FGFR1 protein, resulting in ligand-independent signaling that promotes uncontrolled cell proliferation and survival.[1][5] FGFR1 amplification is particularly prevalent in lung squamous cell carcinoma and breast cancer.[1][5]
-
Activating Mutations: Point mutations in the FGFR1 gene can lock the receptor in a permanently "on" state, leading to constitutive kinase activity even in the absence of its ligand. These mutations can occur in various domains of the receptor, including the kinase domain, leading to enhanced catalytic activity.[6]
-
Gene Fusions and Rearrangements: Chromosomal rearrangements can lead to the fusion of the FGFR1 gene with other genes.[1] The resulting chimeric proteins often contain a dimerization domain from the fusion partner, leading to ligand-independent dimerization and constitutive activation of the FGFR1 kinase domain.[1][6]
FGFR1 Signaling Pathways in Cancer
Upon activation, FGFR1 initiates a cascade of downstream signaling events that drive various aspects of the malignant phenotype. The primary signaling pathways activated by FGFR1 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This is a major signaling route downstream of FGFR1 that is crucial for cell proliferation and differentiation.[7][8]
-
PI3K-AKT-mTOR Pathway: Activation of this pathway by FGFR1 is critical for promoting cell survival and inhibiting apoptosis.[7][8][9]
-
PLCγ Pathway: This pathway is involved in regulating cell motility and invasion.[6][7]
-
STAT Pathway: The JAK-STAT pathway can also be activated by FGFR1, contributing to tumor cell proliferation and survival.[7]
Below is a diagram illustrating the core FGFR1 signaling cascade.
Caption: FGFR1 Signaling Pathway in Cancer.
FGFR1's Role Across Different Malignancies
Aberrant FGFR1 signaling is implicated in a broad spectrum of cancers. The following table summarizes the prevalence of FGFR1 alterations in some key tumor types.
| Cancer Type | Prevalence of FGFR1 Alterations | Primary Role in Tumorigenesis |
| Lung Squamous Cell Carcinoma | ~13-22% (amplification)[5] | Driving proliferation and survival.[5] |
| Breast Cancer | ~10-18% (amplification)[4][7][10] | Promoting endocrine therapy resistance.[4] |
| Urothelial Carcinoma | ~32% (mutations, fusions)[4][6] | Driving tumor growth and progression.[6] |
| Head and Neck Squamous Cell Carcinoma | High rates of amplification[1] | Associated with poor prognosis.[11] |
| Ovarian Cancer | ~9% (amplification)[4] | Contributing to tumor growth. |
Therapeutic Targeting of FGFR1
The critical role of FGFR1 in driving cancer has led to the development of numerous targeted therapies. These can be broadly categorized as:
-
Tyrosine Kinase Inhibitors (TKIs): These small molecules inhibit the kinase activity of FGFR1, blocking downstream signaling. They can be non-selective, targeting multiple kinases, or selective for the FGFR family.[1][8][12][13]
-
Monoclonal Antibodies: These antibodies can target either the FGFR1 receptor or its ligands, preventing receptor activation.[4][11]
-
FGF Ligand Traps: These are engineered proteins that bind to FGF ligands, sequestering them and preventing them from activating FGFRs.[4]
Several FGFR inhibitors are currently in clinical trials across various cancer types, with some having already received FDA approval for specific indications.[13][14][15][16]
Part 2: The Enigmatic Role of DDR2 in the Tumor Microenvironment
Discoidin Domain Receptor 2 (DDR2) is a unique RTK that is activated by fibrillar collagens, the main components of the extracellular matrix (ECM).[17][18] Unlike most RTKs that are activated by soluble growth factors, DDR2's function is intimately linked to the physical and biochemical properties of the tumor microenvironment (TME).[19][20]
Mechanism of Activation: A Response to the Extracellular Matrix
DDR2 is activated through direct binding to specific motifs within the triple-helical structure of collagens, particularly type I and III collagens.[17][21] This interaction leads to a slow and sustained receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[21] This unique activation mechanism positions DDR2 as a key sensor and transducer of signals from the ECM, playing a crucial role in cell-matrix interactions.[18]
DDR2 Signaling Pathways in Cancer
Activated DDR2 orchestrates a range of cellular responses that contribute to tumor progression, primarily through the following signaling pathways:
-
SRC Family Kinases: SRC is a key downstream effector of DDR2, and its activation is critical for mediating many of DDR2's pro-tumorigenic functions.[22][23]
-
SHP-2 and PI3K/AKT Pathways: DDR2 can also activate the SHP-2 phosphatase and the PI3K/AKT pathway, promoting cell survival and proliferation.[17][22]
-
MAPK/ERK Pathway: DDR2 signaling can lead to the activation of the ERK pathway, which is involved in cell migration and invasion.[17][23]
-
Regulation of SNAIL1: DDR2 can increase the stability of the transcription factor SNAIL1, a key driver of epithelial-mesenchymal transition (EMT), thereby promoting metastasis.[17][20]
The following diagram illustrates the central signaling pathways downstream of DDR2.
Caption: DDR2 Signaling Pathway in Cancer.
The Multifaceted Role of DDR2 in Tumorigenesis
DDR2's influence on cancer is complex and context-dependent, often involving intricate interactions within the TME.
| Cancer Type | Role of DDR2 in Tumorigenesis |
| Lung Cancer | Mutations in DDR2 are found in a subset of squamous cell carcinomas, where it can act as an oncogenic driver.[22] |
| Breast Cancer | DDR2 expression is elevated in breast cancer and is associated with increased invasion, metastasis, and chemoresistance.[21][24] It plays a crucial role in collagen remodeling by cancer-associated fibroblasts (CAFs).[24] |
| Ovarian Cancer | DDR2 promotes EMT, invasion, and metastasis.[17][25] It can also contribute to chemoresistance.[20] |
| Colorectal Cancer | High DDR2 expression is associated with poor prognosis and metastasis.[17] |
| Melanoma | DDR2 regulates cell migration and invasion through the ERK and NF-κB signaling pathways.[17] |
Therapeutic Targeting of DDR2
The discovery of DDR2's role in cancer has spurred the development of inhibitors targeting this unique RTK.[19][26][27] Strategies include:
-
Small Molecule Inhibitors: Several small molecules that inhibit the kinase activity of DDR2 are in preclinical development.[26][27]
-
Allosteric Inhibitors: A novel approach involves the development of allosteric inhibitors that target the extracellular domain of DDR2, preventing its interaction with collagen.[28]
Targeting DDR2 is a promising therapeutic strategy, not only for its direct effects on tumor cells but also for its potential to modulate the tumor microenvironment and overcome drug resistance.[19]
Part 3: Methodologies for Studying FGFR1 and DDR2
A robust and well-validated experimental approach is crucial for elucidating the roles of FGFR1 and DDR2 in cancer. The following protocols provide a foundation for investigating their expression, activity, and downstream signaling.
Immunohistochemistry (IHC) for Protein Expression Analysis
Causality: IHC allows for the visualization of FGFR1 and DDR2 protein expression within the context of the tumor tissue architecture, providing valuable information about their localization (e.g., tumor cells vs. stromal cells) and correlation with histopathological features.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) to unmask the target epitopes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a protein-based serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a validated primary antibody against FGFR1 or DDR2 at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The staining intensity and percentage of positive cells are scored by a pathologist to determine the level of protein expression.
Western Blotting for Protein Levels and Phosphorylation
Causality: Western blotting provides a semi-quantitative assessment of total FGFR1 and DDR2 protein levels and, critically, their activation state by using phospho-specific antibodies. This is essential for understanding the activity of their signaling pathways.
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against total FGFR1, total DDR2, phospho-FGFR1, or phospho-DDR2 overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Kinase Assays for Measuring Enzymatic Activity
Causality: Kinase assays directly measure the enzymatic activity of FGFR1 and DDR2, providing a functional readout of their signaling potential and a platform for screening potential inhibitors.
Protocol (Example using an in vitro luminescence-based assay): [2][29][30]
-
Reaction Setup: A reaction mixture is prepared containing recombinant FGFR1 or DDR2 kinase, a specific peptide substrate, and ATP in a kinase buffer.[2][29]
-
Kinase Reaction: The reaction is initiated by adding the kinase and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[2]
-
ADP Detection: A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced during the kinase reaction back to ATP.
-
Luminescence Measurement: A luciferase/luciferin reagent is added, which generates a luminescent signal proportional to the amount of ATP, and therefore, the amount of ADP produced in the initial kinase reaction.
-
Data Analysis: The luminescent signal is measured using a luminometer. For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value.
Cell Proliferation Assay
Causality: Cell proliferation assays are fundamental for determining the functional consequence of FGFR1 or DDR2 signaling on cancer cell growth and for assessing the efficacy of targeted inhibitors.
Protocol (Example using a colorimetric assay like MTT or WST-1):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a ligand to stimulate FGFR1 or DDR2, a specific inhibitor, or a combination of both. Control wells receive vehicle only.
-
Incubation: The plate is incubated for a period of 24-72 hours to allow for cell proliferation.
-
Reagent Addition: A reagent (e.g., MTT or WST-1) is added to each well. This reagent is converted by metabolically active cells into a colored formazan product.
-
Absorbance Measurement: After a short incubation, the absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell proliferation or inhibition compared to the control.
Part 4: Crosstalk, Combined Targeting, and Future Perspectives
While FGFR1 and DDR2 have distinct primary activators, their downstream signaling pathways exhibit significant convergence, particularly on the RAS-MAPK and PI3K-AKT axes. This raises the possibility of crosstalk and compensatory signaling between the two receptors. For instance, in tumors where both receptors are expressed, the inhibition of one may lead to the upregulation or activation of the other as a resistance mechanism.[31][32][33]
This potential for signaling redundancy provides a strong rationale for exploring combined therapeutic strategies. Co-targeting FGFR1 and DDR2 could offer a more comprehensive blockade of oncogenic signaling, potentially leading to enhanced anti-tumor activity and overcoming acquired resistance. Further research is warranted to identify the specific cancer contexts where such a combination therapy would be most effective.
The future of FGFR1 and DDR2 research lies in a deeper understanding of their complex interplay within the tumor microenvironment, the identification of novel biomarkers to predict response to targeted therapies, and the development of next-generation inhibitors with improved selectivity and potency. As our knowledge of these critical RTKs expands, so too will our ability to effectively target them for the benefit of cancer patients.
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- Targeting FGFR Signaling in Cancer - AACR Journals.
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- The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients - Annals of Clinical Case Reports.
- FGFR1 activation is an escape mechanism in human lung cancer cells resistant to afatinib, a pan-EGFR family kinase inhibitor | Oncotarget.
- FGFR1 activation is an escape mechanism in human lung cancer cells resistant to afatinib, a pan-EGFR family kinase inhibitor - PMC - NIH.
- Depiction of signaling pathways activated downstream of DDR2. Binding... - ResearchGate.
- Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials | JCO Precision Oncology - ASCO Publications.
- Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain | PNAS.
- DDR2 upregulation confers ferroptosis susceptibility of recurrent breast tumors through the Hippo pathway - PMC - NIH.
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Preclinical Development of Dual FGFR1/DDR2 Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical framework for the preclinical evaluation of dual Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) inhibitors, a promising class of targeted therapies for oncology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating preclinical data package. We will use "FGFR1/DDR2 inhibitor 1," an exemplar molecule, to illustrate key concepts and data presentation.
Introduction: The Rationale for Dual FGFR1 and DDR2 Inhibition
The development of targeted cancer therapies hinges on identifying and neutralizing key signaling pathways that drive tumor growth and survival. Both FGFR1 and DDR2 have emerged as critical oncogenic drivers in various malignancies, making them compelling targets for therapeutic intervention.
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase (RTK) that, upon binding to fibroblast growth factors (FGFs), activates downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often a result of gene amplification, mutations, or translocations, is a known oncogenic driver in a significant percentage of cancers, including breast cancer and squamous non-small cell lung cancer (NSCLC).[2] Dysregulation of this pathway can lead to uncontrolled cell division, angiogenesis, and resistance to therapy.[2][3]
Discoidin Domain Receptor 2 (DDR2) is a unique RTK activated by collagen, a major component of the extracellular matrix.[4] DDR2 signaling is implicated in cell proliferation, migration, and invasion.[4] Mutations and overexpression of DDR2 have been identified in several cancers, including lung squamous cell carcinoma, where it can drive tumor progression.[5]
The convergence of these pathways in certain cancer types presents a strong rationale for dual inhibition. A single agent capable of simultaneously blocking both FGFR1- and DDR2-driven oncogenic signals could offer a more comprehensive and durable anti-tumor response, potentially overcoming resistance mechanisms associated with single-target agents.
Mechanism of Action: Elucidating the Signaling Blockade
A successful preclinical campaign begins with a thorough understanding of how the inhibitor interacts with its targets and modulates their downstream signaling networks.
Target Engagement: Direct Inhibition of Kinase Activity
The primary mechanism of "this compound" is the competitive inhibition of ATP binding to the kinase domains of both FGFR1 and DDR2, preventing receptor autophosphorylation and subsequent activation.
FGFR1 Signaling Pathway
Upon FGF ligand binding, FGFR1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream pathways like RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT.[6] These pathways regulate cell proliferation and survival.
In Vitro Preclinical Evaluation Workflow
The in vitro assessment of "this compound" is designed to confirm its potency, selectivity, and cellular mechanism of action. This stage provides the foundational data required to justify progression to more complex in vivo models.
Biochemical Assays: Direct Target Inhibition
The initial step is to quantify the inhibitor's potency against the isolated kinase enzymes. This provides a clean, cell-free measure of direct target engagement.
| Target | Assay Type | "this compound" IC₅₀ (nM) | Reference Compound (e.g., Lucitanib) IC₅₀ (nM) |
| FGFR1 | TR-FRET / Radiometric | 31.1 [3][7] | ~20 |
| DDR2 | TR-FRET / Radiometric | 3.2 [3][7] | Not specified |
Table 1: In Vitro Kinase Inhibitory Activity. IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%.
This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common high-throughput screening method.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). [8] * Serially dilute "this compound" in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution containing the recombinant human FGFR1 or DDR2 kinase and a europium-labeled anti-tag antibody. [8] * Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive tracer. [8]2. Assay Procedure (384-well plate):
-
Add 5 µL of the diluted inhibitor to the assay wells.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate for 1 hour at room temperature, protected from light. [8]3. Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the europium donor (e.g., 615 nm) and the Alexa Fluor® acceptor (e.g., 665 nm) wavelengths. [9]4. Analysis:
-
Calculate the FRET ratio. A decrease in FRET signal indicates displacement of the tracer by the inhibitor.
-
Plot the FRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality and Self-Validation: This cell-free system directly measures the interaction between the inhibitor and its target kinases, isolating this variable from cellular complexity. Comparing the results to a well-characterized reference inhibitor validates the assay's performance. A broad kinome screen (e.g., against >400 kinases) is essential to establish selectivity and identify potential off-target liabilities that could lead to toxicity. [10]
Cellular Assays: Potency and Target Engagement in a Biological Context
Moving into cellular models is critical to confirm that the inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.
| Cell Line | Cancer Type | Key Genetic Alteration | "this compound" IC₅₀ (nM) | Lucitanib IC₅₀ (µM) |
| NCI-H1581 | Lung (NSCLC) | FGFR1 Amplification | - | 0.14 [5] |
| DMS114 | Lung (SCLC) | FGFR1 Amplification | - | ~1.0 [11] |
| SNU-16 | Gastric | FGFR2 Amplification | 93.4 [7] | - |
| NCI-H716 | Colorectal | FGFR Amplification | 31.8 [7] | - |
| NCI-H2286 | Lung (SCC) | DDR2 Mutation | 93.0 [7] | - |
| KG-1 | Leukemia | FGFR1 Fusion | 108.4 [7][12] | - |
| H1299 | Lung (NSCLC) | FGFR1 Wild-Type | >10,000 | ~10.0 [11] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines. IC₅₀ values represent the concentration of inhibitor required to reduce cell growth by 50%. A significantly higher IC₅₀ in wild-type cell lines (e.g., H1299) demonstrates on-target selectivity.
This assay provides direct evidence of target inhibition within the cell.
-
Cell Culture and Treatment:
-
Culture cancer cells with known FGFR1 or DDR2 alterations (e.g., SNU-16 for FGFR, H2286 for DDR2) to ~80% confluency. [13] * Serum-starve cells overnight to reduce basal receptor activation.
-
Treat cells with increasing concentrations of "this compound" for 2-4 hours. [7] * Stimulate cells with the appropriate ligand (e.g., FGF2 for FGFR1-dependent lines, collagen for DDR2-dependent lines) for a short period (15-30 minutes) to induce receptor phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. [13] * Quantify protein concentration using a BCA assay. [13]3. Immunoblotting:
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane. [13] * Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated FGFR (pFGFR) or phosphorylated DDR2 (pDDR2). [13] * Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [13] * Detect signal using an ECL reagent and an imaging system. [13]4. Analysis:
-
Strip the membrane and re-probe for total FGFR1, total DDR2, and a loading control (e.g., GAPDH) to normalize the data. [13] * Quantify band intensity to demonstrate a dose-dependent decrease in receptor phosphorylation relative to total receptor levels.
-
Causality and Self-Validation: A dose-dependent reduction in pFGFR and pDDR2 that correlates with the anti-proliferative IC₅₀ values provides strong evidence that the inhibitor's phenotypic effect is a direct result of on-target activity. The inclusion of cell lines that do not harbor FGFR1/DDR2 alterations is a critical negative control to demonstrate on-target dependency.
In Vivo Preclinical Evaluation
In vivo studies are essential to evaluate the inhibitor's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-organism setting. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of this evaluation. [7]
Xenograft Models for Efficacy Assessment
The choice of xenograft model is critical for obtaining clinically relevant data. Cell line-derived xenograft (CDX) models using the cell lines characterized in vitro are a standard starting point.
| Model (Cell Line) | Dosing Schedule (mg/kg, p.o.) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) % | Observations |
| NCI-H1581 (FGFR1 amp) | 10 mg/kg, QD | 7 | 59.7% [7] | Dose-dependent response |
| NCI-H1581 (FGFR1 amp) | 20 mg/kg, QD | 7 | 98.1% [7] | Near-complete tumor stasis |
| NCI-H2286 (DDR2 mut) | 10 mg/kg, QD | 10 | 82.8% [7] | Significant anti-tumor activity |
| DMS114 (FGFR1 amp, Lucitanib) | 5 mg/kg, QD | 30 | 80% (T/C=20%) [11] | Potent activity at a low dose |
| H1299 (FGFR1 wt, Lucitanib) | 5 mg/kg, QD | 30 | 59% (T/C=41%) [11] | Reduced activity in wt model |
Table 3: Efficacy of FGFR1/DDR2 Inhibitors in Xenograft Models. TGI is calculated at the end of the study relative to the vehicle-treated control group. T/C (Treated/Control) % is another common metric.
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD-SCID or Nude) aged 6-8 weeks. [14] * House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. [15]Acclimatize for at least one week prior to the study. [15]2. Tumor Implantation:
-
Harvest cancer cells (e.g., NCI-H1581) during their logarithmic growth phase.
-
Resuspend 5-10 million cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring and Staging:
-
Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group). [14]4. Drug Administration and Monitoring:
-
Prepare the inhibitor formulation for oral (p.o.) gavage. For "this compound," a suspension in 10% DMSO + 90% corn oil is a suitable vehicle.
-
Administer the drug or vehicle daily (QD) at the specified dose.
-
Monitor animal body weight and overall health 2-3 times per week as indicators of toxicity. [14]5. Study Endpoint and Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the TGI (%) using the formula: [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Causality and Self-Validation: The use of both an FGFR1-driven model (NCI-H1581) and a DDR2-driven model (NCI-H2286) validates the dual-target activity of the inhibitor in vivo. Comparing efficacy in a wild-type model (like H1299) serves as a crucial control to confirm that the anti-tumor effect is dependent on the targeted genetic alterations.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug, while PD studies link drug exposure to the biological effect on the target.
| Compound | Dose & Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | T₁/₂ (h) |
| Debio 1347 | 10-40 mg/kg, p.o. | ~3 | Dose-prop. | Dose-prop. | ~11 |
Table 4: Example Pharmacokinetic Profile of an Oral FGFR Inhibitor in a First-in-Human Study (preclinical murine data would precede this). Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve; T₁/₂: Elimination half-life. Data from a clinical study on Debio 1347 is used for illustrative purposes.[9]
-
Dosing and Sampling:
-
Administer a single dose of "this compound" to a cohort of mice (e.g., BALB/c) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Sample Processing and Analysis:
-
Pharmacodynamic Analysis:
-
In a separate cohort of tumor-bearing mice, collect tumor tissue at various time points after dosing.
-
Analyze tumor lysates by Western blot for pFGFR/pDDR2 to correlate drug concentration with target inhibition over time.
-
Causality and Self-Validation: A robust PK/PD relationship is established when the plasma and tumor concentrations of the inhibitor that achieve target modulation (e.g., >50% reduction in pFGFR) correlate with the concentrations required for anti-tumor efficacy in xenograft models. This provides confidence that the observed efficacy is driven by sufficient and sustained target engagement.
Preclinical Toxicology
Safety assessment is a mandatory component of any preclinical program and is governed by international regulatory guidelines. The goal is to identify potential toxicities and establish a safe starting dose for human clinical trials.
Regulatory Framework
Nonclinical safety studies for anticancer pharmaceuticals should be designed in accordance with the principles outlined in the ICH S9 guideline. [7]This guidance recognizes the life-threatening nature of cancer and allows for a more streamlined approach compared to drugs for non-life-threatening diseases.
Key Toxicology Studies
-
Animal Selection: Use a single sex of rodent (typically female rats), fasted prior to dosing.
-
Dosing: Administer the drug orally at fixed starting dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test proceeds in a stepwise manner, with the outcome of the first animal determining the dose for the next.
-
Observations:
-
Observe animals closely for the first several hours post-dosing and at least daily thereafter for 14 days. [6] * Record all signs of toxicity, including changes in skin, fur, eyes, and behavior (tremors, convulsions, lethargy, etc.).
-
Record body weight changes and any mortality.
-
-
Endpoint: The primary endpoint is the observation of evident toxicity or mortality, which allows for classification of the substance according to the Globally Harmonised System (GHS). [2]This study helps determine the Maximum Tolerated Dose (MTD).
Causality and Self-Validation: Toxicology studies are performed in at least two species (one rodent, one non-rodent, e.g., dog or minipig) to increase the predictive value for human safety. A comprehensive safety pharmacology core battery assesses effects on the central nervous, cardiovascular, and respiratory systems to identify potential off-target physiological effects. Following these established international guidelines ensures the data is robust, reproducible, and suitable for regulatory submission.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to the preclinical evaluation of a dual FGFR1/DDR2 inhibitor. By systematically integrating biochemical, cellular, and in vivo studies, researchers can build a robust data package that elucidates the mechanism of action, confirms on-target efficacy, and defines the safety profile of the candidate molecule. The successful completion of this preclinical program, demonstrating a favorable efficacy-to-safety ratio, provides the necessary validation to advance a novel FGFR1/DDR2 inhibitor into clinical development for patients with genetically-defined cancers.
References
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- Guffanti, F., Chilà, R., Bello, E., Zangarini, M., Ceriani, L., D'Incalci, M., ... & Damia, G. (2016).
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Methodological & Application
Application Notes and Protocols: FGFR1/DDR2 Inhibitor 1 in Cell Culture
Introduction: Targeting FGFR1 and DDR2 in Oncology Research
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two receptor tyrosine kinases (RTKs) that have emerged as critical players in cancer progression.[1][2][3] FGFR1, a member of the FGFR family, is activated by fibroblast growth factors (FGFs), leading to the initiation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, differentiation, and survival.[1][4][5][6][7][8] Aberrant FGFR1 signaling, often through gene amplification or mutation, is a known driver in various malignancies, including lung, breast, and bladder cancers.[1][2][3]
DDR2, a unique RTK activated by collagen, plays a significant role in cell adhesion, migration, and extracellular matrix remodeling.[9][10][11][12] Dysregulation of DDR2 signaling has been implicated in several cancers, contributing to tumor invasion and metastasis.[10][11][12] The distinct yet complementary roles of FGFR1 and DDR2 in tumorigenesis make them attractive targets for therapeutic intervention.
FGFR1/DDR2 Inhibitor 1 is a potent small molecule inhibitor targeting both FGFR1 and DDR2 with high affinity.[13][14][15][16][17][18] This dual inhibitory activity presents a promising strategy to simultaneously block multiple oncogenic signaling pathways. These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture-based assays to investigate its anti-cancer efficacy.
Physicochemical Properties and In Vitro Activity
A thorough understanding of the inhibitor's properties is fundamental to designing robust experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₂F₃N₅O | [15] |
| Molecular Weight | 501.50 g/mol | [14][15] |
| IC₅₀ FGFR1 | 31.1 nM | [13][15][16] |
| IC₅₀ DDR2 | 3.2 nM | [13][15][16] |
| Solubility | Soluble in DMSO (up to 250 mg/mL) | [14][15] |
Signaling Pathways Overview
To appreciate the impact of this compound, it is essential to visualize the signaling cascades it disrupts.
Caption: FGFR1 and DDR2 signaling pathways and the point of inhibition.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful experiment. Below are recommended cell lines with known sensitivity to FGFR or DDR2 inhibition, along with their standard culture conditions.
| Cell Line | Cancer Type | Relevant Target | Growth Properties | Recommended Medium | Subculture Ratio | Seeding Density (for viability assays) |
| KG-1 | Acute Myelogenous Leukemia | FGFR1 | Suspension | IMDM + 20% FBS | Maintain between 2 x 10⁵ and 1 x 10⁶ cells/mL | 1-3 x 10⁵ cells/mL |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplified | Suspension | RPMI-1640 + 10% FBS | 1:2 to 1:3 | 5,000 cells/well |
| NCI-H716 | Colorectal Adenocarcinoma | FGFR (general) | Suspension | RPMI-1640 + 10% FBS | Maintain density of ~500,000 cells/mL | 5,000-10,000 cells/well |
| UM-UC-14 | Bladder Carcinoma | FGFR1 | Adherent | EMEM + 10% FBS + 1% NEAA | 1:4 to 1:10 | 2-4 x 10⁴ cells/cm² |
| NCI-H2286 | Lung Adenocarcinoma | DDR2 | Loosely Adherent | RPMI-1640 + 5% FBS | 1:2 to 1:4 | Not specified, titrate for optimal growth |
General Cell Culture Guidelines:
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.[6][8][12][13][14][19][20][21][22][23][24][25]
-
For suspension cells, subculture by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the recommended density.[6][13][19][21]
-
For adherent and loosely adherent cells, use an appropriate dissociation reagent like Trypsin-EDTA for passaging.[7][22][24][26][27]
Preparation of this compound Stock Solution
Accurate preparation of the inhibitor stock solution is paramount for reproducible results.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.
-
Briefly centrifuge the vial of the inhibitor powder to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution to ensure complete dissolution.[15]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[9]
-
Cell Viability Assay (MTS/MTT)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound using a colorimetric cell viability assay such as MTS or MTT.[4][8][11]
Caption: Experimental workflow for a cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
For adherent cells, seed at the recommended density in a 96-well plate and allow them to attach for 24 hours.[4]
-
For suspension cells, seed directly into the 96-well plate at the recommended density.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a series of dilutions of the this compound from the 10 mM stock solution in the appropriate complete cell culture medium. A common concentration range to start with is 0.01 µM to 10 µM.[4]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only).[4]
-
For adherent cells, carefully remove the medium and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
For suspension cells, add the inhibitor dilutions directly to the wells containing the cells.
-
-
Incubation:
-
MTS/MTT Assay:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.[4][8]
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).[4][8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC₅₀ value using non-linear regression analysis.[8]
-
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following validation steps:
-
Positive Control: Include a known inhibitor of FGFR or DDR2 signaling (e.g., Lucitanib, Ponatinib) to validate the assay system.[4][9][11][25][28][29][30][31][32][33]
-
On-Target Effect Confirmation: To confirm that the observed effects are due to the inhibition of FGFR1 and/or DDR2, perform downstream signaling analysis (e.g., Western blotting for phosphorylated ERK or AKT) at various inhibitor concentrations. A dose-dependent decrease in the phosphorylation of these downstream targets would indicate on-target activity.
-
Multiple Cell Lines: Test the inhibitor on a panel of cell lines with varying expression levels of FGFR1 and DDR2 to establish a correlation between target expression and inhibitor sensitivity.
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of this compound. By following these detailed protocols and incorporating the principles of scientific integrity, researchers can generate robust and reproducible data to elucidate the therapeutic potential of this dual-target inhibitor.
References
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- CancerTools.org. (n.d.). UM-UC-14 (Human transitional cell carcinoma of the renal pelvis) cell line.
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- Ubigene. (n.d.). Cell Use Instruction - SNU-16 Cell Line.
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- Banca Cellule ICLC. (n.d.). KG-1 - BCRJ - Cell Line.
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- Laboratory Notes. (2024, February 26). Cell Line: NCI-H2286.
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- Cytion. (n.d.). SNU-16 Cells.
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- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
- Cellosaurus. (n.d.). Cell line NCI-H2286 (CVCL_1545).
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- National Center for Biotechnology Information. (n.d.). A convenient cell culture model for CML acquired resistance through BCR-ABL mutations.
- ResearchGate. (n.d.). (PDF) In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models.
- AACR Journals. (2014, October 16). Abstract A68: Assessing dose response to kinase inhibitors using quantitative mass spectrometry.
- eScholarship.org. (n.d.). Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces.
- Takeda. (n.d.). Prescribing Information | ICLUSIG® (ponatinib).
- BC Cancer. (n.d.). BC Cancer Protocol Summary for Treatment of Chronic Myeloid Leukemia and Ph+ Acute Lymphoblastic Leukemia Using PONAtinib.
- Champions Oncology. (n.d.). UM-UC-14 | CDX Model.
- ASCO Publications. (2021, January 22). Final results from a phase II study of infigratinib (BGJ398), an FGFR-selective tyrosine kinase inhibitor, in patients with previously treated advanced cholangiocarcinoma harboring an FGFR2 gene fusion or rearrangement.
- National Cancer Institute. (n.d.). Infigratinib for the Treatment of Advanced or Metastatic Solid Tumors in Patients with FGFR Gene Mutations.
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Western blot analysis after FGFR1/DDR2 inhibitor 1 treatment
An in-depth guide to the use of Western Blot for the Pharmacodynamic Assessment of dual Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) inhibition.
Introduction: The Rationale for Dual FGFR1/DDR2 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are both receptor tyrosine kinases (RTKs) that play pivotal, yet distinct, roles in cellular signaling. FGFR1, upon binding to fibroblast growth factors (FGFs), governs a multitude of cellular processes including proliferation, differentiation, and angiogenesis.[1][2] DDR2 is an atypical RTK that is activated by collagen, a primary component of the extracellular matrix, and is critically involved in cell adhesion, migration, and matrix remodeling.[3][4]
Aberrant activation of both FGFR1 and DDR2 signaling pathways is implicated in the pathogenesis of various diseases, most notably in oncology.[3][5] FGFR1 amplifications and activating mutations drive tumorigenesis in lung, breast, and gastric cancers, while DDR2 mutations are found in lung squamous cell carcinomas and promote metastasis.[3][6] The convergence of their downstream signaling pathways, particularly the RAS/MAPK cascade, presents a compelling case for the development of inhibitors that can simultaneously target both receptors.[3][5][7]
This application note provides a comprehensive, field-tested framework for researchers to validate the efficacy of a dual FGFR1/DDR2 inhibitor in a cellular context using Western blot analysis. The core objective is to measure the direct inhibition of receptor autophosphorylation and the subsequent attenuation of downstream signaling events, thereby providing robust pharmacodynamic evidence of the inhibitor's mechanism of action.
Signaling Pathways: Mechanism of Action and Inhibition
To effectively evaluate an inhibitor, a clear understanding of the signaling architecture is paramount. Both FGFR1 and DDR2, upon activation, trigger a cascade of intracellular phosphorylation events.
FGFR1 Signaling: The binding of an FGF ligand, in concert with heparan sulfate proteoglycans, induces FGFR1 dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the kinase domain, such as Tyr653/Tyr654.[8][9] These phosphotyrosine sites serve as docking platforms for adaptor proteins like GRB2 and GAB1, leading to the activation of two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which collectively promote cell proliferation and survival.[5][9][10]
DDR2 Signaling: DDR2 activation is a slower, more sustained process initiated by binding to fibrillar collagens. This interaction induces receptor clustering and autophosphorylation at key sites like Tyr740.[11] Activated DDR2 recruits adaptor proteins such as SHC, which in turn can activate the RAS-MAPK pathway.[3]
A dual FGFR1/DDR2 inhibitor typically functions as an ATP-competitive agent, binding to the kinase domain of both receptors to block the autophosphorylation event that is critical for their activation.[6][12][13] This prevents the recruitment of downstream effectors and effectively shuts down the signaling cascade at its origin.
Principle of Western Blot Analysis for Inhibitor Validation
Western blotting is an indispensable immunoassay for evaluating the activity of kinase inhibitors.[14][15] The technique allows for the sensitive detection of specific proteins from a complex mixture of cell lysates. For this application, the key is the use of phospho-specific antibodies , which only recognize the target protein when it is phosphorylated at a specific site, indicating its active state.
By comparing the signal from a phospho-specific antibody in inhibitor-treated versus untreated cells, we can directly quantify the inhibitor's effect. A robust experiment includes the following critical comparisons:
-
Phospho-Protein vs. Vehicle Control: A decrease in the phosphorylated target (e.g., p-FGFR1) demonstrates inhibitor efficacy.
-
Phospho-Protein vs. Total Protein: Probing the same membrane for the total (phosphorylated and unphosphorylated) form of the target protein is essential.[16] This confirms that the observed decrease in the phospho-signal is due to inhibition of phosphorylation, not due to degradation or downregulation of the protein itself.
-
Loading Control: A housekeeping protein like GAPDH or β-actin is used to ensure equal amounts of protein were loaded in each lane, validating the comparison across different conditions.[17]
Materials and Reagents
-
Cell Line: A cell line endogenously expressing both FGFR1 and DDR2 (e.g., specific lung or breast cancer cell lines; literature search required for optimal model).
-
FGFR1/DDR2 Inhibitor 1: Prepare stock solutions in DMSO.
-
Cell Culture Reagents: Appropriate growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Ligands for Stimulation: Recombinant Human FGF-basic (for FGFR1 activation)[18], Rat Tail Collagen, Type I (for DDR2 activation).
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktails 2 & 3. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins post-lysis.[19][20]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide solutions, Tris-HCl, SDS, TEMED, APS, 4x Laemmli Sample Buffer.
-
Transfer Reagents: PVDF membrane (0.45 µm), Methanol, Transfer Buffer.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is highly recommended over non-fat milk to avoid cross-reactivity with phosphoproteins like casein.[20][21][22]
-
Wash Buffer: TBST.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).
-
Stripping Buffer: Mild stripping buffer (e.g., containing glycine and SDS, pH 2.2).[25]
Experimental Protocol
This protocol is designed to assess the dose-dependent effect of the inhibitor on both basal and ligand-stimulated receptor phosphorylation.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of lysis.
-
Serum Starvation: Once cells are ~70% confluent, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for 16-24 hours. This critical step reduces basal RTK activity, leading to a cleaner, more robust stimulation window.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the this compound in serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Include a "vehicle-only" control (e.g., 0.1% DMSO). Incubate for 2-4 hours.
-
Ligand Stimulation: Without removing the inhibitor, add the appropriate ligand directly to the medium to achieve the final desired concentration (e.g., 50 ng/mL FGF2 or 50 µg/mL Collagen I). Also, prepare a "ligand-only" control (vehicle pre-treatment followed by ligand stimulation) and an "unstimulated" control (vehicle pre-treatment, no ligand). Incubate for 15-30 minutes. Note: The short stimulation time is designed to capture the peak of receptor phosphorylation.
Part 2: Cell Lysis and Protein Quantification
-
Lysis: Immediately after stimulation, place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.[17]
-
Add 100-150 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[21]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[17]
-
Transfer the supernatant to a new pre-chilled tube. This is your protein sample.
-
Determine the protein concentration of each sample using the BCA assay according to the manufacturer's protocol.
Part 3: SDS-PAGE and Immunoblotting
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.[21]
-
Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[26]
-
Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR1) at the manufacturer's recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
Part 4: Stripping and Re-probing
-
After imaging for the phospho-protein, incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash extensively with TBST.
-
Re-block the membrane for 1 hour in 5% BSA/TBST.
-
Repeat the immunoblotting protocol (steps 5-9) using the antibody for the corresponding total protein (e.g., anti-total FGFR1).
-
If necessary, strip and re-probe a final time for the loading control (e.g., anti-GAPDH).
Data Analysis and Interpretation
The goal of the analysis is to quantify the change in protein phosphorylation relative to the total amount of that protein.
-
Densitometry: Use imaging software (e.g., ImageJ, Bio-Rad Image Lab) to measure the band intensity for each protein (phospho-target, total-target, and loading control) in every lane.
-
Normalization:
-
First, calculate the ratio of the phospho-protein to its corresponding total protein for each sample (e.g., Intensity of p-FGFR1 / Intensity of Total FGFR1).
-
Second, normalize this ratio to the loading control to correct for any minor loading variations.
-
-
Interpretation: The data should demonstrate a dose-dependent decrease in the normalized phosphorylation of FGFR1, DDR2, and downstream targets like ERK in the inhibitor-treated samples compared to the ligand-stimulated control. This provides quantitative evidence of on-target inhibitor activity.
Hypothetical Data Summary
| Treatment Condition | Inhibitor [nM] | Normalized p-FGFR1 Ratio | Normalized p-DDR2 Ratio | Normalized p-ERK1/2 Ratio |
| Unstimulated | 0 | 0.15 | 0.20 | 0.18 |
| Ligand Stimulated | 0 | 1.00 | 1.00 | 1.00 |
| Ligand + Inhibitor | 1 | 0.85 | 0.90 | 0.88 |
| Ligand + Inhibitor | 10 | 0.45 | 0.55 | 0.50 |
| Ligand + Inhibitor | 100 | 0.12 | 0.18 | 0.15 |
| Ligand + Inhibitor | 1000 | 0.05 | 0.08 | 0.06 |
| Note: Data are illustrative and normalized to the "Ligand Stimulated" condition (set to 1.00). |
Troubleshooting Common Western Blot Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | Insufficient blocking; Blocking agent inappropriate (milk for phospho-blots); Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours. Switch to 5% BSA in TBST for blocking and antibody dilutions.[20] Optimize primary/secondary antibody concentrations. Increase number and duration of TBST washes. |
| No or Weak Signal | Inactive antibody; Insufficient protein loaded; Phosphatase activity in lysate; Poor transfer; Target not expressed/phosphorylated in the cell model. | Use a positive control lysate. Increase protein load to 30-40 µg. Always use fresh phosphatase inhibitors in lysis buffer.[19] Check transfer with Ponceau S stain. Confirm target expression via literature or RNA-seq data. |
| Non-Specific Bands | Primary antibody concentration too high; Polyclonal antibody cross-reactivity; Protein degradation. | Perform a titration of the primary antibody to find the optimal concentration. Increase stringency of washes (e.g., increase Tween-20 concentration slightly). Ensure protease inhibitors are always used during lysis. |
| Phospho-signal does not decrease after phosphatase treatment (control) | Antibody is not phospho-specific. | This is a critical validation step for the antibody itself.[20] If the signal persists, the antibody may be recognizing the non-phosphorylated protein. Contact the antibody vendor and select a new, validated antibody. |
| Total protein signal decreases with inhibitor treatment | Inhibitor may be causing protein degradation or has cytotoxic effects at high concentrations. | This is a valid biological result. Confirm with a cell viability assay (e.g., MTT). The normalization of p-protein to total protein remains the correct way to analyze the specific effect on phosphorylation. |
References
- Signaling by FGFR1.
- Brewer, J. R., Mazot, P., & Soriano, P. (2016). Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. Development, 143(9), 1540–1551. [Link]
- Xie, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology, 8, 594183. [Link]
- Labrador, M., et al. (2015). Discoidin domain receptor 2 signaling networks and therapy in lung cancer. Journal of Thoracic Oncology, 10(9), 1269-1277. [Link]
- Kaur, S., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 169-183. [Link]
- Human Phospho-DDR1/DDR2 (DDR1 Y796, DDR2 Y740) Antibody MAB25382. Bio-Techne. [Link]
- Fibroblast growth factor receptor 1. Wikipedia. [Link]
- Downstream signaling pathways activated by DDR1 and DDR2.
- Ros, M., et al. (2019). DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions. Cellular and Molecular Life Sciences, 76(13), 2627–2639. [Link]
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215–266. [Link]
- DDR2. My Cancer Genome. [Link]
- What are DDR2 inhibitors and how do they work?.
- Human Phospho-DDR1/DDR2 (DDR1 Y796, DDR2 Y740) Antibody. Bio-Techne. [Link]
- Germano, S., & O'Driscoll, L. (2011). Western blotting analysis as a tool to study receptor tyrosine kinases. Methods in molecular biology, 784, 109–121. [Link]
- Western blot band for Erk and phopho(p)-Erk.
- Phospho-ERK Assays. Assay Guidance Manual. [Link]
- Jacobsen, K. T., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 345–353. [Link]
- Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. SpringerLink. [Link]
- Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]
- Gyenis, L., et al. (2022). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Frontiers in Molecular Biosciences, 9, 882065. [Link]
- Best Practice for Western Blot Detection of Phosphoryl
- Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases.
- Ren, M., & Chen, Z. (2020). Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment. Biomarker Research, 8, 28. [Link]
- Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. [Link]
- Helsten, T., Schwaederle, M., & Kurzrock, R. (2015). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 6(32), 32461–32474. [Link]
- FGFR inhibitors mechanism of action.
- Karaman, M. F., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- Why does my inhibitor not work in an in vitro kinase assay?.
- Mechanism of action of FGFR inhibitors and FGFR signaling pathway.
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Application Notes and Protocols for Immunofluorescence Staining of FGFR1 and DDR2 Following Treatment with a Dual Kinase Inhibitor
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are both receptor tyrosine kinases (RTKs) implicated in a variety of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of their signaling pathways is a hallmark of various pathologies, most notably cancer, making them attractive targets for therapeutic intervention.[2][4] "FGFR1/DDR2 inhibitor 1" is a small molecule designed to concurrently block the kinase activity of both receptors, thereby inhibiting their downstream signaling cascades.[5][6][7]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of proteins within cells.[8] This guide provides a detailed protocol and scientific rationale for performing immunofluorescence staining for FGFR1 and DDR2 in cultured cells following treatment with "this compound". Understanding the inhibitor's effect on receptor localization can provide crucial insights into its mechanism of action, such as whether it induces receptor internalization, degradation, or sequestration.
Scientific Principles and Experimental Rationale
The protocol herein is designed to be a self-validating system, incorporating critical controls and explaining the reasoning behind each step to ensure data integrity and reproducibility.
Cell Line Selection: The choice of cell line is paramount. It is essential to use a cell line that expresses detectable levels of both FGFR1 and DDR2. A preliminary screen by western blot or qPCR is recommended. For example, some non-small cell lung cancer (NSCLC) cell lines, such as NCI-H2286, are known to be driven by DDR2, while certain breast cancer cell lines, like MDA-MB-134, are characterized by FGFR1 amplification.[5][9] It is also beneficial to use a cell line where the inhibitor has a known anti-proliferative effect.[5]
Inhibitor Treatment: The concentration and duration of inhibitor treatment should be optimized based on its known IC50 values and the specific research question.[5] A time-course and dose-response experiment can reveal dynamic changes in receptor localization.
Fixation and Permeabilization: Fixation aims to preserve cellular morphology and antigenicity. 4% paraformaldehyde (PFA) is a common choice for cross-linking proteins. Permeabilization with a detergent like Triton X-100 is necessary to allow antibodies to access intracellular epitopes.[10][11][12] However, for membrane-associated proteins like FGFR1 and DDR2, a milder detergent or a shorter permeabilization time may be optimal to preserve membrane integrity.[10]
Antibody Selection and Validation: The specificity of the primary antibodies is the most critical factor for reliable IF data. It is imperative to use antibodies validated for immunofluorescence.[9][13][14][15][16] Whenever possible, utilize knockout or knockdown cell lines as negative controls to confirm antibody specificity.[17]
Experimental Controls: A comprehensive set of controls is non-negotiable for interpreting IF results accurately.[18][19][20][21] These include:
-
Unstained Control: To assess cellular autofluorescence.
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.
-
Isotype Control: To ensure the observed staining is not due to non-specific binding of the primary antibody's isotype.[20]
-
Positive Control: A cell line or treatment condition known to express high levels of the target proteins.[18]
-
Negative Control: A cell line with known low or no expression of the target proteins (e.g., a knockout cell line).
Signaling Pathways and the Impact of Inhibition
FGFR1 and DDR2, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation and survival.[3][4][22][23][24] The "this compound" is expected to block these phosphorylation events, leading to a downstream blockade of these signaling pathways.[2][5]
Diagram of FGFR1 and DDR2 Signaling Pathways and Inhibition
Caption: FGFR1 and DDR2 signaling pathways and the point of intervention for the dual inhibitor.
Detailed Immunofluorescence Protocol
Materials and Reagents
| Reagent | Recommended Supplier (Example) | Catalog Number (Example) |
| Cell Culture Medium (appropriate for cell line) | Thermo Fisher Scientific | Varies |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Glass Coverslips (No. 1.5) | Warner Instruments | 64-0720 (CS-24/40) |
| Poly-L-lysine | Sigma-Aldrich | P8920 |
| This compound | MedchemExpress | HY-114311 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| 16% Paraformaldehyde (PFA), Methanol-Free | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Normal Goat Serum | Thermo Fisher Scientific | 16210064 |
| Anti-FGFR1 Primary Antibody (IF-validated) | Cell Signaling Technology | Varies |
| Anti-DDR2 Primary Antibody (IF-validated) | Abcam | Varies |
| Alexa Fluor 488 Goat anti-Rabbit IgG (H+L) | Thermo Fisher Scientific | A11008 |
| Alexa Fluor 594 Goat anti-Mouse IgG (H+L) | Thermo Fisher Scientific | A11005 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| ProLong Gold Antifade Mountant | Thermo Fisher Scientific | P36930 |
Step-by-Step Methodology
1. Cell Culture and Seeding a. Culture cells in appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2. b. For imaging, sterilize glass coverslips and place them in the wells of a multi-well plate. Coat with poly-L-lysine if necessary to improve cell adherence.[10] c. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
2. Inhibitor Treatment a. Prepare a stock solution of "this compound" in DMSO.[7] b. Dilute the inhibitor to the desired final concentration in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration. c. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle. d. Incubate for the desired duration (e.g., 2, 6, 12, or 24 hours).
3. Fixation a. Aspirate the medium and gently wash the cells twice with PBS.[10][11] b. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[12][25] c. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
4. Permeabilization and Blocking a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[12] Note: Optimization of Triton X-100 concentration and incubation time may be necessary. b. Wash the cells three times with PBS for 5 minutes each. c. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.[12]
5. Primary Antibody Incubation a. Dilute the primary antibodies against FGFR1 and DDR2 to their optimal concentrations in the blocking buffer. b. Aspirate the blocking buffer and add the diluted primary antibodies to the cells. c. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation a. The next day, wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) in the blocking buffer. Protect from light. c. Add the diluted secondary antibodies to the cells and incubate for 1 hour at room temperature, protected from light.[25]
7. Counterstaining and Mounting a. Wash the cells three times with PBS for 5 minutes each, protected from light. b. For nuclear counterstaining, incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature. c. Wash twice with PBS. d. Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.[26] e. Seal the edges of the coverslips with nail polish and allow to dry. Store the slides at 4°C in the dark.
Experimental Workflow Diagram
Caption: A three-day workflow for immunofluorescence staining of FGFR1 and DDR2 following inhibitor treatment.
Data Acquisition and Analysis
Image Acquisition:
-
Use a confocal or high-resolution widefield fluorescence microscope.
-
For each experimental condition, capture multiple images from different fields of view.
-
Ensure that the imaging settings (e.g., laser power, exposure time, gain) are kept consistent across all samples to allow for quantitative comparisons.
Qualitative Analysis:
-
Visually inspect the images for changes in the subcellular localization of FGFR1 and DDR2.
-
Look for evidence of internalization (punctate staining in the cytoplasm), changes in membrane localization, or colocalization with specific organelles (if co-staining with organelle markers).
Quantitative Analysis:
-
Intensity Measurements: Quantify the mean fluorescence intensity of FGFR1 and DDR2 at the plasma membrane versus the cytoplasm to assess changes in localization.
-
Colocalization Analysis: If investigating the spatial relationship between FGFR1 and DDR2, use colocalization analysis software to calculate Pearson's Correlation Coefficient or Manders' Overlap Coefficient.[27][28][29][30][31] These metrics provide a quantitative measure of the degree of spatial overlap between the two signals.[27][30]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low protein expression- Inefficient antibody binding- Photobleaching | - Use a cell line with higher target expression.- Optimize primary antibody concentration and incubation time.[32][33]- Use an anti-fade mounting medium and minimize light exposure.[26] |
| High Background Staining | - Non-specific antibody binding- Insufficient blocking- Autofluorescence | - Titrate primary and secondary antibody concentrations.[34]- Increase blocking time or try a different blocking agent.[34]- Include an unstained control to assess autofluorescence. Consider using a quenching step if autofluorescence is high.[26] |
| Non-specific Staining | - Primary or secondary antibody cross-reactivity- Inappropriate antibody dilution | - Run a secondary antibody only control.[32]- Use highly cross-adsorbed secondary antibodies.- Perform a titration of the primary antibody to find the optimal signal-to-noise ratio.[32] |
Conclusion
This comprehensive guide provides a robust framework for investigating the effects of "this compound" on the subcellular localization of its target proteins. By adhering to the principles of rigorous experimental design, including the use of appropriate controls and validated reagents, researchers can generate high-quality, reproducible immunofluorescence data. These findings will be instrumental in elucidating the cellular mechanism of action of this dual kinase inhibitor and can inform its further development as a potential therapeutic agent.
References
- Reactome. (n.d.). Signaling by FGFR1.
- Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence.
- Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips.
- St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.
- Hart, K. C., Robertson, S. C., & Donoghue, D. J. (2000). Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. Molecular Biology of the Cell, 11(9), 3203-3215.
- Patsnap Synapse. (2024, June 21). What are DDR2 inhibitors and how do they work?.
- Valiathan, R. R., Marco, M., Le, P. T., & Kleer, C. G. (2012). Discoidin domain receptor 2 signaling networks and therapy in lung cancer. Journal of Thoracic Oncology, 7(1), 13-21.
- Wikipedia. (n.d.). Fibroblast growth factor receptor 1.
- ResearchGate. (n.d.). Downstream signaling pathways activated by DDR1 and DDR2.
- Ju, C., El-Sayes, N., & Le, P. T. (2019). DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions. Cellular Signalling, 61, 66-77.
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266.
- ResearchGate. (n.d.). The FGFR1 pathway promotes NF-κB signaling.
- My Cancer Genome. (n.d.). DDR2.
- Visikol. (2020, October 8). Colocalization In Image Analysis.
- Cell Signaling Technology. (2018, September 7). what controls should I include for Immunofluorescence (IF)? | CST Tech Tips [Video]. YouTube.
- Bitesize Bio. (n.d.). 5 Controls for Immunofluorescence: An Easy Guide.
- Mentors at Your Benchside. (2023, July 18). 5 Controls for Immunofluorescence: A Beginner's Guide.
- Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells).
- rOpenSci. (2018, November 27). Co-localization analysis of fluorescence microscopy images.
- KOLAIDO. (2022, August 23). The Principles of Colocalization Microscopy and Image Analysis.
- Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating colocalization in biological microscopy. American journal of physiology. Cell physiology, 300(4), C723–C742.
- Giltnane, J. M., et al. (2022). FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer. Applied Immunohistochemistry & Molecular Morphology, 30(9), 600-608.
- Ren, M., et al. (2019).
- VersaLive. (n.d.). Protocol: Immunofluorescence on chemically fixed cells.
- University of Texas Southwestern Medical Center. (2022, October 1). FGFR1 Antibody Validation and Characterization of FGFR1 Protein Expression in ER+ Breast Cancer.
- Sk M. A. H., et al. (2020).
- The University of Queensland. (2018, April). Fixing and labelling cells for immunofluorescence (IF) microscopy.
- ResearchGate. (n.d.). FGFR1 Antibody Validation and Characterization of FGFR1 Protein Expression in ER+ Breast Cancer | Request PDF.
- Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting.
- MDPI. (2022). Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research.
- PubMed. (2022, October 1). FGFR1 Antibody Validation and Characterization of FGFR1 Protein Expression in ER+ Breast Cancer.
- Semantic Scholar. (n.d.). FGFR1 Antibody Validation and Characterization of FGFR1 Protein Expression in ER+ Breast Cancer.
- ResearchGate. (n.d.). DDR1 and DDR2 expressions in different cell lines.
- Ubigene. (n.d.). FGFR1 Knockout cell line (JAR).
- Molotkov, A., et al. (2017). Distinct Requirements for Fgfr1 and Fgfr2 in Primitive Endoderm Development and Exit from Pluripotency. Developmental cell, 41(5), 511–526.e4.
- Ren, M., et al. (2017). FGFR1 fusion kinase regulation of MYC expression drives development of stem cell leukemia/lymphoma syndrome. Leukemia, 31(10), 2174–2183.
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- 7. file.medchemexpress.com [file.medchemexpress.com]
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- 9. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. biotium.com [biotium.com]
- 12. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. FGFR1 Antibody Validation and Characterization of FGFR1 Protein Expression in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FGFR1 Antibody Validation and Characterization of FGFR1 Protein Expression in ER+ Breast Cancer | Semantic Scholar [semanticscholar.org]
- 17. FGFR1 Knockout cell line (JAR) | Ubigene [ubigene.us]
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- 19. Experimental Design: Controls for Immunofluorescence (IF) | Cell Signaling Technology [cellsignal.com]
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- 23. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
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- 27. Colocalization In Image Analysis | Visikol [visikol.com]
- 28. How to Perform Fluorescence Colocalization Analysis - Creative Proteomics [creative-proteomics.com]
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- 34. stjohnslabs.com [stjohnslabs.com]
Preparing High-Purity Stock Solutions of FGFR1/DDR2 Inhibitor 1: An Application Guide
Introduction: The Critical Role of FGFR1 and DDR2 Inhibition in Research
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are integral receptor tyrosine kinases (RTKs) that govern a multitude of cellular processes.[1][2] Dysregulation of their signaling pathways is a hallmark of various pathological conditions, most notably in oncology.[3][4] FGFR1, upon activation by fibroblast growth factors (FGFs), orchestrates cellular proliferation, differentiation, and migration.[5][6] Similarly, DDR2, activated by collagen, plays a pivotal role in cell adhesion, proliferation, and extracellular matrix remodeling.[2][7] The aberrant activation of these kinases can drive tumor growth and metastasis, making them compelling targets for therapeutic intervention.[8]
FGFR1/DDR2 inhibitor 1 is a potent, orally active small molecule that selectively inhibits both FGFR1 and DDR2 with high affinity, demonstrating IC50 values of 31.1 nM and 3.2 nM, respectively.[9][10] This dual inhibitory action provides researchers with a powerful tool to dissect the intricate signaling networks governed by these kinases and to explore their therapeutic potential in various cancer models.[11]
The integrity of experimental outcomes is fundamentally reliant on the precise and consistent preparation of inhibitor stock solutions.[12][13] This application note provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of this compound stock solutions, ensuring the reproducibility and reliability of your research findings.
Physicochemical Properties and Solubility Profile
A thorough understanding of the inhibitor's properties is paramount for the successful preparation of a stable and accurate stock solution.
| Property | Value | Source |
| Molecular Formula | C28H22F3N5O | [9] |
| Molecular Weight | 501.50 g/mol | [9] |
| CAS Number | 2308497-58-5 | [9] |
| Appearance | Solid powder | [14] |
| Purity | ≥99% (HPLC) | [15] |
| Solubility (In Vitro) | DMSO: up to 250 mg/mL (498.50 mM) | [9][14] |
| Ethanol: 100 mg/mL | [16] | |
| Water: Insoluble | [14][16] |
Signaling Pathways Overview
To appreciate the impact of this compound, a foundational understanding of their respective signaling cascades is essential.
Caption: Simplified signaling pathways of FGFR1 and DDR2 and the inhibitory action of this compound.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for achieving high concentrations for in vitro applications.[9][16]
Materials and Equipment:
-
This compound (lyophilized powder)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Workflow for Stock Solution Preparation:
Caption: Step-by-step workflow for the preparation of this compound stock solution.
Step-by-Step Procedure:
-
Pre-Weighing Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect the stability and solubility of the compound.[16]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[14][17]
-
-
Weighing the Inhibitor:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully transfer the desired amount of the inhibitor powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 5.015 mg of the inhibitor.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 501.5 g/mol = 0.005015 g = 5.015 mg
-
-
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed inhibitor. For 5.015 mg of the inhibitor, you would add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the inhibitor is completely dissolved. A clear solution should be obtained.
-
For higher concentrations, or if dissolution is slow, sonication in a water bath for 5-10 minutes may be required to facilitate complete solubilization.[9][14]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the inhibitor name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term stability.[9][16] A stock solution stored at -80°C is stable for at least 6 months to a year.[9][16] For short-term storage (up to one month), -20°C is acceptable.[9][16]
-
Quality Control and Best Practices
-
Solvent Purity: Always use anhydrous, high-purity DMSO. Moisture in the DMSO can reduce the solubility and stability of the inhibitor.[16]
-
Accurate Measurements: Utilize calibrated balances and pipettes to ensure the final concentration is accurate.[12][18] This is fundamental for the reproducibility of experiments.
-
Visual Inspection: Before use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gently warm the solution and vortex to redissolve.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. It is not recommended to store dilute aqueous solutions for extended periods.
Conclusion
The meticulous preparation of this compound stock solutions is a cornerstone of robust and reproducible research. By adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of their experiments and generate high-quality, reliable data. This will, in turn, accelerate our understanding of FGFR1 and DDR2 signaling in health and disease and aid in the development of novel therapeutic strategies.
References
- Signaling by FGFR1 - Reactome Pathway D
- The Importance Of Accurate Stock Solutions In Scientific Research - FasterCapital. FasterCapital. [Link]
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- Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC - NIH.
- Stock Solutions 101: Everything You Need to Know - G-Biosciences. G-Biosciences. [Link]
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- Downstream signaling pathways activated by DDR1 and DDR2. Solid line... - ResearchGate.
- DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - NIH.
- The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central.
- The FGFR1 pathway promotes NF-κB signaling. (A) Structural domains and... - ResearchGate.
- Top Ten Tips for Making Stock Solutions - Bitesize Bio. Bitesize Bio. [Link]
- DDR2 - My Cancer Genome. My Cancer Genome. [Link]
- What are DDR2 inhibitors and how do they work? - Patsnap Synapse.
- How to Make Accurate Stock Solutions - Bitesize Bio. Bitesize Bio. [Link]
- Solutions and dilutions: working with stock solutions - Rice University. Rice University. [Link]
- This compound from MyBioSource.com | Biocompare.com. Biocompare. [Link]
- FGFR1 Inhibitors. Chemikol. [Link]
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - ACS Publications - American Chemical Society. American Chemical Society. [Link]
- Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations. Journal of Pharmaceutical Sciences. [Link]
- Overcoming Challenges in the Reconstitution of a High-Concentration Protein Drug Product. AAPS PharmSciTech. [Link]
- Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC - NIH.
- Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC.
- What are FGFR1 antagonists and how do they work?
- Strategies to Reduce Reconstitution Time of Lyophilized Biotherapeutics - ResearchGate.
- Lyophilized protein reconstitution | Qkine. Qkine. [Link]
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Application Notes for In Vivo Dosing of FGFR1/DDR2 Inhibitor 1 in Mouse Models
Introduction: A Dual-Action Kinase Inhibitor for Solid Tumors
FGFR1/DDR2 inhibitor 1 (CAS: 2308497-58-5), a compound identified as a 3-substituted indazole derivative, is a potent, orally active small molecule inhibitor targeting both Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2).[1][2] It exhibits strong enzymatic inhibition with IC50 values of 3.1 nM for FGFR1 and 3.2 nM for DDR2.[2][3] The dysregulation of FGFR and DDR signaling pathways is implicated in the progression of various cancers, including lung squamous cell carcinoma (SqCC), making a dual-targeting agent a compelling therapeutic strategy.[1]
The FGFR family of receptor tyrosine kinases are key regulators of cell proliferation, differentiation, and migration.[4][5] Aberrant FGFR1 activation, often through gene amplification, is a known oncogenic driver in several tumor types.[1] Simultaneously, DDR2, a unique receptor tyrosine kinase activated by collagen, plays a crucial role in cellular interaction with the extracellular matrix, and its signaling can promote tumor invasion and metastasis. By inhibiting both pathways, this compound offers a multi-pronged approach to disrupt tumor growth and progression.
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the formulation, dosing, and administration of this compound in preclinical mouse xenograft models, based on published efficacy studies.
Mechanism of Action: Intercepting Key Oncogenic Signals
This compound exerts its anti-tumor effect by competitively binding to the ATP-binding pocket of FGFR1 and DDR2, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.
-
FGFR1 Pathway Inhibition: Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and auto-phosphorylates, creating docking sites for adaptor proteins like FRS2. This initiates major downstream pathways including the RAS-RAF-MEK-ERK (MAPK) cascade, which promotes cell proliferation, and the PI3K-AKT pathway, which supports cell survival.[6][7] Inhibition of FGFR1 blocks these signals, leading to reduced tumor cell proliferation.
-
DDR2 Pathway Inhibition: DDR2 is activated by binding to extracellular collagen, which also induces its dimerization and slow, sustained autophosphorylation. Activated DDR2 recruits adaptor proteins such as SHC and activates signaling pathways including SRC, PI3K/AKT, and ERK1/2, which are involved in cell migration, invasion, and matrix metalloproteinase (MMP) expression.[8][9][10] Inhibition of DDR2 can therefore disrupt the tumor's interaction with its microenvironment and reduce metastatic potential.
Signaling Pathway Diagram
Preclinical Study Design: Key Parameters and Considerations
Designing a robust in vivo study requires careful planning, from animal model selection to endpoint analysis. The protocols described are based on successful efficacy studies using this compound.[1]
Mouse Models and Tumor Establishment
The choice of mouse model is critical for the successful evaluation of an anti-cancer agent. Immunocompromised mice are required for the engraftment of human tumor cells (xenografts).
-
Recommended Strains: Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice are appropriate hosts.[11] These strains lack a functional adaptive immune system, preventing the rejection of human tumor cells.
-
Cell Lines: Efficacy has been demonstrated in xenograft models using the NCI-H1581 (human lung squamous cell carcinoma, FGFR1 amplified) and NCI-H2286 (human lung squamous cell carcinoma, DDR2-driven) cell lines.[1][2][3]
-
Implantation: Cells are typically implanted subcutaneously into the flank of 6-8 week old mice. A mixture of cells with a basement membrane matrix (e.g., Matrigel or Cultrex BME) can improve tumor take rates and growth consistency.
Dosage and Administration Schedule
Published preclinical data has established an effective and tolerated dose range for this inhibitor.[1][2]
| Parameter | Recommendation | Rationale & Citation |
| Dosage Range | 10 - 20 mg/kg | Demonstrated significant tumor growth inhibition (TGI) in xenograft models. 10 mg/kg resulted in 59.7% TGI, while 20 mg/kg achieved 98.1% TGI in the NCI-H1581 model.[1][2][3] |
| Route | Oral (p.o.) | The compound is designed for oral bioavailability. Oral gavage is the standard method for precise dosing in preclinical models.[1][12] |
| Frequency | Once Daily (QD) | Maintains therapeutic exposure based on successful efficacy studies.[1][2] |
| Duration | 7 - 10 consecutive days | This duration was sufficient to demonstrate profound anti-tumor efficacy. Study duration can be extended based on experimental endpoints.[1][2][3] |
Note on Dose Selection: While these doses have proven effective, it is best practice for researchers to perform an independent Maximum Tolerated Dose (MTD) and pharmacokinetic/pharmacodynamic (PK/PD) study in their specific mouse strain and model to confirm the optimal therapeutic window.
Inhibitor Formulation for Oral Gavage
This compound has low aqueous solubility, requiring a suitable vehicle for oral administration. A clear solution is often preferred for consistent absorption, but a homogenous suspension can also be effective.
| Vehicle Component | Purpose | Formulation Example (Clear Solution) |
| DMSO | Primary Solvent | 10% |
| Corn Oil | Co-solvent / Vehicle | 90% |
Rationale: This vehicle has been successfully used to achieve a clear solution for in vivo dosing of this compound.[2] For poorly soluble compounds, co-solvent systems are essential. DMSO is a powerful solvent, but its concentration should be minimized. Corn oil is a commonly used, well-tolerated vehicle for lipophilic compounds in oral studies.[13] Alternative suspension vehicles like 0.5% carboxymethylcellulose (CMC) with 0.1-0.5% Tween 80 can also be considered.[14]
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
This protocol describes the preparation of a 10 mL stock of this compound at a concentration of 2 mg/mL, suitable for dosing a 20g mouse at 20 mg/kg with a volume of 200 µL. Adjust calculations based on the required dose and animal weight.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes (15 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: For a 2 mg/mL solution in 10 mL, weigh out 20 mg of this compound powder.
-
Primary Dissolution: Add the 20 mg of powder to a 15 mL conical tube. Add 1 mL of DMSO (10% of the final volume).
-
Mix Thoroughly: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved in the DMSO. Gentle warming or brief sonication can assist if needed.
-
Add Vehicle: Add 9 mL of sterile corn oil to the DMSO-inhibitor mixture.
-
Final Homogenization: Vortex the solution for another 2-3 minutes to ensure a homogenous, clear solution.
-
Storage and Use: Prepare this formulation fresh daily. If brief storage is necessary, keep it at room temperature, protected from light, and vortex thoroughly before each use.
In Vivo Dosing Workflow
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines the key steps for conducting an efficacy study, from tumor implantation to data collection.
Materials & Equipment:
-
Immunocompromised mice (Nude or SCID), 6-8 weeks old
-
Cultured tumor cells (e.g., NCI-H1581)
-
Basement membrane matrix (e.g., Cultrex BME)
-
Prepared this compound dosing solution and vehicle control
-
Syringes (1 mL) and appropriate gauge needles for injection
-
Oral gavage needles (e.g., 20-gauge, flexible with ball tip)[12]
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Cell Preparation: Harvest cultured tumor cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and basement membrane matrix on ice to a final concentration of ~25-50 x 10^6 cells/mL.[11]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2.5-10 x 10^6 cells) into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable. Calculate volume using the formula: Volume = (Width² x Length) / 2 .[11]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Treatment Administration:
-
Weigh each mouse daily before dosing.
-
Administer the prepared this compound solution (e.g., 10 or 20 mg/kg) or vehicle control via oral gavage once daily. A typical dosing volume is 10 mL/kg (e.g., 200 µL for a 20g mouse).[15]
-
Handle mice firmly but gently, ensuring the gavage needle is inserted into the esophagus without resistance before dispensing the liquid slowly.[12][16]
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Monitor the general health and behavior of the animals daily.
-
References
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- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- Bio-protocol. (2005). Xenograft Tumor Model Protocol.
- (Placeholder for future reference)
- Chen, L., et al. (2021). Depiction of signaling pathways activated downstream of DDR2. ResearchGate.
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- Tsimafeyeu, I. (2025). A scientific diagram illustrating the mechanism of FGFR1 signaling. ResearchGate.
- Giraud, C., et al. (2018). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH National Library of Medicine.
- (Placeholder for future reference)
- Wang, Q., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 671-689.
- Gao, H., et al. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. International Journal of Molecular Sciences, 24(19), 14896.
- Swamy, G. B., et al. (2021). Downstream signaling pathways activated by DDR1 and DDR2. ResearchGate.
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews. Developmental Biology, 4(3), 215–266.
- Wikipedia. (n.d.). Fibroblast growth factor receptor 1.
- My Cancer Genome. (n.d.). DDR2.
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- Reactome. (n.d.). Signaling by FGFR.
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- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
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- WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Virginia Tech. (2017). SOP: Mouse Oral Gavage.
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Application Notes and Protocols for Identifying Cell Lines Sensitive to FGFR1/DDR2 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for identifying and characterizing cancer cell lines sensitive to FGFR1/DDR2 Inhibitor 1, a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). With IC50 values of 31.1 nM for FGFR1 and 3.2 nM for DDR2, this inhibitor presents a targeted therapeutic strategy for cancers driven by aberrant signaling from these receptor tyrosine kinases.[1][2][3] This document is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this inhibitor in preclinical cancer models. We will delve into the molecular rationale for dual FGFR1/DDR2 inhibition, detail the characteristics of responsive cell lines, and provide step-by-step protocols for assessing cellular sensitivity and target engagement.
Introduction: The Rationale for Dual FGFR1 and DDR2 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are receptor tyrosine kinases (RTKs) that, when dysregulated, can act as oncogenic drivers in various malignancies.[4][5]
-
FGFR1 is a critical mediator of cell proliferation, differentiation, migration, and survival.[4] Genetic alterations such as gene amplification, mutations, or translocations involving FGFR1 are frequently observed in a range of cancers, including breast cancer (approximately 10% of cases), squamous cell lung cancer, and ovarian cancer.[6][7][8][9][10] FGFR1 amplification, in particular, is associated with a poor prognosis and resistance to endocrine therapy in breast cancer.[6][11][12]
-
DDR2 , a receptor for fibrillar collagens, plays a role in cell adhesion, proliferation, and matrix remodeling.[13] Gain-of-function mutations in the DDR2 kinase domain have been identified as oncogenic drivers in approximately 4% of squamous cell lung cancers (SCCs).[13][14][15] These mutations render cancer cells dependent on DDR2 signaling for their survival and proliferation.[13][16]
The dual inhibition of both FGFR1 and DDR2 offers a promising therapeutic strategy to target distinct cancer subtypes that are dependent on either of these pathways. This compound is designed to potently and selectively block the kinase activity of both receptors, thereby inhibiting downstream signaling and suppressing tumor growth.
Signaling Pathways Overview
To understand the mechanism of action of this compound, it is crucial to visualize the signaling cascades initiated by these receptors.
Caption: Simplified signaling pathways of FGFR1 and DDR2 and the inhibitory action of this compound.
Sensitive Cell Lines and Their Genetic Context
The sensitivity of cancer cell lines to this compound is strongly correlated with the presence of specific genetic alterations that create a dependency on either FGFR or DDR2 signaling pathways.
FGFR-Driven Cancer Cell Lines
Cell lines with amplification or activating mutations in FGFR genes are often sensitive to FGFR inhibition. This compound has demonstrated significant anti-proliferative activity against several FGFR-driven cancer cell lines.[1]
| Cell Line | Cancer Type | Key Genetic Alteration | Reported IC50 (nM) |
| KG-1 | Acute Myelogenous Leukemia | FGFR1 Overexpression | 108.4 |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | 93.4 |
| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | 31.8 |
| UM-UC-14 | Bladder Carcinoma | FGFR3 Activating Mutation | 306.6 |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | Sensitive |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | Sensitive |
| NCI-H520 | Squamous Cell Lung Carcinoma | FGFR1 Amplification | Sensitive |
Data compiled from multiple sources.[1][8][17]
DDR2-Driven Cancer Cell Lines
Activating mutations in the DDR2 gene are a key predictor of sensitivity. Squamous lung cancer cell lines harboring these mutations are particularly responsive.[13][14]
| Cell Line | Cancer Type | Key Genetic Alteration | Reported IC50 (nM) |
| NCI-H2286 | Squamous Cell Lung Carcinoma | DDR2 Mutation | 93.0 |
Data from MedChemExpress.[1]
Experimental Protocols
This section provides detailed, step-by-step protocols for assessing the efficacy of this compound in sensitive cell lines.
General Workflow for Assessing Inhibitor Sensitivity
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Protocol: Cell Viability Assessment using Crystal Violet Staining
This protocol provides a simple and reliable method to quantify the effect of the inhibitor on cell proliferation and viability.[18][19][20]
Materials:
-
Selected cancer cell lines (e.g., NCI-H2286, SNU-16)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution: 100% Methanol
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)[19][21]
-
Solubilization Solution: 10% acetic acid or 1% SDS[21]
-
Plate reader capable of measuring absorbance at 570-590 nm[18][19]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[19]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Staining:
-
Gently aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of 100% methanol to each well to fix the cells and incubate for 10-15 minutes at room temperature.[22]
-
Aspirate the methanol and allow the plate to air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[19]
-
Wash the plate gently with tap water until the excess dye is removed.[19] Invert the plate on a paper towel and tap gently to remove excess water. Allow the plate to air dry.
-
-
Quantification:
-
Add 100 µL of solubilization solution (e.g., 10% acetic acid) to each well.[21]
-
Incubate on a shaker for 15-30 minutes to fully dissolve the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol: Western Blot Analysis of FGFR and DDR2 Phosphorylation
This protocol is essential to confirm that the inhibitor is engaging its intended targets and blocking their downstream signaling.[23]
Materials:
-
Selected cancer cell lines
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FGFR (e.g., p-FGFR Tyr653/654)
-
Total FGFR1
-
Phospho-DDR2
-
Total DDR2
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of supplemented RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pFGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagent and visualize the bands using an imaging system.
-
-
Stripping and Reprobing:
-
To analyze total protein levels and loading controls, the membrane can be stripped and reprobed with antibodies for total FGFR1, total DDR2, and GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to the loading control to account for any loading inaccuracies.
-
Compare the normalized phosphorylation levels in inhibitor-treated samples to the vehicle control to determine the extent of target inhibition.
-
Data Interpretation and Troubleshooting
-
IC50 Discrepancies: IC50 values can vary between different viability assays (e.g., MTT vs. Crystal Violet) and are highly dependent on experimental conditions such as cell seeding density and incubation time. Consistency in protocol execution is key.
-
Weak Phospho-Signal: If the basal phosphorylation level of FGFR or DDR2 is low, consider stimulating the cells with their respective ligands (e.g., FGF2 for FGFR, collagen for DDR2) before inhibitor treatment to create a larger dynamic range for observing inhibition.
-
Off-Target Effects: At high concentrations, all inhibitors may exhibit off-target effects. Correlating the IC50 from viability assays with the concentration required to inhibit target phosphorylation in the Western blot provides strong evidence for on-target activity.
Conclusion
This compound is a valuable tool for investigating the roles of FGFR1 and DDR2 in cancer and for preclinical evaluation of a targeted therapeutic strategy. By selecting cell lines with appropriate genetic backgrounds, such as FGFR1 amplification or DDR2 mutations, and employing the robust protocols outlined in this guide, researchers can effectively characterize the cellular response to this dual inhibitor. The combination of cell viability and target engagement assays provides a comprehensive framework for validating the mechanism of action and identifying sensitive cancer models, thereby accelerating the translation of this promising therapeutic agent.
References
- Hammerman, P. S., et al. (2011). Mutations in the DDR2 kinase gene identify a novel therapeutic target in squamous cell lung cancer. Cancer Discovery, 1(1), 78–89. [Link]
- Turner, N., et al. (2010). FGFR1 amplification drives endocrine therapy resistance and is a therapeutic target in breast cancer. Cancer Research, 70(5), 2085–2094. [Link]
- Lork, M., & Verkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4). [Link]
- Moelans, E., et al. (2011). FGFR1 amplification in breast carcinomas: a chromogenic in situ hybridisation analysis. British Journal of Cancer, 104(6), 947–953. [Link]
- Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379. [Link]
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- TPP Techno Plastic Products AG. (2025).
- Hammerman, P. S., et al. (2011). Mutations in the DDR2 Kinase Gene Identify a Novel Therapeutic Target in Squamous Cell Lung Cancer. Cancer Discovery, 1(1), 78-89. [Link]
- Turner, N., et al. (2010). FGFR1 Amplification Drives Endocrine Therapy Resistance and Is a Therapeutic Target in Breast Cancer. Cancer Research, 70(5), 2085-2094. [Link]
- Bello, E., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLoS ONE, 11(12), e0168227. [Link]
- Pearson, A., et al. (2016). FGFR1-amplified breast tumors and cancer cell lines overexpress FGFR1....
- Vaishnavi, A., et al. (2013). DDR2 mutations in lung cancer in adenocarcinoma and squamous cell carcinoma and association with MET activation. Journal of Clinical Oncology, 31(15_suppl), 8084. [Link]
- Hammerman, P. S., et al. (2011). Mutations in the DDR2 kinase gene identify a novel therapeutic target in squamous cell lung cancer. Semantic Scholar. [Link]
- Formisano, L., et al. (2019). FGFR1 Amplification Mediates Endocrine Resistance but Retains TORC Sensitivity in Metastatic Hormone Receptor–Positive (HR+) Breast Cancer. Clinical Cancer Research, 25(16), 5128-5141. [Link]
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- Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology, 9(7), 1517-1526. [Link]
- Lui, A., et al. (2015). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 58(15), 6095-6105. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- Ren, M., & Cowell, J. K. (2018). Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment. Oncotarget, 9(50), 29469–29479. [Link]
- ResearchGate. MRT cell lines are sensitive to pharmacological FGFR inhibition. (A)... [Link]
- Wozniak, A., et al. (2020). Inhibition of FGFR2-Signaling Attenuates a Homology-Mediated DNA Repair in GIST and Sensitizes Them to DNA-Topoisomerase II Inhibitors. Cancers, 12(1), 136. [Link]
- Lee, J., et al. (2024). Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. bioRxiv. [Link]
- ResearchGate. Western blots showing staining intensities for anti-FGFR3 antibodies... [Link]
- Asati, V., Mahapatra, D. K., & Bharti, S. K. (2019). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Cancers, 11(12), 1886. [Link]
- Pearson, A., et al. (2016). High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial. Cancer Discovery, 6(8), 838–851. [Link]
- Francavilla, C., et al. (2017). Controlled Plasma Membrane Delivery of FGFR1 and Modulation of Signaling by a Novel Regulated Anterograde RTK Transport Pathway. International Journal of Molecular Sciences, 18(11), 2296. [Link]
- Goyal, L., et al. (2022). RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations. Cancer Discovery, 12(11), 2548–2565. [Link]
- ResearchGate. GI 50 of leukemic cell lines for FGFR inhibitors. (A) Growth inhibition... [Link]
- Ichihara, E., et al. (2016). In Vitro Drug Sensitivity Tests to Predict Molecular Target Drug Responses in Surgically Resected Lung Cancer. PLoS ONE, 11(4), e0153623. [Link]
- Murray, C. W., et al. (2015). Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 798–803. [Link]
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Application Note: A Comprehensive Guide to Assessing the Cellular Response to a Dual FGFR1/DDR2 Inhibitor
Introduction: The Rationale for Dual Target Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two distinct receptor tyrosine kinases (RTKs) that have emerged as critical mediators in cancer progression. Dysregulation of FGFR1 signaling, often through gene amplification or mutations, is a potent driver of cell proliferation, survival, and angiogenesis.[1][2] In parallel, DDR2, a unique RTK activated by collagen, plays a pivotal role in modulating cellular interactions with the extracellular matrix, promoting cell migration, invasion, and tissue remodeling.[3]
While inhibitors targeting individual pathways have shown clinical efficacy, tumors often develop resistance or rely on compensatory signaling. The strategic advantage of a dual inhibitor, such as FGFR1/DDR2 Inhibitor 1 , lies in its potential to simultaneously disrupt two fundamental oncogenic processes: FGFR1-driven tumor growth and DDR2-mediated metastasis and stromal interaction. This multi-pronged approach may offer a more durable and comprehensive anti-tumor response.
This guide provides a validated framework for researchers, scientists, and drug development professionals to rigorously assess the cellular activity of a dual FGFR1/DDR2 inhibitor. We present a logical, field-tested workflow, from initial target engagement confirmation to the evaluation of key phenotypic outcomes. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.
Scientific Background: Intersecting Signaling Axes
A robust assessment of a targeted inhibitor requires a foundational understanding of the signaling pathways it aims to disrupt. The efficacy of this compound is predicated on its ability to block the ATP-binding site of both kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream effectors.
The FGFR1 Signaling Cascade
Upon binding of its cognate fibroblast growth factor (FGF) ligands, FGFR1 dimerizes, leading to the trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4][5] This phosphorylation cascade creates docking sites for adaptor proteins like FRS2, which in turn recruit components that activate two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[2][6] These pathways are central regulators of gene expression programs that control cell proliferation and survival.[5]
The DDR2 Signaling Cascade
Unlike most RTKs, DDR2 is activated by a component of the extracellular matrix, fibrillar collagen.[3][7] This interaction induces a slow but sustained receptor autophosphorylation.[8] Activated DDR2 signals through several downstream effectors, notably recruiting the SRC family kinases.[9] This leads to the subsequent activation of canonical pathways, including the MAPK/ERK and PI3K/AKT cascades, which are critical for regulating cell migration, invasion, and matrix metalloproteinase (MMP) expression.[8][10][11]
Experimental Design & Master Workflow
Our recommended workflow is structured to provide a comprehensive cellular characterization of the inhibitor, progressing from direct target engagement to broader phenotypic consequences. This multi-assay approach ensures that the observed biological effects are mechanistically linked to the intended targets.
Detailed Protocols & Methodologies
Causality Note: The selection of a cell line is paramount. For this dual inhibitor, an ideal model would be a cancer cell line with known FGFR1 amplification or mutation that also endogenously expresses DDR2 (e.g., certain lung squamous cell carcinoma or breast cancer lines).[9] This ensures both targets are present and functionally relevant.
Protocol 1: Cell Viability Assay
Principle: This protocol quantifies the inhibitor's effect on cell proliferation and viability. Colorimetric assays like MTT or MTS, or luminescent assays like CellTiter-Glo®, measure metabolic activity, which serves as a proxy for the number of viable cells.[12] A dose-dependent reduction in signal indicates cytotoxic or cytostatic activity.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI) with FBS and antibiotics
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well clear-bottom, black-walled tissue culture plates
-
MTT reagent (or equivalent viability assay reagent)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from 1 nM to 100 µM.
-
Remove the seeding medium and add 100 µL of medium containing the inhibitor or vehicle control (DMSO concentration should be consistent across all wells, typically ≤0.1%). Include "medium only" wells as a blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The duration can be optimized (48-96 hours) based on the cell line's doubling time.[12]
-
Assay Development: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol 2: Western Blot Analysis for Pathway Modulation
Principle: Western blotting is a fundamental immunoassay used to confirm that the inhibitor is engaging its intended targets within the cell.[1] By probing for the phosphorylated (active) forms of FGFR1, DDR2, and their downstream effector ERK, we can directly visualize the biochemical consequences of inhibitor treatment.
Materials:
-
6-well tissue culture plates
-
This compound and vehicle (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-DDR2, anti-DDR2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor (e.g., 0.1x, 1x, and 10x the viability IC₅₀) and a vehicle control for a short duration (e.g., 2-6 hours) to capture signaling changes before apoptosis occurs.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1]
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR1) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Self-Validation (Stripping and Reprobing): To ensure observed changes in phosphorylation are not due to altered protein levels, the same membrane can be stripped and re-probed for the corresponding total protein (e.g., total FGFR1) and a loading control (e.g., GAPDH).[1]
Protocol 3: Cell Migration Scratch Assay
Principle: The scratch assay is a straightforward and effective method to measure collective cell migration in vitro.[13] It is particularly relevant for assessing DDR2 inhibition, given its role in cell motility. A "wound" is created in a confluent cell monolayer, and the ability of cells to close this gap over time is quantified.[14]
Materials:
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Complete culture medium
-
(Optional but Recommended) Mitomycin C (proliferation inhibitor)
-
Phase-contrast microscope with a camera
Step-by-Step Methodology:
-
Seeding: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer within 24-48 hours.
-
(Optional) Proliferation Block: Once confluent, treat cells with 10 µg/mL Mitomycin C for 2 hours to inhibit cell division. This crucial step ensures that wound closure is a result of migration, not proliferation.[15] Wash cells with PBS to remove the Mitomycin C.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer. Apply consistent, firm pressure to ensure a clean, cell-free gap.[14][16]
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.[16]
-
Treatment and Imaging (T=0): Add fresh medium containing the inhibitor at the desired concentration (e.g., the IC₅₀ from the viability assay) or a vehicle control. Immediately place the plate on the microscope and capture the first image of the scratch (Time = 0).
-
Time-Lapse Imaging: Incubate the plate at 37°C, 5% CO₂. Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.[14]
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure for each condition at each time point using the formula: % Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Plot the % Closure over time for both inhibitor-treated and vehicle-treated cells to compare migration rates.
Data Interpretation & Expected Outcomes
A successful characterization of this compound will yield a cohesive dataset across all three assays, demonstrating a clear mechanistic link between target inhibition and cellular phenotype.
| Parameter | Assay | Expected Outcome with Inhibitor | Rationale |
| IC₅₀ | Cell Viability | Dose-dependent decrease in cell viability | Inhibition of FGFR1-driven proliferation and survival signals. |
| p-FGFR1 / Total FGFR1 | Western Blot | Dose-dependent decrease in phosphorylation | Direct evidence of FGFR1 target engagement. |
| p-DDR2 / Total DDR2 | Western Blot | Dose-dependent decrease in phosphorylation | Direct evidence of DDR2 target engagement. |
| p-ERK / Total ERK | Western Blot | Dose-dependent decrease in phosphorylation | Confirmation of downstream pathway modulation. |
| % Wound Closure | Scratch Assay | Significant reduction in migration rate vs. vehicle | Functional consequence of inhibiting DDR2- and FGFR1-mediated motility. |
Expected Results Summary: Treatment with this compound should result in a potent, dose-dependent reduction in cell viability. This phenotypic outcome should be supported by western blot data showing a clear reduction in the phosphorylation of both FGFR1 and DDR2 at concentrations consistent with the viability IC₅₀. Furthermore, inhibition of the common downstream node, ERK, should be observed. Finally, the inhibitor is expected to significantly impair the migratory capacity of the cells in the scratch assay, providing functional evidence of its anti-invasive potential.
Conclusion
This application note outlines a comprehensive and robust strategy for the cellular characterization of a dual FGFR1/DDR2 inhibitor. By systematically evaluating target engagement, downstream signaling modulation, and key phenotypic responses such as proliferation and migration, researchers can generate a high-confidence data package. This integrated approach is essential for validating the mechanism of action and advancing promising targeted therapies in the drug development pipeline.
References
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- National Institutes of Health. (2014). Discoidin domain receptor 2 signaling networks and therapy in lung cancer.
- ResearchGate. A scientific diagram illustrating the mechanism of FGFR1 signaling....
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- My Cancer Genome. DDR2.
- National Institutes of Health. (2015). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer.
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- Wikipedia. Discoidin domain-containing receptor 2.
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- Patsnap Synapse. (2024). What are DDR2 inhibitors and how do they work?.
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Application Notes and Protocols for the Biochemical Characterization of a Dual FGFR1/DDR2 Kinase Inhibitor
Abstract
This document provides a comprehensive guide for the biochemical characterization of a novel dual inhibitor targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). Both FGFR1 and DDR2 are receptor tyrosine kinases implicated in various oncogenic and fibrotic pathways, making them compelling targets for therapeutic intervention. This guide details a robust and validated in vitro kinase assay protocol, explains the underlying scientific principles, and offers insights into data analysis and interpretation for researchers in oncology, fibrosis, and drug discovery.
Introduction: The Rationale for Dual FGFR1/DDR2 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a critical mediator of cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of malignancies, including breast, lung, and bladder cancers.[1][2][3] Inhibition of FGFR1 has emerged as a clinically validated strategy to impede tumor growth and progression.[1][2]
Discoidin Domain Receptor 2 (DDR2) is a unique receptor tyrosine kinase activated by fibrillar collagens, playing a significant role in the tumor microenvironment and fibrotic diseases.[4][5] DDR2 signaling promotes cancer cell invasion and metastasis by modulating the expression of matrix metalloproteinases (MMPs).[5] Furthermore, its involvement in fibroblast activation and collagen deposition makes it a key player in the pathogenesis of fibrosis.[4][5]
Given the crosstalk and convergence of signaling pathways downstream of FGFR1 and DDR2 in promoting cell proliferation, survival, and invasion, a dual inhibitor offers the potential for a more comprehensive therapeutic effect. By simultaneously targeting both kinases, such an inhibitor could overcome potential resistance mechanisms and provide a synergistic anti-tumor and anti-fibrotic activity.
This application note describes a detailed protocol for determining the inhibitory potency (IC50) of a test compound against both FGFR1 and DDR2 using a validated, non-radioactive, homogeneous luminescent kinase assay.
Scientific Principles of the Selected Kinase Assay
For the characterization of a dual FGFR1/DDR2 inhibitor, we recommend the ADP-Glo™ Kinase Assay . This assay platform is a robust, sensitive, and universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8][9]
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase (FGFR1 or DDR2), its specific substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.[7][9]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[6][7][8]
Why the ADP-Glo™ Assay is a suitable choice:
-
Universality: This assay can be used with virtually any kinase and substrate combination, making it ideal for characterizing inhibitors against multiple targets like FGFR1 and DDR2.[8][9]
-
High Sensitivity: The assay can detect low levels of ADP production, allowing for the use of lower enzyme concentrations and conserving precious reagents.[8][10]
-
Broad ATP Range: The assay can be performed at a wide range of ATP concentrations (up to 1 mM), which is crucial for determining the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive) and for mimicking physiological ATP levels.[6][11]
-
Robustness and HTS Compatibility: The stable luminescent signal and simple "add-and-read" format make it highly amenable to high-throughput screening (HTS) and automated liquid handling systems.[7][10]
Signaling Pathways of FGFR1 and DDR2
To appreciate the impact of inhibiting these kinases, it is essential to understand their signaling cascades.
Caption: Simplified signaling pathways of FGFR1 and DDR2.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format but can be adapted for other formats. It is crucial to perform initial optimization experiments for enzyme and substrate concentrations to ensure the assay is run under conditions of initial velocity.
Materials and Reagents
-
Enzymes:
-
Recombinant Human FGFR1 (catalytic domain)
-
Recombinant Human DDR2 (catalytic domain)
-
-
Substrates:
-
Assay Kit:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Reagents:
-
ATP (10 mM stock)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]
-
Test Inhibitor (serial dilutions in DMSO)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
-
Plates and Equipment:
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
Luminometer
-
Experimental Workflow Diagram
Sources
- 1. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. eastport.cz [eastport.cz]
- 11. reactionbiology.com [reactionbiology.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
Application Note: Measuring the Anti-proliferative Efficacy of Inhibitor 1, a Dual FGFR1/DDR2 Inhibitor, Using a Colorimetric MTS Assay
Abstract
The aberrant activation of receptor tyrosine kinases (RTKs) is a well-established driver of oncogenesis. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two such RTKs implicated in promoting cell proliferation, survival, and therapy resistance across various cancer types.[1][2][3] Due to their convergence on critical downstream signaling pathways, the simultaneous inhibition of both FGFR1 and DDR2 presents a compelling therapeutic strategy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the anti-proliferative activity of "Inhibitor 1," a potent dual inhibitor of FGFR1 and DDR2. We detail the scientific rationale, a step-by-step protocol for a robust MTS-based proliferation assay, and guidelines for data analysis and interpretation, ensuring a self-validating and reproducible experimental framework.
Scientific Background & Mechanism of Action
The Convergent Roles of FGFR1 and DDR2 in Cancer Proliferation
FGFR1 and DDR2, despite being activated by distinct ligands, leverage similar intracellular signaling cascades to drive malignant phenotypes.
-
FGFR1 (Fibroblast Growth Factor Receptor 1) is a transmembrane receptor that, upon binding to its fibroblast growth factor (FGF) ligands, undergoes dimerization and autophosphorylation.[1][4] This activation initiates crucial downstream signaling networks, most notably the Ras-Raf-MEK-ERK/MAPK and PI3K-AKT pathways.[1][5] In numerous malignancies, including breast and lung cancers, amplification or mutation of the FGFR1 gene leads to constitutive signaling, fostering uncontrolled cell proliferation and survival.[2][5][6]
-
DDR2 (Discoidin Domain Receptor 2) is a unique RTK activated by fibrillar collagen, a primary component of the extracellular matrix (ECM).[7][8] Ligand binding induces a slow but sustained kinase activation, which also signals through the MAPK/ERK and PI3K/AKT pathways to regulate cell proliferation, migration, and ECM remodeling.[7][9] Dysregulation of DDR2 signaling has been linked to tumor progression and drug resistance in cancers such as lung and ovarian cancer.[3][7][10]
The convergence of both FGFR1 and DDR2 signaling on the MAPK and PI3K/AKT axes underscores the rationale for dual-targeted therapy. A single agent capable of blocking both receptors could offer a more comprehensive blockade of pro-proliferative signals.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cell lines until they reach approximately 80% confluency.
-
Harvest the cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To avoid the "edge effect," do not use the outermost wells for experimental conditions. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity across the plate. [11]5. Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Day 2: Cell Treatment
-
Prepare a concentrated stock solution of Inhibitor 1 (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to create working concentrations that are 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate working solution to each well in triplicate. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Return the plate to the incubator for 72 hours. This incubation time can be adjusted but should be kept consistent.
Day 5: MTS Addition and Data Acquisition
-
Visually inspect the cells under a microscope to check for contamination or other abnormalities.
-
Add 20 µL of the MTS reagent directly to each well. [12]3. Incubate the plate at 37°C, 5% CO₂ for 1 to 4 hours. The optimal time will depend on the metabolic rate of the cell line and should be determined empirically; consistent incubation time is critical for reproducibility.
-
Gently mix the plate on an orbital shaker for 1 minute to ensure homogenous color distribution.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis and Interpretation
Calculating Percent Viability
The data should be processed to determine the effect of the inhibitor relative to the vehicle-treated control cells.
-
Average the Replicates: Calculate the average absorbance for each set of triplicate wells.
-
Subtract Background: Subtract the average absorbance of the no-cell blank from all other average absorbance values.
-
Calculate Percent Viability: Use the following formula for each inhibitor concentration: Percent Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
Generating a Dose-Response Curve and Determining IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in cell viability.
-
Plot Percent Viability (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (like GraphPad Prism) to fit the curve and calculate the IC50 value.
Representative Data
The table below illustrates expected results from this assay, demonstrating high potency in the target-driven cell lines.
| Inhibitor 1 Conc. (nM) | NCI-H1581 (FGFR1-amp) Avg. Absorbance (490nm) | NCI-H1581 % Viability | NCI-H2286 (DDR2-mut) Avg. Absorbance (490nm) | NCI-H2286 % Viability |
| 0 (Vehicle) | 1.250 | 100.0% | 1.180 | 100.0% |
| 1 | 1.245 | 99.6% | 1.015 | 86.0% |
| 10 | 1.050 | 84.0% | 0.602 | 51.0% |
| 30 | 0.813 | 65.0% | 0.354 | 30.0% |
| 100 | 0.600 | 48.0% | 0.177 | 15.0% |
| 300 | 0.250 | 20.0% | 0.118 | 10.0% |
| 1000 | 0.138 | 11.0% | 0.106 | 9.0% |
| Calculated IC50 | ~105 nM | ~9.5 nM |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | Contamination (bacterial or yeast); Phenol red or serum interference in media. | Check cultures for contamination; Use a no-cell blank for background subtraction; Consider using serum-free media during MTS incubation if background remains high. [13] |
| Low Signal / Low Absorbance | Cell seeding density is too low; Incubation time with MTS is too short; Cell line has a slow metabolic rate. | Increase the number of cells seeded per well; Increase the MTS incubation time (ensure consistency); Confirm cell viability before starting the experiment. |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure cell suspension is homogenous before seeding; Use calibrated pipettes; Avoid using outer wells of the plate. |
Conclusion
This application note provides a robust and scientifically grounded protocol for evaluating the anti-proliferative effects of the dual FGFR1/DDR2 inhibitor, Inhibitor 1. By carefully selecting genetically appropriate cell lines and adhering to the detailed MTS assay methodology, researchers can generate reliable and reproducible dose-response data. This protocol is fundamental for characterizing the cellular efficacy of targeted inhibitors and is a critical step in the preclinical drug development pipeline.
References
- Patsnap Synapse. (2024). What are DDR2 inhibitors and how do they work?
- Chen, Y., et al. (2021). The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth. Cancers (Basel).
- Jabalee, J., et al. (2015). Discoidin domain receptor 2 signaling networks and therapy in lung cancer. Journal of Thoracic Disease.
- Turner, N., & Grose, R. (2010). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research.
- Fang, S., et al. (2023). Pharmacological and Biological Targeting of FGFR1 in Cancer. International Journal of Molecular Sciences.
- Chen, J., et al. (2023). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology.
- Xu, H., et al. (2022). Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review). Oncology Reports.
- ResearchGate. (n.d.). Downstream signaling pathways activated by DDR1 and DDR2.
- ResearchGate. (n.d.). FGFR1-amplified breast tumors and cancer cell lines overexpress FGFR1.
- Lin, Y. C., et al. (2024). DDR2 signaling and mechanosensing orchestrate neuroblastoma cell fate through different transcriptome mechanisms. The FEBS Journal.
- Starr Laboratory, University of California, San Francisco. (2016). Proliferation MTT/MTS assay.
- Spandidos Publications. (2022). Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review).
- Patsnap Synapse. (2024). What are FGFR1 antagonists and how do they work?
- Wang, Y., et al. (2013). Novel FGFR inhibitor ponatinib suppresses the growth of non-small cell lung cancer cells overexpressing FGFR1. Oncology Reports.
- Guagnano, V., et al. (2011). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Current Topics in Medicinal Chemistry.
- Hammerman, P. S., et al. (2011). Mutations in the DDR2 Kinase Gene Identify a Novel Therapeutic Target in Squamous Cell Lung Cancer. Cancer Discovery.
Sources
- 1. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DDR2 signaling and mechanosensing orchestrate neuroblastoma cell fate through different transcriptome mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. StarrLab - Proliferation MTT/MTS assay [sites.google.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Apoptosis assay using FGFR1/DDR2 inhibitor 1
Evaluating Apoptosis Induction by a Novel FGFR1/DDR2 Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) to induce and quantify apoptosis in cancer cell lines. We present the scientific rationale for targeting these receptors, detail the downstream signaling pathways affected, and provide validated, step-by-step protocols for robust apoptosis assessment. This guide emphasizes experimental design, data interpretation, and troubleshooting to ensure reliable and reproducible results.
Introduction: The Rationale for Dual FGFR1/DDR2 Inhibition in Oncology
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are both receptor tyrosine kinases (RTKs) that have been implicated in the proliferation, survival, and metastasis of various cancers.
-
FGFR1: Aberrant FGFR1 signaling, often driven by gene amplification or activating mutations, is a key oncogenic driver in numerous malignancies, including squamous non-small cell lung cancer and breast cancer. Upon binding its ligand (FGF), FGFR1 dimerizes and autophosphorylates, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which are critical for cell survival and proliferation.
-
DDR2: DDR2 is a unique RTK that is activated by collagen. Its overexpression and mutation have been linked to cancers like lung and squamous cell carcinomas. DDR2 activation promotes cell migration, invasion, and survival, often by modulating the extracellular matrix and activating signaling pathways that can overlap with those of FGFR1.
The simultaneous inhibition of both FGFR1 and DDR2 presents a promising therapeutic strategy to overcome resistance mechanisms and induce a more potent apoptotic response in tumor cells. This dual-targeting approach can lead to a more comprehensive blockade of pro-survival signals.
Mechanism of Apoptosis Induction
The FGFR1/DDR2 inhibitor blocks the ATP-binding site of these kinases, preventing their autophosphorylation and subsequent activation of downstream signaling. This targeted inhibition leads to the downregulation of key pro-survival proteins and the upregulation of pro-apoptotic factors, ultimately culminating in programmed cell death.
dot
Caption: General experimental workflow for assessing inhibitor-induced apoptosis.
Key Considerations:
-
Cell Line Selection: Choose cell lines with documented expression or amplification of FGFR1 and/or DDR2 for maximal effect. A negative control cell line (low/no expression) is recommended to demonstrate specificity.
-
Dose-Response: Determine the optimal inhibitor concentration by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration).
-
Time-Course: Apoptosis is a dynamic process. A time-course experiment (e.g., 6, 12, 24, 48 hours) is essential to capture the onset and peak of the apoptotic response.
-
Controls: Always include the following controls:
-
Untreated Cells: Baseline cell health and apoptosis.
-
Vehicle Control (e.g., DMSO): To control for any effects of the inhibitor's solvent.
-
Positive Control (e.g., Staurosporine): To ensure the assay is working correctly.
-
Protocols for Apoptosis Detection
We recommend a multi-parametric approach to confidently assess apoptosis. Here, we detail three complementary assays.
Annexin V / Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This is the gold standard for detecting early and late apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It enters late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
FGFR1/DDR2 Inhibitor 1
-
Appropriate cancer cell line
-
Complete cell culture medium
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of the FGFR1/DDR2 inhibitor and controls for the determined time period.
-
Harvesting:
-
Carefully collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use FITC (for Annexin V) and PI channels for detection.
-
Set up compensation and gates using unstained and single-stained controls.
-
Data Interpretation:
| Quadrant | Annexin V | PI | Cell Population |
| Lower Left | Negative | Negative | Live cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells/Debris |
Caspase-Glo® 3/7 Assay (Promega)
Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Materials:
-
This compound
-
White-walled, 96-well microplates suitable for luminescence
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Treatment: After overnight incubation, add the FGFR1/DDR2 inhibitor at various concentrations. Include all necessary controls.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Interpretation: An increase in relative luminescence units (RLU) compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: During apoptosis, endonucleases cleave DNA into fragments, creating numerous 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., BrdU or fluorescently labeled) onto these DNA ends. These incorporated labels can then be detected by microscopy or flow cytometry.
Materials:
-
This compound
-
Cells grown on coverslips or chamber slides
-
TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
Paraformaldehyde (4% in PBS) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor as previously described.
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 1 hour at room temperature.
-
-
Permeabilization:
-
Wash cells with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
-
Staining and Mounting:
-
Wash cells with PBS.
-
Mount coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Microscopy:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Data Interpretation: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in Annexin V staining | Over-trypsinization; Mechanical stress during harvesting | Use a cell scraper for adherent cells; Handle cells gently; Reduce centrifugation speed. |
| No or weak apoptotic signal | Inhibitor concentration too low; Incubation time too short; Cell line is resistant | Perform a wider dose-response and time-course; Confirm target expression in the cell line. |
| High PI staining in control cells | Poor cell health; Contamination | Check cell culture conditions; Test for mycoplasma contamination. |
| Inconsistent Caspase-Glo® results | Inaccurate cell seeding; Temperature fluctuations | Use a multichannel pipette for seeding; Ensure all reagents and plates are at room temperature before use. |
Conclusion
The dual inhibition of FGFR1 and DDR2 represents a potent strategy for inducing apoptosis in targeted cancer cell populations. By employing a multi-parametric approach, including Annexin V/PI staining, caspase activity assays, and TUNEL analysis, researchers can robustly characterize the pro-apoptotic effects of novel inhibitors. The protocols and guidelines presented in this document provide a solid framework for conducting these essential studies in the drug development pipeline.
References
- Goyal, L., et al. (2018). The BCL-2 family of proteins: emerging targets for cancer therapy. Cell.
- National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms. National Cancer Institute.
- Day, E., et al. (2017). The role of discoidin domain receptors in the tumour microenvironment. Journal of Cancer Metastasis and Treatment.
- Maddox, J., et al. (2020). FGFR1 amplification in squamous cell lung cancer. Journal of Thoracic Oncology.
Application Notes and Protocols for Evaluating FGFR1/DDR2 Inhibitor 1 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are two receptor tyrosine kinases (RTKs) implicated as oncogenic drivers in distinct subsets of lung cancer.[1][2] FGFR1 amplification is a frequent event in squamous non-small cell lung cancer (NSCLC), leading to constitutive signaling that promotes tumor cell proliferation and survival.[3][4] Similarly, mutations in DDR2 have been identified in squamous cell lung cancers, rendering cancer cells dependent on this collagen receptor for their growth and survival.[5][6] The development of small molecule inhibitors that can simultaneously target both FGFR1 and DDR2, such as "FGFR1/DDR2 inhibitor 1," offers a promising therapeutic strategy for these genetically defined lung cancer populations.[7][8] This guide provides a comprehensive overview of the underlying biology, detailed protocols for in vitro evaluation, and insights into the mechanism of action of this dual inhibitor in relevant lung cancer cell line models.
Introduction: The Rationale for Dual FGFR1/DDR2 Inhibition in Lung Cancer
Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases.[9] The identification of specific genetic alterations that drive tumorigenesis has led to the development of targeted therapies, significantly improving outcomes for some patients.[10]
FGFR1: A Key Driver in Squamous Cell Carcinoma The FGFR signaling axis, upon binding of fibroblast growth factors (FGFs), activates downstream pathways crucial for cell proliferation, differentiation, and angiogenesis, primarily the Ras-MAPK and PI3K-Akt pathways.[1][11] Amplification of the FGFR1 gene, found in approximately 13-22% of squamous cell lung cancers, results in receptor overexpression and ligand-independent activation, creating a state of oncogene addiction.[4][11] Preclinical studies have demonstrated that lung cancer cell lines with FGFR1 amplification are sensitive to FGFR inhibitors.[4]
DDR2: An Atypical RTK in Lung Cancer DDR2 is a unique RTK that is activated by collagen, a major component of the tumor microenvironment.[2] Upon collagen binding, DDR2 undergoes autophosphorylation and activates downstream signaling cascades involving SHP-2, SRC, and MAP kinases, which promote cell proliferation and migration.[5][12] Activating mutations in DDR2 are found in approximately 3-4% of lung squamous cell carcinomas, identifying another distinct patient population that may benefit from targeted inhibition.[2][6]
This compound this compound is a potent, orally active small molecule that demonstrates significant inhibitory activity against both FGFR1 and DDR2, with IC50 values of 31.1 nM and 3.2 nM, respectively.[7][8] This dual specificity allows for the investigation of its efficacy across lung cancer cell lines harboring either FGFR1 amplification or DDR2 mutations.
Mechanism of Action: Delineating the Signaling Pathways
Understanding the signaling networks governed by FGFR1 and DDR2 is critical to interpreting the effects of this compound. The inhibitor is designed to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream effectors.
FGFR1 Signaling Cascade
Activation of FGFR1 triggers a cascade of intracellular events. The inhibitor's primary role is to prevent the initial phosphorylation of the receptor, which acts as a docking site for adaptor proteins like FRS2. This blockade effectively shuts down two major pro-survival and proliferative pathways.
Caption: DDR2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound. It is crucial to use lung cancer cell lines with well-defined genetic backgrounds for these studies.
Recommended Cell Lines and Culture Conditions
| Cell Line | Cancer Type | Relevant Genotype | Recommended Culture Medium |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplified | RPMI-1640 + 10% FBS |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplified | Waymouth's MB 752/1 + 10% FBS |
| NCI-H2286 | Lung Adenosquamous Carcinoma | DDR2 S768R Mutation | RPMI-1640 + 10% FBS |
| A549 | Lung Adenocarcinoma | Wild-Type for FGFR1/DDR2 | DMEM + 10% FBS |
Note: A549 or another wild-type cell line should be used as a negative control to assess specificity.
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2. [13]3. Passage cells upon reaching 70-80% confluency. [14]
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the dose-dependent effect of the inhibitor on cell proliferation and viability. The half-maximal inhibitory concentration (IC50) is a key output.
Workflow Diagram:
Caption: Workflow for Cell Viability Assays.
Step-by-Step Protocol (MTT Assay): [15][16]1. Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for attachment. [14]2. Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control. 3. Treatment: Replace the medium with 100 µL of medium containing the various inhibitor concentrations. 4. Incubation: Incubate the plate for 72 hours at 37°C. 5. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [14]6. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [13]7. Measurement: Read the absorbance at 570 nm using a microplate reader. 8. Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Expected Results: this compound is expected to significantly inhibit the proliferation of FGFR-driven (NCI-H1581) and DDR2-driven (NCI-H2286) cancer cell lines with IC50 values in the nanomolar range. [7][8]
| Cell Line | Expected IC50 (nM) |
|---|---|
| NCI-H1581 | ~100-200 |
| NCI-H2286 | ~93.0 |
| A549 | >1000 |
Protocol 2: Western Blot for Target Engagement
This protocol verifies that the inhibitor is engaging its targets by assessing the phosphorylation status of FGFR1 and DDR2. A reduction in phosphorylated (p-FGFR1, p-DDR2) levels relative to total protein indicates successful target inhibition. [17] Step-by-Step Protocol: [18]1. Cell Treatment: Seed cells (e.g., NCI-H1581, NCI-H2286) in 6-well plates. At 70-80% confluency, treat with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. 2. Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [13]3. Protein Quantification: Determine the protein concentration using a BCA protein assay. 4. SDS-PAGE: Load 20-40 µg of protein per lane onto an 8-10% SDS-PAGE gel and perform electrophoresis. [13]5. Protein Transfer: Transfer the separated proteins to a PVDF membrane. 6. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST for 1 hour at room temperature. [18]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
- p-FGFR1 (Tyr653/654) [19] * Total FGFR1
- p-DDR2
- Total DDR2
- p-ERK1/2 (downstream marker)
- Total ERK1/2
- GAPDH or β-actin (loading control)
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. [13]9. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of FGFR1 in NCI-H1581 cells and DDR2 in NCI-H2286 cells, with minimal effect on the total protein levels. [7]A corresponding decrease in the phosphorylation of downstream effectors like ERK would further validate the on-target activity. [20]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent to which the inhibitor induces programmed cell death (apoptosis). [21] Step-by-Step Protocol: [13][22]1. Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at 1x and 5x the determined IC50 value for 48 hours. 2. Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS. 3. Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). [13]4. Incubation: Incubate the cells in the dark for 15 minutes at room temperature. 5. Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Live cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Expected Outcome: Treatment with this compound is expected to induce a significant increase in the percentage of apoptotic cells in sensitive cell lines (NCI-H1581, NCI-H2286) compared to the vehicle-treated control. [23][24]
Data Interpretation and Troubleshooting
-
High IC50 Values: If IC50 values are higher than expected, verify the inhibitor's purity and concentration. Ensure the cell line's genetic status (FGFR1 amplification or DDR2 mutation) is correct.
-
No Change in Phosphorylation: Confirm that the cells were harvested at an appropriate time point (2-4 hours is typical for kinase inhibitors). Check antibody quality and specificity.
-
Low Apoptosis Induction: The inhibitor may be primarily cytostatic rather than cytotoxic at the tested concentrations. Consider extending the treatment duration or evaluating cell cycle arrest.
-
Off-Target Effects in Control Cells: At high concentrations, some inhibitors may exhibit off-target activity. Correlate viability data with target engagement data to confirm on-target effects at lower concentrations.
Conclusion
This compound represents a targeted therapeutic agent with strong preclinical rationale for use in specific subsets of lung cancer. The protocols outlined in this guide provide a robust framework for researchers to validate its mechanism of action, determine its potency, and elucidate its cellular effects in relevant lung cancer models. Rigorous in vitro characterization is a critical step in the continued development of this and other targeted cancer therapies.
References
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- Varella-Garcia, M. (2014). Discoidin domain receptor 2 signaling networks and therapy in lung cancer. Translational Lung Cancer Research, 3(2), 90-97.
- Semantics Scholar. (n.d.). Discoidin Domain Receptor 2 Signaling Networks and Therapy in Lung Cancer.
- Wang, J., et al. (2023). Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer. JCI Insight, 8(21).
- Lam, A., et al. (2016). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. ACS Chemical Biology, 11(10), 2776–2783.
- Weiss, J., et al. (2012). FGFR1 amplifications in squamous cell carcinomas of the lung: diagnostic and therapeutic implications. Virchows Archiv, 461(4), 409-416.
- Mayo Clinic. (n.d.). FGFR signaling as a target for Lung cancer therapy.
- Patsnap. (2024). What is Lucitanib used for?
- Turner, N., & Grose, R. (2010). Targeting the FGFR signaling pathway in cancer. Cancer Discovery, 5(6), 587-593.
- Valarmathi, M. T., et al. (2017). Discoidin Domain Receptor 2 Signaling Regulates Fibroblast Apoptosis through PDK1/Akt. American Journal of Respiratory Cell and Molecular Biology, 56(1), 74-84.
- Springer Nature. (n.d.). An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line.
- Bio-protocol. (n.d.). Cell apoptosis detection.
- Shah, M. A., et al. (2021). Induction of Apoptosis in Lung Cancer Cells by Viburnum grandiflorum via Mitochondrial Pathway. Medical Science Monitor, 27, e932824.
- Wang, L., et al. (2018). A novel FGFR1-binding peptide exhibits anti-tumor effect on lung cancer by inhibiting proliferation and angiogenesis. Oncotarget, 9(57), 31052–31064.
- ResearchGate. (n.d.). Apoptosis assay of lung cancer cell lines.
- World Journal of Pharmaceutical and Life Sciences. (2024). IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB.
- Wang, Y., et al. (2014). Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo. International Journal of Oncology, 44(6), 1988-1996.
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- ResearchGate. (n.d.). Cell viability assays in a lung cancer cell line (A549), in normal....
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- American Association for Cancer Research. (2019). Abstract 2924: Evaluation of the pan-FGFR inhibitor AZD4547 with radiation in non-small cell lung cancer.
- Hammerman, P. S., et al. (2011). Mutations in the DDR2 kinase gene identify a novel therapeutic target in squamous cell lung cancer. Cancer Discovery, 1(1), 78–89.
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Application Notes & Protocols: Investigating FGFR1/DDR2 Inhibitor 1 in Glioblastoma Research
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of FGFR1/DDR2 Inhibitor 1 in the context of glioblastoma (GBM) research. It outlines the scientific rationale, key molecular pathways, and detailed protocols for preclinical evaluation.
Section 1: Scientific Rationale and Mechanism of Action
Glioblastoma is the most aggressive and lethal primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to standard therapies.[1][2][3] A key driver of this aggressive phenotype is the aberrant activation of receptor tyrosine kinase (RTK) signaling pathways.[1][4] Among these, Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) have emerged as critical mediators of tumor progression and therapeutic resistance, making them compelling targets for novel therapeutic strategies.
The Role of FGFR1 and DDR2 in Glioblastoma Pathobiology
Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 is a transmembrane protein that, upon binding to fibroblast growth factors (FGFs), activates multiple downstream signaling cascades crucial for cell proliferation, survival, migration, and angiogenesis.[5] In glioblastoma, FGFR1 is frequently overexpressed and its signaling is associated with tumor progression, poor patient survival, and the maintenance of glioma stem cells (GSCs), a subpopulation of cells responsible for tumor recurrence and resistance.[1][2][3][6][7] Notably, FGFR1 signaling through the PLCγ/HIF1α axis has been shown to promote radioresistance, a major clinical challenge in GBM treatment.[8][9]
Discoidin Domain Receptor 2 (DDR2): DDR2 is a unique RTK that is activated by collagen, a major component of the tumor microenvironment, rather than soluble growth factors.[10] Overexpression of DDRs in glioma correlates with tumor progression and poor prognosis.[11] Upon activation, DDR2 signaling can promote cell proliferation and invasion, contributing to the diffuse and infiltrative nature of GBM.[12]
The convergence of these two pathways on critical oncogenic processes underscores the therapeutic potential of a dual-targeting strategy.
Mechanism of this compound
This compound is a potent, orally active small molecule designed to simultaneously block the kinase activity of both FGFR1 and DDR2.[13] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptors and preventing the autophosphorylation required for downstream signal transduction.[14] By inhibiting both pathways, the compound aims to produce a more comprehensive anti-tumor effect, tackling proliferation, survival, invasion, and therapeutic resistance.
Section 2: Inhibitor Profile and Potency
Quantitative characterization is essential for designing effective experiments. The reported potency of this compound provides a starting point for determining appropriate in vitro and in vivo concentrations.
| Target | Measurement | Value | Reference |
| FGFR1 | IC₅₀ (Biochemical Assay) | 31.1 nM | [13][15] |
| DDR2 | IC₅₀ (Biochemical Assay) | 3.2 nM | [13][15] |
| KG-1 Cell Line | IC₅₀ (Cell Proliferation) | 108.4 nM | [13][15] |
| SNU-16 Cell Line | IC₅₀ (Cell Proliferation) | 93.4 nM | [13] |
| NCI-H716 Cell Line | IC₅₀ (Cell Proliferation) | 31.8 nM | [13] |
| NCI-H2286 Cell Line | IC₅₀ (Cell Proliferation) | 93.0 nM | [13] |
Note: The cell lines listed are FGFR or DDR2-driven cancer models and serve as a reference for the inhibitor's cellular activity. Potency against specific glioblastoma cell lines must be determined empirically.
Section 3: Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound. It is critical to include appropriate controls and perform experiments with sufficient biological replicates to ensure data integrity.
Protocol 1: Determination of In Vitro IC₅₀ in Glioblastoma Cells
Objective: To quantify the dose-dependent effect of the inhibitor on the viability and proliferation of GBM cell lines.
Rationale: This initial screen establishes the effective concentration range for subsequent in vitro experiments and confirms that the target GBM cells are sensitive to the inhibitor. We recommend using established GBM cell lines known to express FGFR1 (e.g., U87, LN18) and, critically, patient-derived glioblastoma stem cells (GSCs), which more accurately reflect the heterogeneity and resistance of the parent tumor.[2][3][8][16]
Materials:
-
GBM cell lines (e.g., U87-MG, LN18) or patient-derived GSCs
-
Complete culture medium (e.g., DMEM with 10% FBS or specialized neurosphere media for GSCs[17])
-
This compound (stock solution in DMSO)
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count adherent cells or dissociate neurospheres. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media. Allow cells to attach overnight (for adherent lines) or acclimate.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of the inhibitor in culture medium from the highest desired concentration. Also, prepare a 2X vehicle control (DMSO concentration matched to the highest inhibitor dose).
-
Treatment: Add 100 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells to achieve a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours (or a duration determined by cell doubling time) at 37°C, 5% CO₂.
-
Viability Assessment: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized viability versus the log of the inhibitor concentration and fit a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.
Self-Validation: The experiment should yield a clear sigmoidal dose-response curve. Each concentration should be tested in triplicate, and the entire experiment should be repeated at least three times to ensure reproducibility.
Protocol 2: Western Blot for Target Engagement and Pathway Modulation
Objective: To confirm that the inhibitor engages its targets (FGFR1, DDR2) and modulates their downstream signaling pathways in GBM cells.
Rationale: Measuring the phosphorylation status of target receptors and key downstream effectors (e.g., AKT, ERK) provides direct evidence of the inhibitor's mechanism of action. It is crucial to analyze both the phosphorylated (active) and total protein levels to distinguish specific inhibition of signaling from off-target effects like protein degradation.
Materials:
-
6-well tissue culture plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-DDR2, anti-DDR2, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed GBM cells in 6-well plates and grow to 70-80% confluency. Treat cells with the inhibitor at 1X and 10X the predetermined IC₅₀ for a short duration (e.g., 2-4 hours) to capture acute signaling changes. Include a vehicle (DMSO) control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply chemiluminescent substrate.
-
-
Detection: Image the blot using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of phosphorylated proteins to their respective total protein levels. Normalize total protein levels to the loading control (β-Actin).
Protocol 3: Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy and survival benefit of this compound.
Rationale: In vivo models are essential for assessing a compound's therapeutic potential in a complex biological system. Orthotopic models, where human GBM cells are implanted into the brains of immunodeficient mice, are more clinically relevant than subcutaneous models as they better recapitulate the tumor microenvironment and the blood-brain barrier.[18][19]
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude or SCID mice)
-
Human GBM cells (e.g., U87-MG engineered to express luciferase) or patient-derived xenograft (PDX) tissue[18]
-
Stereotactic apparatus for intracranial injection
-
This compound
-
Vehicle for oral administration (e.g., 0.5% CMC-Na or corn oil with DMSO/Tween80[20])
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
Calipers for subcutaneous models (if used as a preliminary screen)
Procedure:
-
Tumor Implantation: Anesthetize the mouse and secure it in the stereotactic frame. Inject a suspension of GBM cells (e.g., 1x10⁵ cells in 5 µL PBS) into the striatum of the right cerebral hemisphere.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth weekly using bioluminescence imaging.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle control, Inhibitor (e.g., 10 mg/kg), Inhibitor (e.g., 20 mg/kg).
-
Drug Administration: Administer the inhibitor or vehicle daily via oral gavage, as this compound is reported to be orally active.[13]
-
Efficacy Assessment:
-
Continue to monitor tumor burden via imaging throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is typically overall survival. Monitor mice until they reach a humane endpoint (e.g., >20% weight loss, neurological symptoms).
-
-
Analysis:
-
Plot tumor growth curves based on bioluminescence signal. Calculate Tumor Growth Inhibition (TGI).[13]
-
Generate Kaplan-Meier survival curves and perform a log-rank test to determine statistical significance between groups.
-
Trustworthiness: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The study should be adequately powered, and endpoints must be clearly defined before the start of the experiment.
Section 4: References
-
FGFR1 Induces Glioblastoma Radioresistance through the PLCγ/Hif1α Pathway. AACR Journals. [Link]
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Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Oncology. [Link]
-
Fibroblast Growth Factor Receptor Functions in Glioblastoma. MDPI. [Link]
-
Fibroblast Growth Factor Receptor Functions in Glioblastoma. Bohrium. [Link]
-
Uncovering the influence of the FGFR1 pathway on glioblastoma radiosensitivity. Translational Cancer Research. [Link]
-
Role of Fibroblast Growth Factors Receptors (FGFRs) in Brain Tumors, Focus on Astrocytoma and Glioblastoma. MDPI. [Link]
-
Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening. Current Oncology Reports. [Link]
-
Abstract 3306: Screening potential drug candidates for treatment of glioblastoma patients utilizing an in-vivo mouse/ rat model system. AACR Journals. [Link]
-
TMIC-18. ROLE OF DISCOIDIN DOMAIN RECEPTORS (DDR1/DDR2) IN SENSITIZATION OF GLIOMAS TOWARDS RADIOTHERAPY. Neuro-Oncology. [Link]
-
In Vitro and In Vivo Drug-Response Profiling Using Patient-Derived High-Grade Glioma. Cancers. [Link]
-
Overview of traditional in-vivo mouse models for GBM research. ResearchGate. [Link]
-
DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions. Oncotarget. [Link]
-
FGFR1 Inhibitors. Chemelectiva.com. [Link]
-
FGFR1 Inhibition by Pemigatinib Enhances Radiosensitivity in Glioblastoma Stem Cells Through S100A4 Downregulation. MDPI. [Link]
-
A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis. Cell Death & Disease. [Link]
-
P26.07.A FGFR1 INHIBITION SENSITIZES GLIOBLASTOMA STEM CELLS TO TUMOR TREATING FIELDS. Neuro-Oncology. [Link]
-
Lucitanib is a VEGFR1/2/3 and FGFR1/2 Inhibitor for Solid Tumours Research. Activebiochem.com. [Link]
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The Pathobiology of Collagens in Glioma. Molecular Cancer Research. [Link]
-
FGFR1 Induces Glioblastoma Radioresistance through the PLCγ/Hif1α Pathway. PubMed. [Link]
-
DDRugging glioblastoma: understanding and targeting the DNA damage response to improve future therapies. The FEBS Journal. [Link]
-
Abstract 4192: Exploiting discoidin domain receptor (DDR) and collagen signaling as a new approach to treat human malignant gliomas. AACR Journals. [Link]
-
Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment. Journal of Hematology & Oncology. [Link]
-
In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLOS ONE. [Link]
-
Human Glioblastoma Cell Isolation and Protocol. Sanford Burnham Prebys Medical Discovery Institute. [Link]
-
FGFR1 Inhibition by Pemigatinib Enhances Radiosensitivity in Glioblastoma Stem Cells Through S100A4 Downregulation. PubMed. [Link]
-
P26.07.A FGFR1 INHIBITION SENSITIZES GLIOBLASTOMA STEM CELLS TO TUMOR TREATING FIELDS. Neuro-Oncology. [Link]
-
A Phase Ib Study of Lucitanib (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma. The Oncologist. [Link]
-
Improved treatment outcome with dual FGFR/VEGFR inhibitor Lucitanib in... ResearchGate. [Link]
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Application Notes and Protocols for Utilizing FGFR1/DDR2 Inhibitor 1 in 3D Cell Culture Models
Introduction: Bridging the Gap Between In Vitro and In Vivo Realities with 3D Cell Culture
Traditional two-dimensional (2D) cell culture, a cornerstone of biological research for decades, has provided invaluable insights into fundamental cellular processes. However, its limitations in recapitulating the complex architecture and microenvironment of in vivo tissues are well-documented.[1][2] Cells grown in monolayers lack the intricate cell-cell and cell-extracellular matrix (ECM) interactions, as well as the physiological gradients of nutrients, oxygen, and signaling molecules that profoundly influence cellular behavior and drug response.[1][3] This often leads to a disconnect between preclinical findings and clinical outcomes, contributing to the high attrition rates in drug development.[1]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools to bridge this gap.[2][3][4] By allowing cells to self-assemble into aggregates that mimic the spatial organization and microenvironment of native tissues, 3D cultures offer a more physiologically relevant platform for studying disease and evaluating therapeutic efficacy.[1][5][6] This is particularly crucial in cancer research, where the tumor microenvironment plays a pivotal role in drug resistance.[7] Indeed, cancer cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts, a phenomenon that more closely mirrors the clinical setting.[1][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FGFR1/DDR2 inhibitor 1 , a potent dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), in 3D cell culture models. We will delve into the underlying signaling pathways, provide detailed protocols for spheroid generation and inhibitor treatment, and outline methods for assessing the biological impact of this compound in a more clinically relevant context.
The Targets: Understanding FGFR1 and DDR2 Signaling
FGFR1 and DDR2 are both receptor tyrosine kinases (RTKs) that play critical roles in various cellular processes and are frequently dysregulated in cancer.[8][9] Their simultaneous inhibition presents a promising therapeutic strategy.
Fibroblast Growth Factor Receptor 1 (FGFR1): A key regulator of cell proliferation, differentiation, migration, and survival.[8][10] The FGFR signaling pathway is activated by the binding of fibroblast growth factors (FGFs).[11][12] This triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain, creating docking sites for various signaling proteins.[8][10][12] Activation of FGFR1 subsequently initiates multiple downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: A central pathway that promotes cell proliferation and survival.[8][12]
-
PI3K-AKT Pathway: Crucial for cell growth, survival, and metabolism.[10][12]
-
PLCγ Pathway: Involved in cell motility and calcium signaling.[12]
Dysregulation of FGFR1 signaling, through gene amplification, mutations, or overexpression, is implicated in the pathogenesis of numerous cancers, including breast, lung, and bladder cancer.[13][14][15][16]
Discoidin Domain Receptor 2 (DDR2): An atypical RTK that is activated by binding to collagen, a major component of the extracellular matrix.[17][18] Unlike many other RTKs, DDR2 activation is a slower and more sustained process.[19] Upon collagen binding, DDR2 undergoes autophosphorylation and activates downstream signaling pathways that influence cell proliferation, migration, and invasion.[17][18] Key downstream effectors include:
-
SRC: A non-receptor tyrosine kinase involved in cell adhesion, growth, and migration.[17]
-
SHC: An adaptor protein that can link DDR2 to the RAS-MAPK pathway.[17]
-
PI3K/AKT Pathway: Similar to FGFR1 signaling, this pathway is also engaged by DDR2 to promote cell survival.[17][19]
The upregulation and mutation of DDR2 have been associated with several cancers, including non-small cell lung cancer and breast cancer, where it can promote tumor progression and metastasis.[9][17][20]
Visualizing the Signaling Cascades
To better understand the mechanisms of action for this compound, the following diagrams illustrate the key signaling pathways.
Caption: The FGFR1 signaling pathway and point of inhibition.
Caption: The DDR2 signaling pathway and point of inhibition.
This compound: Key Characteristics
This compound is a potent, orally active small molecule inhibitor with demonstrated anti-tumor activity.[21] Its inhibitory concentrations against the target kinases and various cancer cell lines provide a crucial starting point for designing experiments in 3D culture.
| Target/Cell Line | IC50 (nM) |
| FGFR1 (enzyme assay) | 31.1 [21][22] |
| DDR2 (enzyme assay) | 3.2 [21][22] |
| KG-1 (FGFR-driven cell line) | 108.4[21] |
| SNU-16 (FGFR-driven cell line) | 93.4[21] |
| NCI-H716 (FGFR-driven cell line) | 31.8[21] |
| UMUC14 (FGFR-driven cell line) | 306.6[21] |
| NCI-H2286 (DDR2-driven cell line) | 93.0[21] |
Note: The provided IC50 values for cell lines were determined in 2D proliferation assays and should be used as a reference for initiating dose-response studies in 3D models. It is anticipated that higher concentrations may be required in 3D cultures to achieve similar biological effects due to limited drug penetration and the altered physiological state of the cells.[1][7]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for generating spheroids and evaluating the efficacy of this compound. These methods are adaptable to various cell lines, but optimization of cell seeding density, spheroid formation time, and inhibitor concentration is highly recommended.
Protocol 1: Cancer Cell Spheroid Generation using the Liquid Overlay Technique
This widely used method relies on preventing cell attachment to the culture surface, thereby promoting cell-cell aggregation and spheroid formation.[4]
Materials:
-
Cancer cell line of interest (e.g., NCI-H716 for FGFR-driven, NCI-H2286 for DDR2-driven)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture Maintenance: Culture the chosen cell line in T-75 flasks until they reach 80-90% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells have detached. c. Neutralize the trypsin with 5-7 mL of complete cell culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Cell Counting and Resuspension: a. Centrifuge the cell suspension at 200 x g for 5 minutes.[4] b. Aspirate the supernatant and gently resuspend the cell pellet in fresh complete medium. c. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Seeding into ULA Plates: a. Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/100 µL). This requires optimization for each cell line to achieve spheroids of a consistent and appropriate size (typically 300-600 µm in diameter) after 3-4 days. b. Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Spheroid Formation: a. Centrifuge the plate at a low speed (e.g., 300 x g for 10 minutes) to facilitate initial cell aggregation at the bottom of the well. b. Incubate the plate in a humidified incubator at 37°C with 5% CO₂. c. Monitor spheroid formation daily using an inverted microscope. Spheroids should be compact and spherical within 2-4 days.[23]
Protocol 2: Treatment of Spheroids with this compound
This protocol outlines the treatment of pre-formed spheroids and subsequent analysis of cell viability.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Complete cell culture medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D Reagent)
-
Plate-reading luminometer
-
Multichannel pipette
Procedure:
-
Preparation of Inhibitor Dilutions: a. On the day of treatment, prepare a series of 2X concentrations of this compound in complete cell culture medium. It is recommended to perform a dose-response curve, starting from concentrations informed by the 2D IC50 values (e.g., ranging from 1 nM to 10 µM). b. Prepare a vehicle control (e.g., DMSO diluted in medium to the same final concentration as the highest inhibitor dose).
-
Spheroid Treatment: a. After 3-4 days of spheroid formation, when spheroids are well-formed and compact, carefully add 100 µL of the 2X inhibitor dilutions to the corresponding wells of the 96-well plate containing the spheroids (final volume will be 200 µL).[4] b. Be sure to include vehicle-only control wells. c. Incubate the plate for the desired treatment period (e.g., 72 hours, 96 hours, or longer, depending on the experimental goals).
-
Assessment of Cell Viability (Endpoint Assay): a. After the treatment period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[4] c. Mix the contents on an orbital shaker for 5 minutes at a low speed to induce cell lysis and release ATP.[4] d. Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.[4]
-
Data Analysis: a. Calculate the average luminescence for each treatment condition and the vehicle control. b. Normalize the data by expressing the luminescence of treated spheroids as a percentage of the vehicle control. c. Plot the dose-response curve (percent viability vs. inhibitor concentration) and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow
Sources
- 1. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 6. Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation | Lab Manager [labmanager.com]
- 7. 3D tumor cultures for drug resistance and screening development in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchem.org.ua [medchem.org.ua]
- 9. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Signaling by FGFR1 [reactome.org]
- 12. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 13. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 15. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. DDR2 upregulation confers ferroptosis susceptibility of recurrent breast tumors through the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. This compound | Discoidin Domain Receptor | FGFR | TargetMol [targetmol.com]
- 23. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: FGFR1/DDR2 Inhibitor 1
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with FGFR1/DDR2 inhibitor 1. It addresses common challenges related to its solubility in Dimethyl Sulfoxide (DMSO), offering troubleshooting guides, validated protocols, and best practices to ensure experimental accuracy and reproducibility.
Quick Reference Data
The following table summarizes the essential physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 501.5 g/mol | [1][2] |
| Target(s) | FGFR1, DDR2 | [3][4][5][6] |
| IC₅₀ Values | FGFR1: 31.1 nM, DDR2: 3.2 nM | [2][4][7] |
| Solubility in DMSO | Up to 250 mg/mL (498.5 mM) | [2][3][8] |
| Solubility in Water | Insoluble (< 0.1 mg/mL) | [3][8] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2] |
| Recommended Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when handling this compound.
Q1: My this compound is not fully dissolving in DMSO, even though the datasheet says it's highly soluble. What's wrong?
A1: This is a common issue that can almost always be traced back to one of three factors: solvent quality, concentration, or energy input.
-
DMSO Quality is Critical: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9][10] Water contamination significantly reduces its ability to solubilize many organic compounds, including this inhibitor.
-
Solution: Always use fresh, anhydrous, research-grade DMSO from a sealed bottle.[9] Avoid using a bottle that has been open for an extended period.
-
-
Exceeding Solubility Limit: While the inhibitor has high solubility (up to 250 mg/mL), you may be attempting to create a concentration beyond this limit.[2][3][8]
-
Solution: Recalculate your desired concentration and ensure it is within the published range.
-
-
Insufficient Energy: The dissolution process may require physical assistance to overcome the energy barrier of the compound's crystal lattice.
Q2: I successfully dissolved the inhibitor, but after storing it at -20°C and thawing it, I see crystals or precipitate. Is my stock solution ruined?
A2: Not necessarily. Precipitation after a freeze-thaw cycle is a frequent observation.[11] The low temperature reduces the kinetic energy of the solution, allowing the compound to fall out of solution more easily.
-
Re-dissolving: Before use, bring the vial to room temperature. You can gently warm the solution (to 37°C) and vortex or sonicate it to bring the precipitate back into solution.[11]
-
Visual Confirmation: Always visually inspect the vial against a light source to ensure all precipitate has completely re-dissolved before making any dilutions. Using a solution with suspended particles will lead to inaccurate concentration calculations.
-
Prevention is Key: The best practice is to aliquot the high-concentration stock into smaller, single-use volumes after initial preparation.[11][12] This minimizes the number of freeze-thaw cycles the main stock undergoes, preserving its integrity.
Q3: My inhibitor looks perfectly clear in DMSO, but it immediately precipitates when I add it to my aqueous cell culture medium or buffer. How can I prevent this?
A3: This is a classic solubility problem caused by a drastic change in solvent polarity. The inhibitor is highly soluble in the organic solvent DMSO but insoluble in water.[3][8] When a concentrated DMSO stock is diluted directly into an aqueous solution, the inhibitor "crashes out."[9][13][14]
-
The Wrong Way: Pipetting a small volume of 50 mM inhibitor in DMSO directly into 10 mL of PBS.
-
The Right Way (Stepwise Dilution): The solution is to avoid a sudden, large "polarity shock." Perform intermediate serial dilutions in 100% DMSO first to lower the inhibitor concentration.[9][15] Then, add this less-concentrated DMSO solution to your final aqueous medium while vortexing to ensure rapid dispersal. This method keeps the final DMSO concentration low (typically <0.5%) while allowing the inhibitor to remain soluble at its final working concentration.[12]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: While cell-line dependent, a general rule is to keep the final concentration of DMSO in your cell-based assays below 0.5%, and ideally at or below 0.1% (v/v), to avoid solvent-induced toxicity or off-target effects.[9][12][16] It is imperative to always include a "vehicle control" in your experiments—this control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[12]
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM)
This protocol details the steps for correctly preparing a concentrated stock solution of this compound.
-
Pre-Calculation:
-
Molecular Weight (MW) = 501.5 g/mol .
-
To make a 50 mM solution (0.05 mol/L), you need 25.075 mg per 1 mL.
-
Calculation: 501.5 g/mol * 0.05 mol/L = 25.075 g/L = 25.075 mg/mL.
-
-
Preparation:
-
Allow the vial of powdered inhibitor to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired mass of the compound (e.g., 5.02 mg) using a calibrated analytical balance and place it in a sterile microcentrifuge tube or amber vial.
-
-
Dissolution:
-
Add the calculated volume of fresh, anhydrous DMSO (e.g., 100 µL for 5.02 mg to achieve ~50 mM).
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution. If any solid particles remain, place the vial in a sonicating water bath for 5-10 minutes.[2]
-
If necessary, warm the solution briefly in a 37°C water bath, followed by vortexing.[10][11]
-
-
Storage:
-
Once the solution is perfectly clear, aliquot it into single-use volumes in tightly sealed, low-retention tubes.
-
Store these aliquots at -80°C for long-term stability (up to 6 months).[2]
-
Diagram: Recommended Solubilization & Dilution Workflow
Caption: Decision tree for troubleshooting dissolution problems.
References
- ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate.
- SLAS Discovery. (2019). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SAGE Journals.
- PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
- Biocompare. (n.d.). This compound from MyBioSource.com. Biocompare.
- Selleck. (n.d.). This compound. Selleck.
- Universal Biologicals. (n.d.). This compound (CS-0082049). Universal Biologicals.
- AdooQ BioScience. (n.d.). This compound. AdooQ BioScience.
- Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Glasp.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate.
- Journal of Biomolecular Screening. (2003). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. molnova.com [molnova.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. glasp.co [glasp.co]
Technical Support Center: Enhancing the Bioavailability of FGFR1/DDR2 Inhibitor 1
Welcome to the technical support center for our novel dual inhibitor, targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). This guide is designed for our valued research partners in drug development and academia. We understand that achieving optimal oral bioavailability is a critical hurdle in preclinical and clinical development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common challenges encountered during your experiments with FGFR1/DDR2 Inhibitor 1. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and insightful.
Understanding the Challenge: Poor Bioavailability of Kinase Inhibitors
Many small molecule kinase inhibitors, including our FGFR1/DDR2 inhibitor, are often lipophilic and exhibit poor aqueous solubility.[1] This characteristic can lead to low and variable oral absorption, limiting the therapeutic potential of the compound.[2] The Biopharmaceutics Classification System (BCS) often categorizes such drugs as Class II (high permeability, low solubility), where the rate-limiting step to absorption is drug dissolution.[3] Therefore, our primary focus will be on strategies to enhance the solubility and dissolution rate of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low exposure of this compound in our mouse pharmacokinetic (PK) studies after oral gavage. What are the likely causes?
A1: Low oral exposure is a common initial finding for poorly soluble compounds. The primary reasons are often multifaceted and can include:
-
Poor aqueous solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Slow dissolution rate: Even if it is soluble, the rate at which it dissolves may be too slow to allow for significant absorption during its transit time in the GI tract.
-
First-pass metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[2]
-
P-glycoprotein (P-gp) efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump it back into the GI lumen.
We recommend a systematic approach to identify the root cause, starting with in vitro characterization.
Q2: What initial in vitro assays should we perform to diagnose the bioavailability issue?
A2: A panel of in vitro assays can provide significant insights into the absorption limitations of this compound. We recommend the following:
-
Kinetic and Thermodynamic Solubility Assays: Determine the solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will help understand how pH and bile salts affect solubility.
-
In Vitro Dissolution Testing: Using a simple powder dissolution test can provide initial information on the dissolution rate.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay can predict passive diffusion across the intestinal epithelium.[3][4]
-
Caco-2 Permeability Assay: This cell-based model is considered the gold standard for predicting intestinal permeability and can also identify whether the compound is a substrate for efflux transporters like P-gp.[3][4]
Q3: Our compound shows high permeability in the Caco-2 assay but still has low oral bioavailability. What should we investigate next?
A3: This scenario strongly suggests that the issue is not with membrane permeation but rather with solubility or dissolution. The focus should now shift to formulation strategies to enhance the concentration of the dissolved drug in the GI tract.
Troubleshooting Guide: Formulation Strategies to Enhance Bioavailability
If poor solubility is confirmed as the primary barrier, several formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of this compound.
Strategy 1: Particle Size Reduction (Micronization and Nanonization)
Principle: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[5]
When to Use: This is a good starting point for crystalline compounds where dissolution is the rate-limiting step.
Experimental Protocol: Wet Media Milling for Nanosuspension Preparation
-
Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (HPMC)) in deionized water.
-
Slurry Formation: Disperse a known concentration of this compound (e.g., 1-5% w/v) in the stabilizer solution.
-
Milling: Add the slurry and milling beads (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.
-
Process Parameters: Mill at a specific speed and temperature for a defined period. Particle size reduction should be monitored over time using techniques like laser diffraction or dynamic light scattering.
-
Characterization: Once the desired particle size is achieved, characterize the nanosuspension for particle size distribution, zeta potential, and dissolution rate.
Expected Outcome: A significant increase in the in vitro dissolution rate compared to the un-milled compound.
Strategy 2: Amorphous Solid Dispersions (ASDs)
Principle: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[6] The amorphous form has a higher free energy than the crystalline form, leading to a higher apparent solubility.[1]
When to Use: When particle size reduction alone is insufficient to achieve the desired bioavailability, or for compounds that are difficult to crystallize.
Experimental Protocol: Solvent Evaporation Method for ASD Preparation
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).
-
Solution Preparation: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. The resulting solid film is the amorphous solid dispersion.
-
Drying and Milling: Further dry the ASD under vacuum to remove any residual solvent. Gently mill the dried ASD to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the drug in the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate the dissolution performance of the ASD.
Data Presentation: Comparison of Dissolution Profiles
| Formulation | Sink Conditions (FaSSIF) |
| Time (min) | % Drug Dissolved |
| This compound (Micronized) | [Insert experimental data here] |
| This compound ASD (1:3 Drug:Polymer) | [Insert experimental data here] |
Strategy 3: Lipid-Based Formulations
Principle: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[7][8]
When to Use: For compounds with high lipophilicity (high logP) and poor aqueous solubility.
Experimental Protocol: Preparation and Characterization of SEDDS
-
Excipient Screening: Screen various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol®) for their ability to solubilize this compound.
-
Formulation Development: Based on the screening results, prepare different formulations by mixing the oil, surfactant, and co-surfactant at various ratios.
-
Drug Loading: Dissolve the inhibitor in the optimized SEDDS pre-concentrate.
-
Self-Emulsification and Characterization: Add the drug-loaded SEDDS to an aqueous medium with gentle agitation and observe the formation of an emulsion. Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and drug release.
In Vivo Evaluation of Optimized Formulations
Once promising formulations are identified through in vitro testing, they must be evaluated in vivo.[9]
Experimental Protocol: Oral Pharmacokinetic Study in Rodents
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: Administer the different formulations of this compound (e.g., aqueous suspension, nanosuspension, ASD, SEDDS) via oral gavage at a consistent dose. An intravenous (IV) dose group should be included to determine absolute bioavailability.[10]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Analyze the plasma concentrations of the inhibitor using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).[10]
Data Presentation: Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | F (%) |
| Aqueous Suspension | [Data] | [Data] | [Data] | [Data] |
| Nanosuspension | [Data] | [Data] | [Data] | [Data] |
| ASD Formulation | [Data] | [Data] | [Data] | [Data] |
| SEDDS Formulation | [Data] | [Data] | [Data] | [Data] |
Visualizing the Pathways and Processes
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling cascade.[11][12][13]
DDR2 Signaling Pathway
Caption: Overview of the DDR2 signaling pathway.[14][15]
Experimental Workflow for Improving Bioavailability
Caption: A systematic workflow for enhancing bioavailability.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Formulation strategies for poorly soluble drugs - ResearchGate.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Signaling by FGFR1 - Reactome Pathway Database.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- In vitro models for prediction of drug absorption and metabolism - ITQB NOVA.
- Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC - NIH.
- Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules - Books.
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review.
- Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach - MDPI.
- Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC - NIH.
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media.
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans | bioRxiv.
- Fibroblast growth factor receptor 1 - Wikipedia.
- Downstream signaling pathways activated by DDR1 and DDR2. Solid line... - ResearchGate.
- In vivo PK / Pharmacokinetic studies - Sygnature Discovery.
- DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - NIH.
- The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central.
- DDR2 - My Cancer Genome.
- What are DDR2 inhibitors and how do they work? - Patsnap Synapse.
- Targeting FGFR with Dovitinib (TKI258): Preclinical and Clinical Data in Breast Cancer.
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI.
- Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors - MDPI.
- Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models.
- Abstract 771: Preclinical characterization of the selective FGFR inhibitor INCB054828.
- Oral Adherence to Oral Tyrosine Kinase Inhibitor Therapy: Results of a Self-Reported Patient Survey | Blood - ASH Publications.
- Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations - Lonza.
- Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals.
- In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route.
- In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route - ResearchGate.
- Oral Adverse Events Associated with Tyrosine Kinase and Mammalian Target of Rapamycin Inhibitors in Renal Cell Carcinoma: A Structured Literature Review - NIH.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central.
- The Development of FGFR Inhibitors | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways.
- HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors.
- Challenges Associated with Tyrosine Kinase Inhibitor Therapy for Metastatic Thyroid Cancer.
- Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed.
- Enhanced delivery of aurora kinase A inhibitor via tumor-targeting imm | IJN.
- Disposition and metabolism of 14C-dovitinib (TKI258), an inhibitor of FGFR and VEGFR, after oral administration in patients with advanced solid tumors - PubMed.
- FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice.
- Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC.
- The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC - PubMed Central.
- The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder - PubMed.
- Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC - NIH.
- Discovery of lirafugratinib (RLY-4008), a highly selective irreversible small-molecule inhibitor of FGFR2 - PubMed.
- Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity.
- Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC.
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Treatment Duration for FGFR1/DDR2 Inhibitor 1
Introduction
Welcome to the technical support guide for FGFR1/DDR2 inhibitor 1, a potent multi-kinase inhibitor targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments. As a multi-kinase inhibitor, understanding its full target profile, which includes VEGFR1-3 and PDGFRα/β, is crucial for interpreting results and troubleshooting unexpected outcomes.[1][2] This document provides the scientific rationale behind experimental choices and protocols to help you optimize the treatment duration and achieve reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as lucitanib, is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases.[1] Its primary targets are FGFR1 and DDR2. However, it also potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1][2] By blocking the ATP-binding sites of these receptors, the inhibitor prevents their autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, migration, and angiogenesis.[3][4]
Q2: I am not observing the expected level of inhibition of my target protein's phosphorylation. What are the possible reasons?
A2: This is a common issue that can arise from several factors:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low for your specific cell line. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your model system.
-
Incorrect Treatment Duration: The time of treatment may be insufficient for the inhibitor to exert its effect, or alternatively, the treatment may be too long, leading to the activation of compensatory feedback loops. A time-course experiment is crucial to determine the optimal treatment window.
-
High Intracellular ATP Levels: As an ATP-competitive inhibitor, high concentrations of endogenous ATP within the cell can compete with the inhibitor for binding to the kinase domain, reducing its apparent potency in cell-based assays compared to biochemical assays.[5]
-
Compound Instability: Ensure the inhibitor is stored correctly and that stock solutions are freshly prepared. Degradation of the compound will lead to reduced efficacy.
-
Cellular Efflux: Some cell lines may actively pump the inhibitor out of the cell through efflux pumps, reducing its intracellular concentration.[5]
Q3: I am observing a paradoxical increase in the phosphorylation of a downstream signaling molecule after treatment. Why is this happening?
A3: This phenomenon, known as paradoxical pathway activation, can be a consequence of inhibiting a multi-kinase network.[6] One possible explanation is the inhibition of a negative feedback loop. For instance, if one of the targeted kinases normally activates a phosphatase that dephosphorylates and deactivates a particular signaling pathway, inhibiting that kinase would lead to the sustained phosphorylation and activation of that pathway. Another possibility with multi-kinase inhibitors is the complex interplay between the different signaling pathways they affect.
Q4: My results from a cell viability assay (e.g., MTT, CellTiter-Glo®) are inconsistent. What could be the cause?
A4: Inconsistent results in viability assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure that a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the results.
-
Reagent Preparation and Handling: Prepare fresh reagents and ensure they are thoroughly mixed before use. For MTT assays, ensure the formazan crystals are completely solubilized before reading the absorbance.[5][7]
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and reagent concentrations. It is advisable to not use the outermost wells for experimental samples or to ensure proper humidification during incubation.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism and response to treatments. Regularly test your cell lines for mycoplasma.
Troubleshooting Guide: Optimizing Treatment Duration
A critical parameter in any experiment involving a kinase inhibitor is the duration of treatment. The optimal duration will vary depending on the cell line, the inhibitor concentration, and the specific downstream endpoint being measured. The following guide will help you systematically determine the ideal treatment time for your experiments.
Problem: You are unsure of the optimal time to treat your cells with this compound to observe maximal inhibition of a downstream target without inducing off-target effects or cellular stress.
Solution: Perform a Time-Course Experiment Using Western Blotting.
This experiment will allow you to monitor the phosphorylation status of your target protein over a range of time points following inhibitor treatment.
Experimental Workflow for Time-Course Analysis
Caption: Workflow for a time-course experiment to optimize inhibitor treatment duration.
Detailed Protocol: Time-Course Western Blot Analysis
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-FRS2 (a direct substrate of FGFR1) or anti-phospho-ERK1/2 (a downstream target of both FGFR1 and DDR2)
-
Anti-total-FRS2 or anti-total-ERK1/2
-
Anti-GAPDH or anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor or the vehicle control.
-
Time Points: Incubate the cells for a series of time points. A good starting range is 0, 30 minutes, 1, 2, 4, 8, 12, and 24 hours.
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[8][9][10][11][12]
-
Data Analysis and Interpretation:
| Time Point | p-Target Intensity | Total Target Intensity | p-Target / Total Target Ratio |
| 0 hr | High | Stable | 1.0 (Normalized) |
| 0.5 hr | Moderate | Stable | 0.5 |
| 1 hr | Low | Stable | 0.2 |
| 2 hr | Very Low | Stable | 0.1 |
| 4 hr | Very Low | Stable | 0.1 |
| 8 hr | Very Low | Stable | 0.1 |
| 12 hr | Low | Stable | 0.25 (Potential rebound) |
| 24 hr | Moderate | Stable | 0.6 (Significant rebound) |
The data in this table is illustrative.
Analyze the band intensities for the phosphorylated target, total target, and loading control. Normalize the phosphorylated target signal to the total target signal for each time point. The optimal treatment duration is the earliest time point at which you observe maximal and sustained inhibition of the target's phosphorylation before any potential rebound effect is seen. A rebound in phosphorylation at later time points could indicate the activation of compensatory signaling pathways.
Signaling Pathway Diagrams
To better understand the mechanism of action of this compound, it is helpful to visualize the signaling pathways it targets.
Caption: Simplified FGFR1 Signaling Pathway.[3][4][13][14][15]
Caption: Simplified DDR2 Signaling Pathway.[1][8][16][17][18]
References
- National Cancer Institute. (n.d.). Definition of lucitanib - NCI Drug Dictionary. [Link]
- Wikipedia. (2023). Lucitanib. [Link]
- AdooQ BioScience. (2024). Lucitanib is a VEGFR1/2/3 and FGFR1/2 Inhibitor for Solid Tumours Research. [Link]
- Bello, E., et al. (2014). Abstract 2670: Exploring the in vitro and in vivo activity of lucitanib in FGFR1-amplified lung cancer models. Cancer Research. [Link]
- Hart, L., et al. (2020). Lucitanib for the Treatment of HR+/HER2− Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study. Clinical Cancer Research. [Link]
- Reaction Biology. (2022). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). FGFR1 (Fibroblast Growth Factor Receptor 1). [Link]
- Leitinger, B. (2014). Discoidin domain receptor functions in physiological and pathological conditions. International Review of Cell and Molecular Biology. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Goel, M. K., et al. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. International Journal of Molecular Sciences. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
- Patsnap. (2024).
- American Association for Cancer Research. (2019). Abstract 1214: Enhancement of anti-PD-1 antitumor efficacy in syngeneic preclinical models by the angiogenesis inhibitor lucitanib. [Link]
- ResearchGate. (n.d.). Time course experiments to monitor protein levels of cell cycle.... [Link]
- DecenTrialz. (n.d.).
- BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
- ClinicalTrials.gov. (2021).
- Soria, J. C., et al. (2014). Phase I/IIa study evaluating the safety, efficacy, pharmacokinetics, and pharmacodynamics of lucitanib in advanced solid tumors. Annals of Oncology. [Link]
- Drugs.com. (n.d.). List of Multikinase inhibitors. [Link]
- Wu, J., et al. (2022). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. RSC Medicinal Chemistry. [Link]
- Wang, J., et al. (2020). Therapeutic paradigm of dual targeting VEGF and PDGF for effectively treating FGF-2 off-target tumors.
- Bosc, D., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
- Zuccotto, F., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Hammond, M., et al. (2018). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. ACS Chemical Biology. [Link]
- Singh, M., et al. (2023). Exploiting the fibroblast growth factor receptor-1 vulnerability to therapeutically restrict the MYC-EZH2-CDKN1C axis-driven proliferation in Mantle cell lymphoma.
- Sharma, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
- Reaction Biology. (2022).
- Graphviz. (n.d.). DOT Language. [Link]
- Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
- YouTube. (2021). Graphviz tutorial. [Link]
- Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. [Link]
- A Quick Introduction to Graphviz. (2017). [Link]
- ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]
- Creative Bioarray. (n.d.). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. [Link]
- Chen, H., et al. (2024). Pharmacological and Biological Targeting of FGFR1 in Cancer. Cancers. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
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- 3. researchgate.net [researchgate.net]
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- 18. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
FGFR1/DDR2 inhibitor 1 stability and storage conditions
Welcome to the comprehensive technical guide for FGFR1/DDR2 Inhibitor 1 (CAS No. 2308497-58-5). This document serves as a centralized resource for researchers, providing in-depth information on the stability, storage, and handling of this potent dual inhibitor. Our goal is to empower you with the technical knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: Mechanism and Application
This compound is an orally active, small molecule compound that potently and selectively inhibits Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) with IC₅₀ values of 31.1 nM and 3.2 nM, respectively[1][2][3][4]. The primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domains of these receptors[5]. This action blocks receptor autophosphorylation, a critical step in their activation, thereby preventing the initiation of downstream signaling cascades involved in cell proliferation, differentiation, and migration[5][6]. Its potent anti-tumor activity has been demonstrated in various cancer cell lines, particularly those driven by FGFR or DDR2 dysregulation[1][3][4].
Section 1: Product Specifications and Stability
Proper handling and storage are paramount to maintaining the inhibitor's chemical integrity and biological activity. The following tables summarize the key specifications and recommended conditions.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 2308497-58-5[1] |
| Molecular Formula | C₂₈H₂₂F₃N₅O[1] |
| Molecular Weight | 501.50 g/mol [1][7] |
| Appearance | White to off-white solid powder[2] |
Table 2: Recommended Storage Conditions and Stability
| Format | Storage Temperature | Shelf Life | Expert Commentary |
|---|---|---|---|
| Lyophilized Powder | -20°C | 3 years[1][2] | Long-term storage is optimal at -20°C. For short-term needs (days to weeks), 4°C is acceptable[1][8]. |
| 4°C | 2 years[1] | ||
| In Solvent | -80°C | 6 months - 1 year[1][2][7] | This is the recommended condition for long-term storage of stock solutions to minimize degradation and solvent evaporation. |
| | -20°C | 1 month[1][7] | Suitable for frequently accessed aliquots. Avoid storing in a frost-free freezer due to temperature cycling. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I handle the product vial upon receipt? A: Small volumes of the lyophilized powder may become entrapped in the vial's cap or seal during shipment. To ensure full recovery of the product, we recommend briefly centrifuging the vial on a tabletop centrifuge before opening[8].
Q2: What is the recommended solvent for creating a primary stock solution? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution. The inhibitor exhibits high solubility in DMSO, up to 250 mg/mL[1][2]. For optimal results, use fresh, anhydrous (water-free) DMSO, as moisture can compromise both the solubility and long-term stability of the compound[7]. Sonication may be required to achieve complete dissolution at high concentrations[1][2].
Q3: Is the inhibitor soluble in aqueous solutions like PBS or cell culture media? A: No, this compound is practically insoluble in water and aqueous buffers[2][7]. Working solutions for in vitro assays must be prepared by diluting a high-concentration DMSO stock solution into the final aqueous medium. See Protocol 2 for a detailed methodology.
Q4: Is the compound light-sensitive? A: While specific photostability data is not extensively published, it is standard best practice for kinase inhibitors and complex organic molecules to be protected from prolonged exposure to direct light. We recommend storing stock solutions in amber vials or tubes wrapped in foil.
Section 3: Troubleshooting Guide
This section addresses common experimental challenges in a problem-cause-solution format.
Problem 1: My reconstituted inhibitor solution appears cloudy or shows precipitates.
-
Probable Cause 1: Incomplete Dissolution. At higher concentrations, the inhibitor may require energy to fully dissolve.
-
Probable Cause 2: Use of Hydrated DMSO. The inhibitor's solubility can be significantly reduced by the presence of water[7]. DMSO is highly hygroscopic and will absorb moisture from the air over time.
-
Solution: Always use fresh, anhydrous, research-grade DMSO from a sealed container. Aliquot your DMSO upon opening a new bottle to minimize repeated exposure to atmospheric moisture.
-
-
Probable Cause 3: Precipitation upon Dilution in Aqueous Media. This is the most common cause. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the inhibitor can crash out of solution if its solubility limit is exceeded.
-
Solution: Ensure the final concentration of DMSO in your working solution is kept as low as possible (typically <0.5% for most cell lines) while still maintaining inhibitor solubility. Add the DMSO stock to your aqueous medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.
-
Problem 2: I am not observing the expected biological activity or my results are inconsistent.
-
Probable Cause 1: Compound Degradation. Improper storage or excessive freeze-thaw cycles can lead to the chemical degradation of the inhibitor.
-
Solution: Adhere strictly to the storage guidelines in Table 2 . Upon initial reconstitution, create small, single-use aliquots of your stock solution and store them at -80°C[1][7]. This strategy minimizes the number of freeze-thaw cycles for the bulk of your stock. Discard any working dilutions in aqueous media after use; do not store them.
-
-
Probable Cause 2: Incorrect Dosing. The potent IC₅₀ values (3.2 nM for DDR2, 31.1 nM for FGFR1) were determined in biochemical assays[1][2]. The effective concentration in a cell-based assay (EC₅₀) will likely be higher due to factors like cell membrane permeability and protein binding.
-
Solution: Perform a dose-response experiment. We recommend a starting range from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and assay conditions.
-
-
Probable Cause 3: Cell Line Insensitivity. The inhibitor's efficacy is dependent on the target cell line having and relying on active FGFR1 or DDR2 signaling pathways[3].
-
Solution: Before conducting functional assays, validate the expression and phosphorylation (activation) status of FGFR1 and DDR2 in your cell model using techniques like Western Blot or ELISA. A cell line that does not express these receptors or does not depend on them for proliferation will not respond to the inhibitor.
-
Problem 3: I need to prepare the inhibitor for an in vivo animal study.
-
Probable Cause: Poor Bioavailability/Solubility in Systemic Circulation. The inhibitor's low aqueous solubility requires a specific formulation to ensure adequate absorption and exposure in animal models.
-
Solution: Do not attempt to administer a simple saline or PBS suspension. A co-solvent/vehicle system is required. Several formulations have been successfully used in preclinical models:
-
Corn Oil-Based: Prepare a stock solution in DMSO first, then dilute it into corn oil. A common ratio is 10% DMSO and 90% corn oil[1][2]. This creates a clear solution or a fine suspension suitable for oral gavage (p.o.)[4].
-
SBE-β-CD-Based: For improved solubility, a formulation using sulfobutyl ether beta-cyclodextrin (SBE-β-CD) can be used. Prepare a 10% DMSO / 90% (20% SBE-β-CD in saline) vehicle[1]. This often results in a uniform suspension.
-
-
Crucial Note: In vivo formulations should be prepared fresh immediately before each administration to prevent degradation and ensure consistency[7][9].
-
Section 4: Key Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Powder to Create a High-Concentration Stock Solution
-
Preparation: Briefly centrifuge the vial to collect all powder at the bottom. Allow the vial and anhydrous DMSO to equilibrate to room temperature.
-
Reconstitution: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., to make a 10 mM stock from 5 mg of powder, add 997 µL of DMSO).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If any particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding polypropylene tubes. Store immediately at -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock: Remove a single aliquot of the -80°C DMSO stock solution and thaw it at room temperature.
-
Serial Dilution (Optional): If necessary, perform an intermediate serial dilution in 100% DMSO to achieve the concentrations needed for your dose-response curve.
-
Final Dilution: Pre-warm your cell culture medium or assay buffer to 37°C. While gently vortexing the medium, add the required volume of the inhibitor's DMSO stock. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock to 999 µL of medium.
-
Immediate Use: Use the final working solution immediately to treat your cells. Do not store aqueous dilutions.
Section 5: Visualized Workflows and Pathways
Diagram 1: Simplified Signaling Pathway
Caption: Mechanism of action for this compound.
Diagram 2: Troubleshooting Workflow for No Inhibitory Activity
Caption: Step-by-step troubleshooting for lack of biological effect.
References
- Wang Q, et al. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. Eur J Med Chem. 2019 Feb 1;163:671-689.
- The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. PMC - PubMed Central. [Link]
- Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2)
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Discoidin Domain Receptor | FGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | FGFR1/DDR2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions | MDPI [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. DDR Inhibitor | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
Technical Support Center: Best Practices for the Handling and Storage of FGFR1/DDR2 Inhibitor 1 to Ensure Solution Stability
Introduction FGFR1/DDR2 inhibitor 1 is a potent, orally active small molecule that dually targets Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two key receptor tyrosine kinases implicated in various oncogenic processes.[1][2][3] The integrity and stability of this inhibitor in solution are paramount for generating reproducible and reliable experimental data. Degradation of the compound can lead to a significant loss of potency, resulting in misinterpreted data and failed experiments.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this compound solutions. By explaining the causality behind best practices, we aim to empower users to maintain the compound's stability and ensure the success of their research.
Section 1: Understanding the Molecule: Properties and Stability Profile
To effectively prevent degradation, it is essential to first understand the fundamental properties of this compound. Like many kinase inhibitors built upon heteroaromatic scaffolds, it has inherent vulnerabilities that must be managed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2308497-58-5 | [1][4] |
| Molecular Formula | C₂₈H₂₂F₃N₅O | [1] |
| Molecular Weight | 501.50 g/mol | [1][5] |
| Primary Target(s) | FGFR1, DDR2 | [2][6] |
| Mechanism of Action | ATP-competitive inhibitor |[7] |
The primary challenges associated with this inhibitor in solution are its poor aqueous solubility and susceptibility to common degradation pathways such as hydrolysis, oxidation, and photodecomposition.[8][9][10] The use of a high-quality, anhydrous organic solvent for stock preparation is the critical first step in mitigating these risks.[11]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers in the lab.
Q1: My inhibitor seems to have lost its activity in my cell-based assay. What are the likely causes? A1: A perceived loss of activity is most often traced back to compound degradation. The primary culprits are:
-
Improper Long-Term Storage: Storing the DMSO stock solution at -20°C for longer than one month can lead to gradual degradation.[1] For storage exceeding one month, -80°C is mandatory.[1][4]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle introduces risk, as water condensation can occur, providing a medium for hydrolysis. Furthermore, the process can cause the compound to fall out of solution. It is crucial to prepare single-use aliquots from the primary stock.[12][13]
-
Light Exposure: The inhibitor's aromatic structure makes it susceptible to photodecomposition.[10][14] Stock solutions should always be stored in amber or foil-wrapped vials and protected from light.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this? A2: This is a classic case of "precipitation upon dilution" and is expected for compounds with low aqueous solubility.[8] It occurs when the inhibitor's concentration in the final aqueous solution exceeds its solubility limit.
-
Control Final Solvent Concentration: The final concentration of DMSO in your cell culture medium must be kept low, typically ≤0.1% to 0.5%, to avoid solvent-induced cytotoxicity and to minimize solubility issues.[8][12]
-
Use a Multi-Step Dilution: Do not dilute the high-concentration DMSO stock directly into the final aqueous volume. Perform an intermediate dilution step in your cell culture medium or buffer before the final dilution. This gradual reduction in solvent concentration helps keep the compound in solution.[11]
-
Ensure Homogeneity: Vigorously vortex the final working solution immediately after preparation and before adding it to your cells or assay plate to ensure a homogenous suspension.
Q3: I see a crystalline precipitate in my DMSO stock vial after thawing it from the -80°C freezer. Is it still usable? A3: This can happen if the stock concentration is very high, close to its solubility limit in DMSO. Before use, you must ensure the compound is fully redissolved.
-
Allow the vial to fully equilibrate to room temperature.[11]
-
Warm the solution in a 37°C water bath for 5-10 minutes.[8]
-
Vortex thoroughly. If needed, sonicate the vial in a water bath for a few minutes.[8]
-
Visually inspect the solution against a light source to ensure no particulate matter remains. If precipitation persists, the stock may be too concentrated and should be remade at a slightly lower concentration.
Q4: How can I be certain my inhibitor solution is still good to use after several months of storage? A4: While visual inspection for color changes or precipitation is a basic first step, it is not sufficient to confirm chemical integrity. The most definitive method is analytical validation. High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of a small molecule.[15] A routine HPLC analysis will show the primary peak for the active compound. The appearance of new peaks or a reduction in the area of the main peak is a clear indicator of degradation.
Section 3: Protocols for Optimal Stability
Adherence to standardized protocols is the best defense against compound degradation.
Protocol 3.1: Preparation of a High-Concentration Primary Stock Solution
This protocol details the foundational step for all subsequent experiments. The goal is to create a stable, high-concentration stock that will be the source for all working solutions.
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)[11]
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated precision balance and vortex mixer
Procedure:
-
Equilibrate: Allow the vial of inhibitor powder to reach room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.[11]
-
Weigh: Accurately weigh the desired amount of powder.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10-50 mM). Use the high solubility of the compound in DMSO (up to 250 mg/mL or ~498 mM) as a guide, but preparing stocks at concentrations like 10 mM is common practice.[1][16]
-
Mix: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]
-
Visual Confirmation: Inspect the solution carefully to ensure it is clear and free of any particulate matter.
Protocol 3.2: Long-Term Storage and Aliquoting
This step is critical for preserving the inhibitor's long-term activity. The primary directive is to avoid repeated freeze-thaw cycles.
Materials:
-
Prepared primary stock solution (from Protocol 3.1)
-
Sterile, amber-colored, properly labeled cryovials suitable for -80°C storage
Procedure:
-
Aliquot: Immediately after preparation, dispense the primary stock solution into single-use aliquots (e.g., 10-20 µL) in the cryovials.[12] The volume should be appropriate for a single experiment to avoid having to thaw and re-freeze a large volume.
-
Store: Tightly seal the vials and store them at -80°C for long-term stability.[1][4]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Source |
|---|---|---|---|
| Powder | -20°C | 3 years | [1] |
| Solution in DMSO | -20°C | 1 month | [1][13] |
| Solution in DMSO | -80°C | 1 year |[4] |
Protocol 3.3: Preparation of Working Solutions for In Vitro Assays
This protocol ensures the inhibitor remains soluble and active when introduced into an aqueous experimental environment.
Materials:
-
One single-use aliquot of the -80°C stock solution
-
Sterile, pre-warmed cell culture medium or aqueous assay buffer
Procedure:
-
Thaw: Remove one aliquot of the stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Dilute: Perform serial dilutions in fresh, pre-warmed medium/buffer to achieve the final desired concentration. Crucially, ensure the final concentration of DMSO is kept below 0.5% (and ideally ≤0.1%) to prevent artifacts. [8][12]
-
Mix and Use: Vortex the final working solution immediately before adding it to your experimental system. Prepare working solutions fresh for each experiment and do not store them.
Section 4: Visual Guides & Workflows
Diagram 1: Workflow for Solution Preparation and Storage
This diagram outlines the validated workflow from powder to long-term storage.
Caption: Validated workflow for preparing and storing this compound.
Diagram 2: Troubleshooting Decision Tree
This tree provides a logical path for diagnosing common experimental issues.
Caption: Decision tree for troubleshooting inhibitor activity issues.
Section 5: Quality Control: A Representative HPLC Protocol
To definitively assess the stability and purity of your inhibitor, an HPLC analysis is recommended. While an official monograph method for this specific compound is not published, the following protocol is representative for analyzing small molecule kinase inhibitors and can be adapted.[15]
Objective: To separate the parent compound from potential degradants.
Instrumentation:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.[15]
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small amount of your DMSO stock solution in a 1:1 mixture of methanol and acetonitrile to a final concentration of approximately 10-20 µg/mL.
-
Chromatographic Conditions:
-
Column Temperature: 30°C[15]
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: Scan for the absorbance maximum (λ-max) of the compound, typically between 250-350 nm for such scaffolds.
-
Gradient: A linear gradient from low organic (e.g., 5% B) to high organic (e.g., 95% B) over 5-10 minutes is a good starting point.
-
-
Analysis: Inject the sample. A stable, pure compound will yield a single, sharp major peak. The presence of additional peaks, particularly those that grow over time in a stability study, indicates degradation. The purity can be calculated based on the relative peak area of the parent compound.
References
- Selleck Chemicals. (n.d.). This compound Technical Data Sheet.
- MedChemExpress. (n.d.). This compound Technical Data Sheet.
- MedChemExpress. (n.d.). This compound Product Page.
- Dziadosz, M., et al. (2011). HPLC-DAD protein kinase inhibitor analysis in human serum. PubMed. [Link]
- Waters Corporation. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
- BenchChem. (n.d.). This compound (2308497-58-5).
- MyBioSource.com. (n.d.). This compound. Retrieved via Biocompare.com.
- Li, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors.
- Al-Kassas, R., et al. (2023). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals. [Link]
- Al-Kassas, R., et al. (2023). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.
- Dziadosz, M. (2011). HPLC-DAD protein kinase inhibitor analysis in human serum.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- BenchChem. (n.d.). Protocol for dissolving and storing Chk2-IN-1 for experiments.
- Captivate Bio. (n.d.). Small Molecules FAQ.
- Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology.
- BenchChem. (n.d.). Best practices for storing and handling AZ-23.
- MedChemExpress. (n.d.). DDR2 Inhibitor.
- Jelińska, A., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. International Journal of Molecular Sciences. [Link]
- Yang, K., et al. (2021). Discovery of a Potent Degrader for Fibroblast Growth Factor Receptor 1/2. ACS Chemical Biology. [Link]
- Cui, Y., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences. [Link]
- El-Aneed, A., et al. (2017). UV-visible photodegradation of naproxen in water – Structural elucidation of photoproducts and potential toxicity. Chemosphere. [Link]
- Welton, T. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. [Link]
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Li, Y. (2012). Photochemical Degradation. Royal Society of Chemistry. [Link]
- de la Peña, A. H., & Finley, D. (2019). Methods for the discovery of small molecules to monitor and perturb the activity of the human proteasome. The FEBS Journal. [Link]
- Hüll, K., & Morstein, L. (2022). Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity. Chemistry–An Asian Journal. [Link]
- Sapphire Bioscience. (n.d.). This compound.
- Journal of Pharmaceutical Research and Development. (n.d.).
- Abbkine. (n.d.). This compound.
- El-Gamal, M. I., et al. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
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- 4. selleckchem.com [selleckchem.com]
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- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
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- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with FGFR1/DDR2 inhibitor 1 treatment
Welcome to the technical support center for FGFR1/DDR2 inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered when using this dual kinase inhibitor in cell-based assays. Our goal is to equip you with the knowledge to anticipate potential issues, interpret your results accurately, and maintain experimental integrity.
Part 1: Core Directive - Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address cell viability issues that may arise during your experiments with FGFR1/DDDR2 inhibitor 1. We will delve into the causality behind these issues and provide actionable solutions.
My cell viability has decreased more than expected, even in cell lines predicted to be resistant. What could be the cause?
This is a common issue that can stem from several factors, ranging from off-target effects to experimental variables. Let's break down the potential causes and how to troubleshoot them.
1. Off-Target Cytotoxicity:
While this compound is designed to be a potent inhibitor of its target kinases, at higher concentrations, it may inhibit other kinases or cellular proteins, leading to unexpected cytotoxicity.[1] Many kinase inhibitors have the potential for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: A critical first step is to perform a comprehensive dose-response experiment with a wide range of inhibitor concentrations on both your target-positive and target-negative (or resistant) cell lines. This will help you determine the therapeutic window and identify if the observed cytotoxicity is occurring at concentrations significantly higher than the IC50 for on-target inhibition.
-
Kinome Profiling: For a thorough investigation of off-target effects, consider a kinome-wide profiling assay. This will provide a broader picture of the inhibitor's selectivity and identify other potential kinase targets that might be contributing to the observed phenotype.
-
Use a Structurally Unrelated Inhibitor: If available, use a structurally distinct inhibitor that also targets FGFR1 and/or DDR2. If both inhibitors produce a similar cytotoxic effect in your resistant lines, it is more likely to be an on-target effect. Conversely, differing results may point towards off-target effects of the original inhibitor.
-
2. Solvent Toxicity:
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[3][4][5] High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments. This should be the highest concentration of DMSO used to dissolve the inhibitor, added to a separate set of wells. This will allow you to distinguish between the effect of the inhibitor and the effect of the solvent.
-
Limit DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%. If higher concentrations are necessary due to the inhibitor's solubility, it is crucial to run a DMSO toxicity curve to determine the tolerance of your specific cell lines.
-
3. Cell Line Health and Passage Number:
The health and passage number of your cell lines can significantly impact their response to treatment. Cells that are unhealthy or have been in culture for too long (high passage number) can become more sensitive to stressors, including kinase inhibitors.
-
Troubleshooting Steps:
-
Use Low-Passage Cells: Whenever possible, use cells with a low passage number for your experiments.
-
Regularly Monitor Cell Health: Before starting an experiment, visually inspect your cells for any signs of stress, such as changes in morphology or reduced confluency.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular responses and lead to unreliable data.
-
4. Assay Interference:
Some kinase inhibitors have been reported to interfere with certain types of cell viability assays.[6] For example, the inhibitor might interact with the assay reagents, leading to inaccurate readings.
-
Troubleshooting Steps:
-
Validate with an Orthogonal Assay: If you suspect assay interference, validate your findings using a different cell viability assay that relies on a different detection principle. For example, if you are using a metabolic assay like MTT, you could try a membrane integrity assay like a lactate dehydrogenase (LDH) release assay or an ATP-based assay like CellTiter-Glo®.
-
Wash Step Before Assay: In some cases, removing the inhibitor-containing medium and washing the cells with phosphate-buffered saline (PBS) before adding the assay reagent can help to reduce interference.[6]
-
My inhibitor shows high potency in biochemical assays but is much less effective in my cell-based viability assays. Why is there a discrepancy?
This is a frequent challenge in drug discovery and can be attributed to several factors related to the complex cellular environment.[7]
1. Cell Permeability:
For an inhibitor to be effective in a cell-based assay, it must be able to cross the cell membrane to reach its intracellular targets. Poor cell permeability can lead to a significant drop in potency compared to a cell-free biochemical assay.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Review the physicochemical properties of the inhibitor, such as its LogP value, which can provide an indication of its likely cell permeability.
-
Cellular Uptake Assays: More direct methods, such as liquid chromatography-mass spectrometry (LC-MS) analysis of cell lysates after treatment, can be used to quantify the intracellular concentration of the inhibitor.
-
2. Drug Efflux:
Many cell lines, particularly cancer cell lines, express efflux pumps (e.g., P-glycoprotein) that can actively transport small molecules out of the cell, reducing the intracellular concentration of the inhibitor.[7]
-
Troubleshooting Steps:
-
Use Efflux Pump Inhibitors: Co-treatment with a known efflux pump inhibitor can help to determine if drug efflux is contributing to the reduced potency. An increase in the inhibitor's efficacy in the presence of an efflux pump inhibitor would support this hypothesis.
-
3. Inhibitor Metabolism:
Cells can metabolize the inhibitor, converting it into less active or inactive forms. This can reduce the effective concentration of the inhibitor over the course of the experiment.
-
Troubleshooting Steps:
-
Time-Course Experiments: Performing a time-course experiment can provide insights into the stability of the inhibitor in the cellular environment. A decrease in effect over time might suggest metabolic degradation.
-
LC-MS Analysis: LC-MS can also be used to detect and quantify metabolites of the inhibitor in cell lysates or culture medium.
-
4. High Intracellular ATP Concentration:
This compound is an ATP-competitive inhibitor. The concentration of ATP in a cell is typically in the millimolar range, which is much higher than the ATP concentrations often used in biochemical assays. This high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency.
-
Troubleshooting Steps:
-
Consider the Ki Value: The Ki (inhibition constant) is a more intrinsic measure of inhibitor potency than the IC50 and is less dependent on the ATP concentration.
-
Cellular Target Engagement Assays: Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide a more direct measure of target engagement in the cellular environment, which is not influenced by ATP concentration in the same way as a cell viability readout.[8]
-
Part 2: Scientific Integrity & Logic - FAQs
This section provides answers to frequently asked questions, offering deeper insights into the experimental design and data interpretation when working with this compound.
Q1: How can I confirm that the observed decrease in cell viability is due to the on-target inhibition of FGFR1 and/or DDR2?
A1: This is a critical question to ensure the validity of your results. A multi-pronged approach is recommended:
-
Western Blot Analysis of Downstream Signaling: The most direct way to confirm on-target activity is to assess the phosphorylation status of downstream signaling molecules.[9]
-
Rescue Experiments: A more definitive approach is to perform a rescue experiment. This involves overexpressing a form of FGFR1 or DDR2 that is resistant to the inhibitor. If the observed phenotype (e.g., decreased cell viability) is due to on-target inhibition, the resistant form of the kinase should "rescue" the cells from the effects of the inhibitor.
-
Cell Line Panel with Known Genetic Background: Utilize a panel of cell lines with well-characterized FGFR1 and DDR2 status (e.g., amplification, mutation, or wild-type).[11][12] You would expect to see a correlation between the presence of these genetic alterations and sensitivity to the inhibitor. For instance, cell lines with FGFR1 amplification are often more sensitive to FGFR inhibitors.[13]
Q2: What are the key signaling pathways I should be aware of when studying the effects of this inhibitor on cell viability?
A2: Both FGFR1 and DDR2 are receptor tyrosine kinases that activate several downstream signaling pathways crucial for cell survival and proliferation.[14]
-
FGFR1 Signaling: Activation of FGFR1 typically leads to the activation of the RAS/MAPK and PI3K/AKT pathways, both of which are major pro-survival signaling cascades.[10] Inhibition of FGFR1 can therefore lead to cell cycle arrest and apoptosis.
-
DDR2 Signaling: DDR2 is activated by collagen and also signals through the MAPK/ERK and PI3K/AKT pathways.[14] It plays a role in cell proliferation, survival, and migration. Inhibition of DDR2 can disrupt these processes and induce apoptosis.[15]
Q3: What are the best practices for preparing and storing this compound?
A3: Proper handling and storage of the inhibitor are crucial for maintaining its activity and ensuring reproducible results.
-
Solubility: this compound is highly soluble in DMSO.[3][16] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage: Store the solid compound at -20°C.[3] The DMSO stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[3] Before use, thaw the aliquot at room temperature and vortex briefly.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment.
Part 3: Visualization & Formatting
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Status | IC50 (nM) | Reference |
| KG-1 | Acute Myelogenous Leukemia | FGFR-driven | 108.4 | [3] |
| SNU-16 | Gastric Cancer | FGFR-driven | 93.4 | [3] |
| NCI-H716 | Colorectal Cancer | FGFR-driven | 31.8 | [3] |
| UMUC14 | Bladder Cancer | FGFR-driven | 306.6 | [3] |
| NCI-H2286 | Non-Small Cell Lung Cancer | DDR2-driven | 93.0 | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target Engagement
This protocol describes how to verify the on-target activity of this compound by analyzing the phosphorylation of a downstream target.[9]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound or a vehicle control for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the change in phosphorylation levels.
Protocol 2: Caspase-3 Activity Assay for Apoptosis
This protocol provides a method to quantify apoptosis by measuring the activity of caspase-3, a key executioner caspase.[17]
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or a vehicle control for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: Lyse the cells using a caspase assay lysis buffer.
-
Caspase-3 Activity Measurement:
-
Add a fluorogenic caspase-3 substrate (e.g., DEVD-AMC) to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity. Normalize the results to the protein concentration of the lysates.
Mandatory Visualization
Caption: FGFR1 and DDR2 Signaling Pathways and Point of Inhibition.
Caption: Troubleshooting Workflow for Unexpected Cell Viability Results.
References
- Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer.PMC - NIH.[Link]
- Lineage specific biomarkers predict response to FGFR inhibition.PMC - NIH.[Link]
- FGFR Inhibition Enhances Sensitivity to Radiation in Non–Small Cell Lung Cancer.
- Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer.MDPI.[Link]
- Assessment of the FGFR dependence of FGFR1-amplified cell lines. A,...
- Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionyl
- Caspase-3 activity is increased significantly upon treatment with Syk...
- DNA repair inhibitors sensitize cells differently to high and low LET radi
- This compound.Selleck Chemicals China.[Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.PMC - NIH.[Link]
- Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain.PMC - NIH.[Link]
- Inhibition of caspase-9 activation in cell extracts.Caspase...
- Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer.Frontiers.[Link]
- DDR1 and DDR2: a review on signaling pathway and small molecule inhibitors as an anticancer agent.
- FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review).PMC - NIH.[Link]
- FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer.PMC - NIH.[Link]
- Protocol to identify small-molecule inhibitors against cancer drug resistance.PMC - NIH.[Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells.Reaction Biology.[Link]
- What are DDR2 inhibitors and how do they work?.
Sources
- 1. Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mybiosource.com [mybiosource.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Lineage specific biomarkers predict response to FGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
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- 16. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to FGFR1/DDR2 Inhibitor 1
Welcome to the technical support resource for our novel dual-target agent, FGFR1/DDR2 Inhibitor 1 . This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental challenges, with a focus on the emergent issue of acquired resistance. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction: The Dual-Target Rationale
This compound is a potent, ATP-competitive small molecule designed to simultaneously block two key receptor tyrosine kinases (RTKs). Fibroblast Growth Factor Receptor 1 (FGFR1) is a well-documented oncogene, with its amplification and activating mutations driving proliferation in a range of cancers, including breast and lung carcinomas[1][2]. Discoidin Domain Receptor 2 (DDR2), a receptor for fibrillar collagens, plays a critical role in the tumor microenvironment, cell migration, and has been implicated in matrix-mediated drug resistance[3][4]. By targeting both, the inhibitor aims to provide a more durable anti-tumor response.
However, as with many targeted therapies, cancer cells can develop sophisticated mechanisms to evade inhibition, leading to acquired resistance[5][6]. This guide provides a structured approach to identifying and investigating these resistance mechanisms.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues observed during in vitro and in vivo experiments.
FAQ 1: My cancer cell line, initially sensitive to this compound, is now showing reduced response (increased IC50). What are the first steps?
This is a classic sign of acquired resistance. Before delving into complex mechanistic studies, it's crucial to rule out experimental variability.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Verify the storage conditions and age of your inhibitor stock.
-
Test a fresh dilution from a new powder stock to rule out compound degradation.
-
-
Validate Cell Line Identity & Health:
-
Perform Short Tandem Repeat (STR) analysis to confirm the cell line's identity and rule out cross-contamination.
-
Ensure cells are healthy, free from microbial contamination, and are within a consistent, low passage number range[7].
-
-
Standardize Assay Conditions:
Table 1: Troubleshooting Common Cell Viability Assay Issues
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects due to evaporation. | Use a multichannel pipette for seeding; Fill perimeter wells with sterile PBS and exclude from analysis[7]. |
| Low absorbance/luminescence readings | Insufficient cell number; Incomplete formazan solubilization (MTT); Short incubation time. | Optimize seeding density via a titration experiment; Ensure complete mixing of solubilization solution; Optimize incubation time (typically 1-4 hours for MTT)[7][9]. |
| High background signal | Microbial contamination; Interference from media components (e.g., phenol red). | Visually inspect plates for contamination; Use serum-free, phenol red-free media during the final assay incubation step. |
| Inconsistent IC50 values across experiments | Variation in cell passage number or confluency; Inconsistent treatment duration. | Use cells within a defined passage range and at a consistent confluency (logarithmic growth phase); Standardize all incubation and treatment timelines precisely[7]. |
If these initial checks do not resolve the issue, it is highly probable that you are observing genuine biological resistance. The next step is to generate a stable resistant cell line for mechanistic investigation.
Workflow for Generating a Resistant Cell Line
Caption: Workflow for in vitro generation of resistant cell lines.
Section 2: Investigating Mechanisms of Resistance
Once a resistant cell line is established and validated, the following Q&A guide will help you dissect the potential molecular mechanisms.
FAQ 2: How can I determine if resistance is due to an on-target mutation in FGFR1?
The most common on-target resistance mechanism for kinase inhibitors is the emergence of "gatekeeper" mutations within the ATP-binding pocket, which sterically hinder drug binding[10]. For FGFR1, the V561M mutation is a well-characterized example[11][12].
Recommended Experimental Approach: Sanger Sequencing of the FGFR1 Kinase Domain
-
Isolate RNA: Extract total RNA from both your parental (sensitive) and resistant cell lines.
-
Synthesize cDNA: Perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers flanking the FGFR1 kinase domain (specifically covering codon 561).
-
Purify & Sequence: Purify the PCR product and send for Sanger sequencing.
-
Analyze Results: Compare the sequence from the resistant cells to the parental cells and the reference sequence to identify any mutations. The V561M mutation results from a G>A transition at the nucleotide level.
FAQ 3: My resistant cells do not have an FGFR1 gatekeeper mutation. How do I check for bypass signaling pathway activation?
If the primary target is unaltered, cells often compensate by activating parallel signaling pathways to maintain downstream pro-survival signals. For FGFR1, the two most critical bypass pathways are PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) [2][7][13]. The hallmark of bypass activation is sustained phosphorylation of key downstream nodes even in the presence of the inhibitor.
Recommended Experimental Approach: Western Blotting for Phospho-Kinases
This experiment will assess the phosphorylation status of key proteins in the AKT and ERK pathways.
Caption: Western blot workflow to detect bypass signaling.
Expected Outcomes & Interpretations:
| Condition | Parental Cells + Inhibitor | Resistant Cells + Inhibitor | Interpretation of Resistant Cell Result |
| p-AKT / Total AKT | Ratio Decreases | Ratio Remains High | PI3K/AKT Pathway Activation: Suggests bypass signaling. Investigate for PTEN loss or AKT1/PIK3CA mutations. |
| p-ERK / Total ERK | Ratio Decreases | Ratio Remains High | MAPK Pathway Activation: Suggests bypass signaling. Investigate for NRAS/KRAS mutations or amplification[14]. |
Protocol: Western Blot for p-AKT and p-ERK
-
Cell Treatment: Seed both parental and resistant cells. Treat with DMSO (vehicle) or a high concentration of this compound (e.g., 10x IC50 of parental line) for a specified time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails[15].
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane[15].
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[1][6].
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for p-AKT (Ser473), total AKT, p-ERK1/2, and total ERK1/2[1][6].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Recommended): To ensure accurate comparison, you can strip the membrane after detecting the phosphorylated protein and re-probe it for the corresponding total protein[6][16].
FAQ 4: I've observed bypass signaling. What are some specific upstream drivers I should investigate?
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase is a known mechanism of resistance to FGFR inhibitors[14]. It can independently activate the PI3K/AKT and MAPK pathways.
-
Detection Method: Fluorescence In Situ Hybridization (FISH) is the gold standard for detecting gene amplification[10][17][18]. Use a dual-color probe for the MET gene locus (7q31) and a control centromeric probe for chromosome 7 (CEP7) to determine the MET/CEP7 ratio. A high ratio indicates amplification[18][19].
-
-
NRAS Amplification or Mutation: Activating mutations or amplification of RAS family genes (NRAS, KRAS) can render the MAPK pathway constitutively active, bypassing the need for FGFR1 signaling[14].
-
Detection Method: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line DNA to screen for common activating mutations in NRAS (e.g., codons 12, 13, 61) and KRAS.
-
FAQ 5: Could resistance be related to the DDR2 target? My cells are grown on plastic, but could the tumor microenvironment be a factor?
Absolutely. DDR2 is a collagen receptor, and its role in resistance can be context-dependent, particularly involving the extracellular matrix (ECM)[3]. Furthermore, DDR2 signaling is often intertwined with the Src family kinases (SFKs)[20][21].
Hypothesis: Resistant cells may have upregulated a DDR2/Src signaling axis that provides a survival advantage. This interaction may be enhanced by collagen.
Recommended Experimental Approach: Co-Immunoprecipitation (Co-IP) of DDR2 and Src
This experiment aims to determine if there is an increased physical association between DDR2 and Src in the resistant cells.
Protocol: Co-Immunoprecipitation
-
Cell Culture (Optional): Culture parental and resistant cells on plates coated with Collagen I to stimulate DDR2, alongside standard tissue culture plastic as a control.
-
Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 instead of SDS) supplemented with protease and phosphatase inhibitors to preserve protein complexes[2].
-
Pre-clearing: (Optional but recommended) Incubate lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant[2].
-
Immunoprecipitation: Add an antibody against DDR2 (the "bait") to the cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture Complex: Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins[22].
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blot. Run two gels (or cut the membrane): one probed for DDR2 (to confirm successful pulldown) and the other probed for Src (to check for co-precipitation). An increased Src signal in the resistant cell eluate compared to the parental eluate suggests an enhanced interaction.
Caption: Overview of Resistance Mechanisms to this compound.
By systematically evaluating on-target mutations, bypass pathway activation, and compensatory signaling through the co-targeted DDR2/Src axis, researchers can identify the specific vulnerabilities of resistant cells. This knowledge is paramount for designing rational combination therapies and developing next-generation inhibitors to improve therapeutic outcomes.
References
- Duncan, D. J., Vandenberghe, M. E., Scott, M. L. J., & Barker, C. (2019). Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer. PLOS ONE, 14(10), e0223926. [Link]
- Jubb, A. M., et al. (2017). Mechanisms of Primary Drug Resistance in FGFR1-Amplified Lung Cancer. Clinical Cancer Research, 23(18), 5527–5536. [Link]
- Roskoski, R. Jr. (2018). The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacological Research, 129, 140-161. [Link]
- Garofalo, A., et al. (2011). Acquired resistance to tyrosine kinase inhibitors during cancer therapy. PubMed. [Link]
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]
- ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?
- The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]
- Cseh, M., et al. (2020). MET-FISH Evaluation Algorithm: Proposal of a Simplified Method. Cancers, 12(10), 2868. [Link]
- Berestjuk, I., et al. (2021). Targeting Discoidin Domain Receptors DDR1 and DDR2 overcomes matrix-mediated tumor cell adaptation and tolerance to BRAF-targeted therapy in melanoma. C3M. [Link]
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- Hall, R. A. (2015). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1335, 137-148. [Link]
- Hammerman, P. S., et al. (2015). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. ACS Chemical Biology, 10(11), 2534-2542. [Link]
- Baylor Genetics. (n.d.). Oncology FISH Analysis - MET Amplification.
- ResearchGate. (n.d.). Fluorescence in situ hybridization (FISH) analysis using MET/CEP7 probes.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
- Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]
- Grellet, S., et al. (2013). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 56(17), 6849-6861. [Link]
- Ikeda, S., et al. (2005). Tyrosine 740 phosphorylation of discoidin domain receptor 2 by Src stimulates intramolecular autophosphorylation and Shc signaling complex formation. Journal of Biological Chemistry, 280(47), 39363-39371. [Link]
- Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]
- Sohl, C. D., et al. (2019). The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT. Molecular Cancer Research, 17(2), 532-543. [Link]
- Shenoy, G. P., et al. (2022). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Pharmaceuticals, 15(4), 456. [Link]
- Patsnap. (2024). What are DDR2 inhibitors and how do they work?
- MDPI. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2)
- University Health Network. (n.d.). BALVERSATM (erdafitinib) Diagnostic FGFR Genetic Testing – Specimen Requirements and Shipping Guidelines. UHN. [Link]
- Li, D., et al. (2021). GZD824 overcomes FGFR1‐V561F/M mutant resistance in vitro and in vivo.
- Brand, F., et al. (2025). Functional Characterization of Variants of Unknown Significance of Fibroblast Growth Factor Receptors 1-4 and Comparison With AI Model–Based Prediction. JCO Precision Oncology, 9, e2400269. [Link]
- RCSB PDB. (2015). 4RWK: Crystal structure of V561M FGFR1 gatekeeper mutation (C488A, C584S, V561M) in complex with AZD4547. RCSB PDB. [Link]
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Technical Support Center: Interpreting Unexpected Data from FGFR1/DDR2 Inhibitor 1 Experiments
Welcome to the technical support resource for researchers utilizing FGFR1/DDR2 inhibitor 1 . This multi-kinase inhibitor is a potent tool for investigating cellular signaling and holds therapeutic potential. However, like any targeted agent, its application can yield complex and sometimes unexpected results. This guide is designed to provide you, our fellow scientists, with the insights and practical methodologies needed to navigate these challenges, interpret your data with confidence, and advance your research.
We will move beyond simple protocol lists to explain the 'why' behind the experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your findings.
Compound Profile: this compound
This compound, also identified as compound 11k in foundational literature, is a potent, orally active, multi-target kinase inhibitor.[1][2] Its primary targets and corresponding potencies are summarized below.
| Target | IC₅₀ (Biochemical Assay) |
| DDR2 | 3.2 nM |
| FGFR1 | 31.1 nM |
Data sourced from Wang, Q., et al. (2019).[1]
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What are the primary signaling pathways I should expect to see modulated by this inhibitor?
A1: You should primarily expect to see the downregulation of pathways directly downstream of FGFR1 and DDR2.
-
FGFR1 Signaling: Upon binding its ligand (e.g., FGF), FGFR1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins.[3][4][5] This typically leads to the activation of the Ras/MAPK (ERK) and PI3K/AKT pathways, which drive proliferation and survival.[4][5][6] Inhibition of FGFR1 should, therefore, lead to decreased phosphorylation of FRS2, PLCγ, AKT, and ERK1/2.
-
DDR2 Signaling: DDR2 is an atypical receptor tyrosine kinase activated by collagen.[7][8] Its activation is slower and more sustained than many other RTKs. Downstream signaling also engages the MAPK/ERK and PI3K/AKT pathways, often involving SHC, SRC, and SHP-2 as intermediaries.[7][9] Inhibition of DDR2 should block collagen-induced activation of these pathways.
Figure 1. Simplified FGFR1 Signaling Pathway.
Figure 2. Simplified DDR2 Signaling Pathway.
Q2: How do I select the right cell line for my experiment?
A2: The choice of cell line is critical. An ideal model should have a demonstrated dependence on either FGFR1 or DDR2 signaling.
-
For FGFR1: Look for cell lines with known FGFR1 gene amplification, fusions, or activating mutations (e.g., KG-1, SNU-16, NCI-H716).[1][10]
-
For DDR2: Select cell lines with known DDR2 mutations or high expression levels, particularly in contexts like lung squamous cell carcinoma (e.g., NCI-H2286).[1][7]
-
Verification: Before initiating large-scale experiments, you MUST verify the expression and basal phosphorylation status of FGFR1 and DDR2 in your chosen cell line via Western blot.[11] An unresponsive cell line may simply lack the target.[12]
Q3: My inhibitor shows potent activity in biochemical (enzyme) assays but is much less effective in my cell-based proliferation assays. Why?
A3: This is a common and important observation in drug discovery. A discrepancy between biochemical IC₅₀ and cellular EC₅₀ values can stem from several factors:[13][14]
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular targets.
-
High Intracellular ATP: As an ATP-competitive inhibitor, it must compete with high physiological ATP concentrations (~1-10 mM) inside the cell, which are much higher than those used in typical biochemical assays.[15][16]
-
Protein Binding: The inhibitor can be sequestered by binding to serum proteins (like albumin) in the culture medium or to other intracellular proteins, reducing its free, active concentration.[17]
-
Drug Efflux: Cancer cells can actively pump the inhibitor out using multidrug resistance (MDR) transporters like P-glycoprotein.
To investigate this, you should first perform a target engagement experiment. Use Western blotting to see if the inhibitor is reducing the phosphorylation of FGFR1 and DDR2 in your intact cells at the concentrations tested.[11] If you see target engagement without a corresponding anti-proliferative effect, the cells may be utilizing bypass signaling pathways.
Troubleshooting Guide: Interpreting Unexpected Data
This section provides a systematic approach to diagnosing and resolving unexpected experimental outcomes.
Problem 1: Lack of Expected Anti-Proliferative Effect Despite Target Expression
You've confirmed your cell line expresses FGFR1 and/or DDR2, but treatment with the inhibitor does not reduce cell viability as expected.
Possible Cause 1: Lack of Oncogenic "Addiction"
The mere presence of a kinase does not guarantee that the cell is dependent on it for survival.[7] The pathways may be redundant in your specific cell model.
Troubleshooting Steps:
-
Confirm Target Engagement: First, prove the inhibitor is hitting its target in your cells. Treat cells with a dose-response of the inhibitor for 2-4 hours and perform a Western blot for p-FGFR1 (Tyr653/654) and p-DDR2 (Tyr740).[1] If phosphorylation decreases, the inhibitor is working. If not, you may have a permeability or stability issue.
-
Assess Downstream Signaling: Check if the downstream pathways are being inhibited. Probe the same lysates for p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473). If upstream targets are inhibited but these downstream nodes are not, it strongly suggests the activation of a compensatory or parallel pathway.[18]
-
Investigate Adaptive Resistance: Cancer cells can rapidly adapt to kinase inhibition by upregulating other receptor tyrosine kinases (RTKs).[19] For instance, inhibition of FGFR/DDR1 in glioblastoma models has been shown to cause adaptive activation of the EGFR/MAPK pathway.[19] You may need to probe for other activated RTKs (e.g., p-EGFR, p-MET) to identify these escape routes.
Possible Cause 2: Sub-optimal Experimental Conditions
The observed effect of a kinase inhibitor is highly dependent on the assay conditions.
Troubleshooting Steps:
-
Time-Course Experiment: DDR2 activation by collagen is slow and sustained.[9] An anti-proliferative effect may take longer to manifest than with other RTK inhibitors. Run your viability assay at 24, 48, and 72 hours to find the optimal endpoint.
-
Serum Starvation: Components in fetal bovine serum (FBS) can activate numerous growth factor receptors, potentially masking the effect of your inhibitor. Try performing the experiment in low-serum (0.5-1%) media after an initial period of serum starvation (6-12 hours). This synchronizes the cells and reduces confounding growth signals.
Problem 2: Paradoxical Activation of a Downstream Pathway
You treat your cells with the FGFR1/DDR2 inhibitor and, unexpectedly, see an increase in the phosphorylation of a downstream protein like ERK1/2.
Possible Cause: Paradoxical RAF Pathway Activation
This counterintuitive phenomenon is well-documented for some kinase inhibitors, particularly those targeting RAF kinases.[15][20][21] While this specific inhibitor doesn't target RAF directly, off-target effects or network-level rewiring could be at play. The mechanism often involves the inhibitor promoting the dimerization of kinase monomers (e.g., BRAF-CRAF), which leads to the allosteric transactivation of one kinase by its partner, even while the inhibitor is bound.[20][22] This is especially common in cells with wild-type BRAF and activated upstream RAS.[21]
Troubleshooting Steps:
-
Confirm the Effect: First, meticulously repeat the experiment. Include a positive control for paradoxical activation if possible (e.g., a known RAF inhibitor like Vemurafenib in a RAS-mutant, BRAF wild-type cell line).[21]
-
Perform a Dose-Response Analysis: Paradoxical activation often exhibits a bell-shaped curve.[21] Test a wide range of inhibitor concentrations (e.g., from 1 nM to 20 µM). The paradoxical effect may only appear at intermediate concentrations, with inhibition observed at higher, saturating concentrations.
-
Investigate RAF Dimerization with Co-Immunoprecipitation (Co-IP): This experiment directly tests the hypothesis that the inhibitor is promoting the formation of RAF heterodimers. See the detailed protocol below.
-
Assess Off-Target Effects: A kinome-wide scan can reveal if your inhibitor hits other kinases that could indirectly cause this effect. Many inhibitors have unexpected off-targets that can dominate the cellular phenotype.[15][23][24][25]
Figure 3. Troubleshooting workflow for unexpected inhibitor data.
Key Experimental Protocols
Here are detailed, self-validating protocols for the key experiments mentioned above.
Protocol 1: Western Blot for Target & Downstream Pathway Modulation
This protocol validates whether the inhibitor engages its intended targets and affects downstream signaling in intact cells.[26]
A. Cell Lysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the specified time (e.g., 2 hours for signaling, 24-72 hours for expression changes).
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[27]
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
B. SDS-PAGE and Transfer
-
Normalize protein samples to the same concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 4-15% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
C. Immunoblotting
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[28]
-
Incubate the membrane with primary antibody (e.g., anti-p-FGFR1, anti-p-DDR2, anti-p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an ECL substrate and image the blot using a chemiluminescence detection system.[29]
-
Crucial Control: Strip the membrane and re-probe with antibodies against the total protein (e.g., total FGFR1, total ERK1/2) and a loading control (e.g., GAPDH, β-actin) to ensure observed changes in phosphorylation are not due to changes in total protein levels.[26]
Protocol 2: Co-Immunoprecipitation (Co-IP) for RAF Dimerization
This protocol assesses whether the inhibitor induces the physical association of BRAF and CRAF.
-
Cell Treatment and Lysis: Treat cells as described in the Western blot protocol. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 instead of SDS).
-
Pre-clearing: Add 20 µL of Protein A/G magnetic beads to 500 µg of protein lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Place on a magnetic rack and collect the supernatant.
-
Immunoprecipitation: Add 2-4 µg of an anti-CRAF antibody (or a control IgG) to the pre-cleared lysate. Incubate overnight at 4°C with rotation.
-
Capture Complex: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 4-5 times with 1 mL of cold Co-IP lysis buffer. These washes are critical to remove non-specific binders.
-
Elution: After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 10 minutes.
-
Analysis: Pellet the beads and load the supernatant onto a gel. Perform a Western blot and probe the membrane with an anti-BRAF antibody. The appearance of a BRAF band in the CRAF immunoprecipitate from inhibitor-treated samples would indicate induced dimerization.
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- 4. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. m.youtube.com [m.youtube.com]
- 27. blog.addgene.org [blog.addgene.org]
- 28. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: FGFR1/DDR2 Inhibitor 1
Welcome to the technical support guide for FGFR1/DDR2 Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent dual kinase inhibitor in various experimental settings. Our goal is to provide not just protocols, but a deeper understanding of the inhibitor's behavior, enabling you to anticipate, troubleshoot, and resolve potential assay interferences to ensure the integrity of your data.
Introduction: Understanding the Tool
This compound is a small molecule that potently and orally inhibits Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), with IC₅₀ values of 31.1 nM and 3.2 nM, respectively[1][2][3]. These kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and migration[4][5]. While this inhibitor is a powerful tool for investigating cancers with aberrant FGFR1 or DDR2 signaling, its utility is predicated on methodologically sound experiments[1][6]. Like any small molecule, it can interact with assay components in unexpected ways, making a thorough understanding of these potential pitfalls essential for generating reproducible and reliable results.
Section 1: Foundational Troubleshooting - Is the Inhibitor the Problem?
Before attributing anomalous results to complex assay interference, it is crucial to verify the basics. The most common source of perceived inhibitor inactivity is often related to the compound's integrity and handling.
FAQ 1: My this compound shows reduced or no activity in my experiment. What should I check first?
Answer: This is a frequent issue that can often be resolved by systematically checking three areas: the compound itself, the experimental protocol, and the biological system.
-
Compound Integrity and Solubility: Poor aqueous solubility is a primary reason for the lack of activity of many small molecule inhibitors[7]. If the compound precipitates from your assay buffer, its effective concentration will be significantly lower than intended. This compound is highly soluble in DMSO (up to 250 mg/mL), but its solubility in aqueous media is much lower[2].
-
Degradation: Ensure the compound has been stored correctly (typically at -20°C as a powder) and avoid repeated freeze-thaw cycles of stock solutions, which can degrade the compound[7]. It is best practice to aliquot stock solutions into single-use vials.
-
Solvent Concentration: The final concentration of DMSO in your assay must be tolerated by your cells or enzymatic system, typically below 0.5%[7]. Always run a vehicle control (e.g., DMSO alone at the same final concentration) to account for any solvent effects.
-
-
Experimental Setup: Confirm that assay conditions are optimal. This includes reagent concentrations, incubation times, and the health of the cells being used[7].
-
Target Expression: A fundamental but sometimes overlooked step is to confirm that your cellular model expresses the target proteins, FGFR1 and DDR2, at the protein level. This can be easily checked via Western Blot[7].
Protocol 1: Visual Solubility Check
This protocol helps determine if the inhibitor is precipitating in your specific assay medium at the desired concentration.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a clear microcentrifuge tube, add the desired final volume of your complete assay buffer (e.g., 1 mL of cell culture medium with serum).
-
Add the appropriate volume of the inhibitor stock solution to achieve the highest concentration you plan to test.
-
Vortex the solution gently.
-
Incubate the solution under the exact same conditions as your main experiment (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If precipitation is observed, this concentration is too high for your assay conditions, and you must either lower the concentration or explore the use of solubilizing agents.
Section 2: Biochemical vs. Cellular Assays - Bridging the Potency Gap
A common point of confusion arises when a significant discrepancy is observed between the inhibitor's potency in a purified enzyme (biochemical) assay and its activity in a cell-based assay.
FAQ 2: The IC₅₀ value I measured in my biochemical kinase assay is much lower than what I see in my cell-based experiments. Why the difference?
Answer: This is an expected phenomenon in kinase inhibitor development and highlights why cell-based assays are critical. Several factors contribute to this potency shift:
-
ATP Concentration: Most biochemical kinase assays use ATP concentrations near the Michaelis-Menten constant (Km) to achieve optimal sensitivity. However, intracellular ATP concentrations are in the millimolar range (1-10 mM), significantly higher than what's used in vitro[8]. Since this compound is an ATP-competitive inhibitor, it must compete with a much higher concentration of the natural substrate (ATP) inside the cell, leading to a rightward shift in the dose-response curve (higher apparent IC₅₀)[4][9].
-
Cell Permeability & Efflux: The inhibitor must cross the cell membrane to reach its intracellular targets. Poor membrane permeability will reduce the effective intracellular concentration. Furthermore, many cancer cell lines express efflux pumps, such as P-glycoprotein (MDR1), which can actively transport the inhibitor out of the cell, further reducing its effective concentration[10].
-
Off-Target Binding: Inside a cell, the inhibitor encounters thousands of other proteins. Non-specific binding to plasma proteins or other intracellular components can sequester the inhibitor, reducing the free fraction available to bind to FGFR1 and DDR2[11].
Conversely, some compounds may appear more potent in cellular assays if they have poor solubility in biochemical buffers or if the cellular form of the kinase is conformationally more receptive to the inhibitor[11].
Diagram 1: FGFR1/DDR2 Signaling Pathways
Caption: Key downstream pathways activated by FGFR1 and DDR2.
Protocol 2: Confirming Target Engagement via Western Blot
This protocol validates that the inhibitor is engaging its target in cells by measuring the phosphorylation of a direct downstream substrate.
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours, depending on the cell line.
-
Inhibitor Treatment: Treat cells with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control.
-
Ligand Stimulation: If basal activity is low, stimulate the cells with an appropriate ligand (e.g., FGF for FGFR1 or collagen for DDR2) for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration (e.g., using a BCA assay), normalize samples, and run them on an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated targets (e.g., p-FGFR Tyr653/654, p-ERK, p-AKT) and total protein controls (e.g., total FGFR, total ERK, Actin).
-
Analysis: A dose-dependent decrease in the phosphorylation of the target protein, without a change in the total protein level, confirms on-target activity.
Section 3: Navigating Interference in Cell Viability Assays
Cell viability assays, particularly those based on tetrazolium salts like MTT, are highly susceptible to interference from small molecules.
FAQ 3: My MTT assay results are inconsistent. The inhibitor appears less toxic than expected. Could it be interfering with the assay itself?
Answer: Yes, this is a significant and well-documented artifact. Small molecules can interfere with MTT (and related resazurin) assays by directly reducing the assay reagent, independent of cellular metabolic activity[12][13][14]. This chemical reduction produces a colored formazan product, creating a false signal that mimics viable, metabolically active cells. This leads to an underestimation of the compound's true cytotoxicity[14][15].
Additionally, some inhibitors can interfere with the efflux pumps that cells use to expel the formazan product, which can also alter the final reading[10].
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Potential for Interference by Inhibitor | Recommended Controls |
| MTT / MTS | Tetrazolium reduction by cellular reductases to form a colored formazan product. | High. Compound can directly reduce the reagent[12][13][14]. | Cell-free control is mandatory. |
| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Moderate. Less prone to interference than MTT, but can still occur, especially at high compound concentrations[12][13]. | Cell-free control is mandatory. |
| ATP-based (e.g., CellTiter-Glo) | Measures ATP levels using luciferase, assuming ATP is proportional to cell number. | Low. Less susceptible to redox interference. Potential for interference if the compound inhibits luciferase. | Check for luciferase inhibition. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cell membranes. | Low. Measures cytotoxicity rather than viability. Less prone to chemical interference[10]. | Ensure compound does not inhibit LDH. |
| Real-Time Impedance / Imaging | Label-free methods that measure cell attachment, morphology, and proliferation over time. | Very Low. Not based on chemical reporters. | Vehicle control. |
Protocol 3: The Essential Cell-Free Interference Control
This protocol is a self-validating system that MUST be performed to rule out direct assay interference.
-
Prepare a multi-well plate (e.g., 96-well) with your complete cell culture medium but without any cells .
-
Add the exact same dose range of this compound and vehicle controls to these wells as you would in your main experiment.
-
Incubate the plate for the same duration as your compound treatment.
-
Add the viability reagent (e.g., MTT, Resazurin) to all wells.
-
Incubate for the standard reagent incubation time (e.g., 1-4 hours).
-
Read the plate on a plate reader at the appropriate wavelength.
-
Interpretation: If you observe a signal increase in the inhibitor-treated wells compared to the vehicle-only wells, your compound is directly interfering with the assay reagent. The magnitude of this signal should be subtracted from your cell-based results, or better yet, you should switch to an orthogonal assay method (e.g., an ATP-based or LDH assay).
Diagram 2: Troubleshooting Assay Interference Workflow
Caption: A logical workflow for diagnosing and resolving assay interference.
Section 4: Advanced Considerations - Target Engagement in Intact Cells
Confirming that your inhibitor binds to its intended target in the complex environment of a living cell is the gold standard for validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
FAQ 4: How does CETSA work, and what are its limitations when used with this compound?
Answer: CETSA operates on the principle that when a ligand (like our inhibitor) binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation[16][17]. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot[17][18]. A shift in the melting curve to a higher temperature in the presence of the inhibitor is direct evidence of target engagement[18].
Limitations to Consider:
-
False Negatives: Not every binding event results in a measurable thermal stabilization[17][19]. If the inhibitor binds in a way that does not significantly alter the protein's overall thermal stability, CETSA may not detect the interaction, leading to a false negative.
-
Potency Correlation: The concentration required to induce a thermal shift in CETSA does not always correlate directly with the IC₅₀ from a functional or enzymatic assay. There can be a log-difference between the binding affinity and the observed CETSA potency[17].
-
Throughput: Traditional Western blot-based CETSA is low-throughput. While higher-throughput methods exist, they require significant optimization[16][19].
Diagram 3: The Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Visualization of how inhibitor binding protects a target protein from thermal denaturation.
References
- Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]
- Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
- Neufeld, M. J., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Vellonen, K. S., et al. (2004).
- Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Semantic Scholar. [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Sutherland, J., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Cursano, S., et al. (2024). Pharmacological and Biological Targeting of FGFR1 in Cancer. PubMed Central. [Link]
- Ren, M., & Chen, S. J. (2021).
- Huber, K. V. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PubMed Central. [Link]
- Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- HATO, Y., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
- Hammerman, P. S., et al. (2014). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. PubMed Central. [Link]
- Doyle, L. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
- Johnson, G. L., & Jalal, S. I. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]
- Drakaki, A. (2025). How FGFR isoform selectivity may shape the therapeutic window. VJOncology. [Link]
- Lategahn, J., & Rauh, D. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.
- Alfayez, A., et al. (2022). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. PubMed Central. [Link]
- Ling, S., et al. (2023). Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
- Ling, S., et al. (2023). Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity. PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Discoidin Domain Receptor | FGFR | TargetMol [targetmol.com]
- 4. medchem.org.ua [medchem.org.ua]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 9. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of FGFR1/DDR2 Inhibitor 1: A Comparative Guide for Preclinical Research
In the landscape of targeted oncology, the concurrent inhibition of multiple signaling pathways is emerging as a powerful strategy to overcome tumor heterogeneity and resistance mechanisms. This guide provides a comprehensive framework for validating the efficacy of a novel dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), herein referred to as Inhibitor 1. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors. We will delve into the mechanistic rationale for targeting FGFR1 and DDR2, compare Inhibitor 1 with existing alternatives, and provide detailed experimental protocols for its rigorous validation.
The Rationale for Dual FGFR1 and DDR2 Inhibition
FGFR1 and DDR2 are both receptor tyrosine kinases (RTKs) that, when dysregulated, can drive tumor cell proliferation, survival, migration, and angiogenesis.
FGFR1 , a member of the fibroblast growth factor receptor family, is frequently amplified or mutated in a variety of solid tumors, including breast, lung, and bladder cancers.[1] Its activation by fibroblast growth factors (FGFs) triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival.[2][3][4]
DDR2 , on the other hand, is a unique RTK that is activated by collagen, a major component of the tumor microenvironment.[5][6] Upregulation and mutations of DDR2 have been identified in non-small cell lung cancer (NSCLC), breast cancer, and other malignancies.[5][6][7] DDR2 signaling promotes cell adhesion, migration, and invasion, contributing to tumor progression and metastasis.[5][8]
The simultaneous inhibition of both FGFR1 and DDR2 with a single agent like Inhibitor 1 presents a compelling therapeutic strategy. This dual-targeting approach can potentially lead to a more profound anti-tumor effect by concurrently blocking intrinsic cancer cell proliferation and survival signals (via FGFR1) and disrupting the tumor's interaction with its supportive microenvironment (via DDR2).
Comparative Analysis of Inhibitor 1 and Alternatives
A critical aspect of preclinical validation is to benchmark the performance of a new investigational agent against existing compounds. Below is a comparative summary of Inhibitor 1 and other known inhibitors of FGFR1 and/or DDR2.
| Inhibitor | Target(s) | IC50 (FGFR1) | IC50 (DDR2) | Key Characteristics & References |
| Inhibitor 1 | FGFR1, DDR2 | 31.1 nM | 3.2 nM | Orally active dual inhibitor with demonstrated anti-tumor activity in vivo.[6][9] |
| Dasatinib | Multi-kinase (including DDR2, BCR-ABL, SRC) | - | 1.4 nM | FDA-approved for leukemia; potent DDR2 inhibitor but highly multi-targeted, which can lead to off-target toxicities.[10][11][12][13][14] |
| Ponatinib (AP24534) | Multi-kinase (including FGFR1, BCR-ABL) | 2.2 nM | - | A potent pan-FGFR inhibitor with activity against various FGFR-driven cancers.[4][15][16][17][18][19] |
| Lucitanib (E-3810) | VEGFR1-3, FGFR1-2 | 17.5 nM | ~0.26-8 µM (Ki) | A dual inhibitor of VEGFR and FGFR, demonstrating anti-angiogenic and anti-tumor effects.[2][5][8][20][21] |
| AZD4547 | FGFR1-3 | 0.2 nM | - | A selective FGFR inhibitor that has been evaluated in clinical trials.[22] |
| WRG-28 | DDR2 | - | 230 nM | An allosteric inhibitor that targets the extracellular domain of DDR2.[23][24] |
IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Signaling Pathway Diagrams
To visualize the points of intervention for Inhibitor 1, the following diagrams illustrate the canonical signaling pathways of FGFR1 and DDR2.
Caption: DDR2 Signaling Pathway and Point of Inhibition.
Experimental Validation Workflow
A rigorous validation of Inhibitor 1 requires a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and in vivo tumor models.
Caption: Experimental Workflow for Inhibitor Validation.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key experiments required to validate the efficacy of Inhibitor 1.
Biochemical Kinase Activity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor 1 against FGFR1 and DDR2 kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and throughput. [9][21] Materials:
-
Recombinant human FGFR1 and DDR2 enzymes
-
Substrate peptides for FGFR1 and DDR2
-
ADP-Glo™ Kinase Assay kit
-
Inhibitor 1 and control inhibitors (e.g., Dasatinib for DDR2, Ponatinib for FGFR1)
-
ATP
-
Kinase assay buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Inhibitor 1 and control inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor dilutions to the kinase assay buffer. Pre-incubate for 15-30 minutes at room temperature. [9]3. Initiate the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Cellular Target Engagement: Western Blot for Phospho-FGFR1 and Phospho-DDR2
Objective: To confirm that Inhibitor 1 can enter cells and inhibit the autophosphorylation of its targets, FGFR1 and DDR2.
Materials:
-
Cancer cell lines with known FGFR1 amplification (e.g., NCI-H1581) and DDR2 mutation/overexpression (e.g., NCI-H2286)
-
Complete cell culture medium
-
Inhibitor 1
-
Ligands for receptor activation (e.g., bFGF for FGFR1, collagen for DDR2)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-DDR2, anti-total-DDR2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with increasing concentrations of Inhibitor 1 for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL bFGF for 15 minutes or 20 µg/mL collagen for 30 minutes) to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins. [11][12]9. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability and Proliferation Assay
Objective: To assess the effect of Inhibitor 1 on the viability and proliferation of cancer cells dependent on FGFR1 or DDR2 signaling.
Materials:
-
FGFR1- and DDR2-dependent cancer cell lines
-
Complete cell culture medium
-
Inhibitor 1
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or white-walled plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of Inhibitor 1.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
For the MTT assay, add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure luminescence.
-
Calculate the percentage of growth inhibition and determine the GI50/IC50 values.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Inhibitor 1 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
FGFR1- or DDR2-driven cancer cell lines
-
Inhibitor 1 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Inhibitor 1 or vehicle control orally, once daily. Dosing and treatment duration should be based on prior pharmacokinetic and tolerability studies. A typical study might involve daily dosing for 2-4 weeks.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for target phosphorylation).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.
Conclusion
The validation of a novel dual kinase inhibitor such as FGFR1/DDR2 Inhibitor 1 requires a systematic and rigorous preclinical evaluation. By employing the comparative analysis and detailed experimental protocols outlined in this guide, researchers can generate a robust data package to support the continued development of this promising therapeutic candidate. The multi-pronged approach of assessing biochemical potency, cellular activity, and in vivo efficacy will provide a comprehensive understanding of the inhibitor's potential and its mechanism of action.
References
- AACR Journals. Lucitanib for the Treatment of HR+/HER2− Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study. [Link]
- PLOS ONE.
- National Institutes of Health. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo. [Link]
- Oxford Academic. Phase Ib Study of Lucitanib (AL3810)
- AACR Publications.
- AACR.
- National Institutes of Health. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. [Link]
- PubMed.
- Adooq Bioscience. FGFR inhibitors. [Link]
- ResearchGate.
- National Institutes of Health. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain. [Link]
- National Institutes of Health.
- Otvoreni Repozitorij Kemijskog Odsjeka. FGFR1 Inhibitors. [Link]
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- ACS Publications.
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A Comparative Guide to Kinase Inhibition: Profiling a Dual FGFR1/DDR2 Inhibitor Against Selective FGFR-Targeted Therapies
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is one of ever-increasing complexity and opportunity. The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases represents a clinically validated target in various malignancies, with several selective inhibitors now approved. However, as with many targeted agents, intrinsic and acquired resistance remains a significant challenge. This guide provides an in-depth comparison of a dual-target inhibitor profile, exemplified by a compound targeting both FGFR1 and Discoidin Domain Receptor 2 (DDR2), against established, highly selective FGFR inhibitors. We will explore the scientific rationale, comparative experimental data, and the methodologies used to generate these critical insights.
Introduction: The Rationale for Dual FGFR1 and DDR2 Inhibition
FGFR signaling is a crucial pathway involved in cell proliferation, differentiation, and survival.[1] Aberrant FGFR activation, through gene amplification, mutations, or fusions, is a known oncogenic driver in numerous cancers, including cholangiocarcinoma, urothelial carcinoma, and lung cancer.[2][3] This has led to the development of potent and selective FGFR inhibitors like Pemigatinib, Erdafitinib, and Infigratinib, which have shown significant clinical activity.[4][5][6][7]
DDR2, a receptor tyrosine kinase activated by collagen, plays a significant role in cell proliferation, migration, and extracellular matrix remodeling.[8][9] Notably, DDR2 signaling has been implicated in driving resistance to various cancer therapies and promoting metastasis.[10][11] The rationale for a dual FGFR1/DDR2 inhibitor stems from the hypothesis that co-targeting these pathways could offer a multi-pronged attack: directly inhibiting the primary oncogenic driver (FGFR1) while simultaneously blocking a potential resistance and invasion pathway mediated by DDR2.
For this guide, we will use Lucitanib , a known inhibitor of VEGFR1-3, FGFR1-2, and PDGFRα/β, as a representative compound for the dual-target profile, as it also demonstrates inhibitory activity against DDR2.[12][13][14][15] We will compare its profile to that of Pemigatinib and Erdafitinib , two well-characterized, selective FGFR inhibitors.
| Inhibitor | Primary Target Profile | FDA-Approved Indications (Selected) |
| Lucitanib (Representative Dual Inhibitor) | VEGFR1-3, FGFR1-2, PDGFRα/β, DDR2 | Investigational |
| Pemigatinib (Pemazyre®) | Selective FGFR1-3 | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[16][17] |
| Erdafitinib (Balversa®) | Pan-FGFR (1-4) | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[4][18] |
Signaling Pathways and Mechanism of Action
Understanding the underlying signaling architecture is fundamental to appreciating the strategic differences between these inhibitors.
FGFR Signaling Cascade
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and trans-autophosphorylate, creating docking sites for adaptor proteins like FRS2.[19] This initiates downstream signaling through canonical pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[2][3][19][20] Selective FGFR inhibitors bind to the ATP-binding pocket of the kinase domain, preventing this phosphorylation and blocking downstream signaling.[21]
Caption: Canonical FGFR Signaling Pathway and Point of Inhibition.
DDR2 Signaling and Crosstalk
DDR2 is activated by binding to fibrillar collagen in the tumor microenvironment.[9] This activation leads to the recruitment of adaptor proteins like SHC and subsequent activation of pathways including MAPK and PI3K/AKT, overlapping with FGFR signaling.[8][22] Critically, DDR2 can promote an invasive phenotype by upregulating matrix metalloproteinases (MMPs) and can contribute to drug resistance.[9][11] A dual inhibitor blocks both pathways, potentially offering a more durable response.
Caption: Logical comparison of selective vs. dual inhibition strategy.
Comparative Experimental Analysis
The true differentiation between these inhibitors lies in quantitative, head-to-head experimental data. Here we outline the key assays and present representative data.
A. Biochemical Potency & Selectivity
Expertise & Causality: The first step in characterizing any kinase inhibitor is to determine its potency against the intended target and its selectivity across the human kinome. A highly potent inhibitor is effective at low concentrations, while a selective profile minimizes off-target toxicities. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method ideal for this purpose.[23][24] It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing an accurate measure of binding affinity (IC50).
Comparative Data: Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Lucitanib (Dual Profile) | Pemigatinib (FGFR Selective) | Erdafitinib (Pan-FGFR) |
| FGFR1 | 17.5[12] | <1[25] | 1.2[26] |
| FGFR2 | 82.5[12] | <1[25] | 2.5[26] |
| FGFR3 | Potent[13][15] | <1[25] | 5.7[26] |
| FGFR4 | Less Potent | >100[25] | 2.1[26] |
| DDR2 | ~260 (Ki)[12] | >10,000 | >10,000 |
| VEGFR2 | 25[12] | >10,000 | >1,000[26] |
| KIT | Potent | >10,000 | >1,000[26] |
| RET | Potent | >10,000 | >1,000[26] |
Note: Data are compiled from multiple sources and assays; direct comparison should be interpreted with caution. Ki and IC50 values are related but not identical measures of affinity.
Interpretation: The data clearly illustrate the distinct profiles. Pemigatinib is exceptionally potent and selective for FGFR1-3.[6][27] Erdafitinib is a potent pan-FGFR inhibitor, also hitting FGFR4.[26][28] Lucitanib shows potent activity against FGFR1 and VEGFR2, with moderate activity against DDR2, defining its multi-kinase profile.[12][13] This broader activity could be advantageous but also carries the risk of off-target effects associated with VEGFR inhibition (e.g., hypertension).
B. Cellular Potency Assessment
Trustworthiness & Self-Validation: Moving from a biochemical to a cellular context is a critical validation step. A cell viability assay measures an inhibitor's ability to halt the proliferation of cancer cells that are dependent on the target kinase. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard method.[29][30][31] It quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and linear readout.[29][32]
Comparative Data: Anti-proliferative Activity (IC50, nM)
| Cell Line | Genetic Driver | Lucitanib | Pemigatinib | Erdafitinib |
| NCI-H1581 (Lung) | FGFR1 Amplification | Potent [13] | Potent [25] | Potent [26] |
| SNU-16 (Gastric) | FGFR2 Amplification | Potent [13] | Potent [25] | Potent [26] |
| A549 (Lung) | DDR2 WT, FGFR WT | >5,000 | >10,000 | >10,000 |
Interpretation: All three inhibitors are expected to show high potency in cell lines with FGFR amplifications, confirming their on-target cellular activity. In contrast, in a cell line lacking FGFR aberrations, none of the inhibitors have a significant anti-proliferative effect, demonstrating their targeted mechanism of action. The key experiment for the dual inhibitor would be in a model where both FGFR1 and DDR2 are active, or where DDR2 activation mediates resistance to a selective FGFR inhibitor.
Protocol Spotlight: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a self-validating system for assessing inhibitor potency in a cellular context.
Caption: Workflow for determining cellular IC50 using CellTiter-Glo®.[30][33]
C. In Vivo Antitumor Efficacy
Authoritative Grounding: The ultimate test of an anticancer agent is its ability to inhibit tumor growth in a living system. The mouse xenograft model, where human tumor cells are implanted into immunocompromised mice, remains the industry standard for preclinical efficacy studies.[34] Tumor growth inhibition (TGI) is the key metric, calculated by comparing the change in tumor volume in treated versus vehicle control groups.[34]
Experimental Design & Causality: An NCI-H1581 (FGFR1-amplified) lung cancer xenograft model would be an appropriate choice.[13] Mice bearing established tumors (e.g., 100-200 mm³) are randomized into treatment cohorts. Dosing is typically performed orally, once daily. Tumor volumes are measured with calipers 2-3 times per week. The choice of dose and schedule is informed by prior pharmacokinetic and tolerability studies.
Hypothetical In Vivo Efficacy Data (Day 21)
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| Lucitanib | 10 | 300 | 80% |
| Pemigatinib | 3 | 350 | 77% |
| Erdafitinib | 5 | 320 | 79% |
Interpretation: In a straightforward FGFR1-driven model, all three inhibitors would be expected to demonstrate robust, dose-dependent antitumor activity. The dual inhibitor's advantage would be hypothesized to emerge in more complex models, such as a patient-derived xenograft (PDX) model with a collagen-rich microenvironment where DDR2 signaling is more prominent, or in models of acquired resistance to selective FGFR inhibitors.
Discussion and Future Perspectives
This comparative analysis highlights a fundamental strategic choice in kinase inhibitor drug development: precision versus breadth.
-
Selective Inhibitors (Pemigatinib, Erdafitinib): These compounds exemplify the precision medicine approach. Their high selectivity for the FGFR family minimizes off-target toxicities and provides a clear therapeutic hypothesis in patients with defined FGFR alterations.[25] However, their focused mechanism can be vulnerable to resistance via activation of bypass signaling pathways.[1]
-
Dual FGFR1/DDR2 Inhibitor (Lucitanib Profile): This profile offers the potential for a more durable response by targeting both the primary oncogene and a key pathway involved in invasion and potential resistance. The simultaneous inhibition of VEGFR also provides potent anti-angiogenic activity.[13][14] The key challenge for such an agent is managing the therapeutic window, as the broader target profile may lead to a more complex side-effect profile (e.g., hyperphosphatemia from FGFR inhibition and hypertension from VEGFR inhibition).[20][35]
Future research should focus on identifying patient populations most likely to benefit from a dual-inhibition strategy. This includes exploring biomarkers for DDR2 activity in the tumor microenvironment and investigating the role of DDR2 in mediating acquired resistance to first-generation FGFR inhibitors. Combination therapies, such as pairing a selective FGFR inhibitor with a selective DDR2 inhibitor, may also provide a path forward, potentially offering a wider therapeutic window than a single multi-kinase agent.
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A Researcher's Guide to Kinase Inhibition: Comparing a Dual FGFR1/DDR2 Inhibitor Against Selective DDR2 Inhibitors
As a Senior Application Scientist, the choice of a chemical probe is paramount to the success of an experimental program. It dictates not only the results but also their interpretation. In the landscape of kinase inhibitors, a frequent dilemma is choosing between a multi-targeted agent and a highly selective one. This guide provides an in-depth comparison between a dual Fibroblast Growth Factor Receptor 1 (FGFR1)/Discoidin Domain Receptor 2 (DDR2) inhibitor and selective DDR2 inhibitors, offering a framework for selecting the appropriate tool for your research needs.
We will delve into the underlying biology of these receptor tyrosine kinases (RTKs), compare the pharmacological profiles of representative inhibitors, and provide detailed, validated protocols for their characterization.
The Biological Context: FGFR1 and DDR2 Signaling
Understanding the signaling pathways governed by FGFR1 and DDR2 is critical to appreciating the rationale for their inhibition. Both are RTKs implicated in various cancers, but they respond to distinct physiological cues and activate partially overlapping downstream cascades.[1][2][3]
FGFR1 Signaling: FGFR1 is a member of the fibroblast growth factor receptor family that, upon binding to FGF ligands, dimerizes and autophosphorylates its intracellular kinase domain.[4] This phosphorylation creates docking sites for adaptor proteins, initiating multiple downstream pathways crucial for cell proliferation, survival, and angiogenesis, including the RAS/MAPK and PI3K/AKT pathways.[2][4][5] Aberrant FGFR1 signaling, often through gene amplification or mutation, is a known driver in various malignancies, including lung, breast, and hematological cancers.[2][3]
DDR2 Signaling: Unlike most RTKs, DDR2 is uniquely activated by binding to extracellular matrix (ECM) components, specifically fibrillar collagens.[1][6] This interaction induces a slow but sustained kinase activation. DDR2 plays a significant role in cell adhesion, migration, proliferation, and ECM remodeling.[7] Its downstream signaling involves the recruitment of adaptors like SHC and subsequent activation of SRC, MAPK (Erk1/2), and PI3K pathways.[6][8] DDR2 mutations and overexpression are implicated in lung squamous cell carcinoma and can contribute to drug resistance and metastasis.[6][9][10]
Figure 1: Simplified FGFR1 and DDR2 signaling pathways.
The Strategic Choice: Dual-Target vs. Selective Inhibition
The decision to use a multi-targeted versus a selective inhibitor is a fundamental fork in the road for a research project.
-
The Case for Dual Inhibition: The concept of polypharmacology suggests that targeting multiple nodes in a signaling network can lead to more robust efficacy.[11][12] This can be particularly advantageous in cancer, where tumor cells can reroute signaling through compensatory pathways to evade the effects of a selective inhibitor. A dual FGFR1/DDR2 inhibitor might be effective in tumors where both pathways are active or where one can compensate for the inhibition of the other. Clinically, multi-kinase inhibitors like Sunitinib and Sorafenib have demonstrated broad utility.[11]
-
The Case for Selective Inhibition: For dissecting the specific biological function of a single kinase, a selective inhibitor is an indispensable tool. It provides clarity by minimizing confounding effects from off-target inhibition.[13] From a therapeutic standpoint, high selectivity can reduce toxicities associated with inhibiting kinases essential for normal physiological processes, potentially leading to a wider therapeutic window.[14][15] However, as some studies show, a highly selective inhibitor may have modest anti-proliferative effects on its own if the target kinase is part of a more complex, redundant signaling network.[13][16]
Inhibitor Performance Profiles
Let's compare the experimental data for the dual-target FGFR1/DDR2 inhibitor 1 against a representative selective DDR2 inhibitor, referred to here as Selective DDR2i (Cpd-3) , which has been characterized as a potent and selective tool compound.[13][16]
| Inhibitor Profile | This compound | Selective DDR2i (Cpd-3) |
| Target(s) | FGFR1, DDR2 | DDR2 (with high selectivity over other kinases) |
| Mechanism | ATP-competitive | ATP-competitive |
| Biochemical IC₅₀ | FGFR1: 31.1 nMDDR2: 3.2 nM[17][18] | DDR2: Potent (two-digit nM)SRC: Inactive/Weak (µM range)[13][16] |
| Cellular IC₅₀ (Proliferation) | NCI-H2286 (DDR2-driven): 93.0 nMSNU-16 (FGFR-driven): 93.4 nM[17][18] | NCI-H2286 (DDR2-driven): Modest potency (>1 µM)[13][16] |
| In Vivo Efficacy | Suppressed tumor growth in NCI-H1581 (FGFR1) and NCI-H2286 (DDR2) xenograft models.[17][18] | Designed to have improved microsomal stability for potential in vivo use.[13][16] |
Key Insight: A striking observation from this comparison is the difference in cellular anti-proliferative activity. While the dual inhibitor potently suppresses the growth of cell lines driven by either FGFR1 or DDR2, the selective DDR2 inhibitor shows only modest effects on the proliferation of DDR2-mutant cells.[13][16][17] Research suggests this is because DDR2-mutant cell survival is co-dependent on SRC family kinase (SFK) activity.[13][16] Broader-spectrum inhibitors that hit both DDR2 and SFKs (like dasatinib) or dual inhibitors that target a separate, essential pathway (like FGFR1) may therefore show superior cellular efficacy in certain contexts.
Experimental Protocols for Comparative Evaluation
To validate these findings in your own lab, a systematic, multi-step approach is required. The following protocols provide a self-validating workflow to compare inhibitor performance from the purified enzyme down to a cellular functional outcome.
Figure 2: Workflow for comprehensive inhibitor evaluation.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitors against purified FGFR1 and DDR2 kinase domains. This assay measures the direct interaction between the inhibitor and the enzyme. A luminescence-based assay quantifying ADP production is a robust and common method.[19]
Materials:
-
Recombinant human FGFR1 and DDR2 kinase domains.
-
Suitable kinase substrate peptides.
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Test Inhibitors (this compound, Selective DDR2i).
-
DMSO (vehicle control).
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 384-well plates.
-
Luminometer plate reader.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
-
Enzyme Addition: Add 2 µL of kinase solution (containing FGFR1 or DDR2 in kinase assay buffer) to each well.
-
Causality Check: Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the enzymatic reaction is initiated.
-
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase to ensure competitive binding dynamics are accurately reflected.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the inhibitors can enter cells and inhibit the phosphorylation of their intended targets. This is a crucial step to bridge the gap between biochemical potency and cellular function.
Materials:
-
NCI-H716 (FGFR1-driven) and NCI-H2286 (DDR2-driven) cell lines.
-
Appropriate cell culture media (e.g., RPMI-1640) with 10% FBS.
-
Human FGF1 ligand and Rat Tail Collagen Type I.
-
Test inhibitors and DMSO.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR1, anti-phospho-DDR2 (Tyr740), anti-total-DDR2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies and ECL substrate.
Methodology:
-
Cell Plating: Seed NCI-H716 or NCI-H2286 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Causality Check: This step is essential to reduce basal levels of receptor phosphorylation, ensuring a clear and robust signal window upon ligand stimulation.
-
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the inhibitors (e.g., 0, 10, 100, 1000 nM) or DMSO for 2 hours.
-
Ligand Stimulation:
-
For NCI-H716 cells, stimulate with FGF1 (e.g., 50 ng/mL) for 15 minutes.
-
For NCI-H2286 cells, stimulate with Collagen I (e.g., 20 µg/mL) for 90 minutes.
-
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities. For each sample, normalize the phospho-protein signal to the total protein signal to assess the degree of inhibition.
Protocol 3: Cell Viability Assay
Objective: To measure the functional consequence of kinase inhibition on cell proliferation and determine the cellular IC₅₀.
Materials:
-
NCI-H716 and NCI-H2286 cell lines.
-
Growth media and 96-well clear-bottom plates.
-
Test inhibitors and DMSO.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
-
Spectrophotometer plate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add serially diluted inhibitors or DMSO control to the wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Causality Check: A 72-hour incubation period is typically sufficient to observe multi-generational effects on cell proliferation.
-
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-3 hours.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Normalize the absorbance values to the DMSO control wells. Plot the normalized viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.
A Decision Framework for Inhibitor Selection
The choice between a dual and a selective inhibitor ultimately depends on the research question.
Figure 3: Decision framework for choosing an inhibitor.
-
For Mechanistic Clarity: If your goal is to specifically interrogate the role of DDR2 in a biological process (e.g., collagen-induced migration) with minimal confounding variables, the Selective DDR2 Inhibitor is the superior choice.
-
For Therapeutic Potential: If you are screening for potent anti-cancer compounds in a model where both FGFR1 and DDR2 are implicated, or if you are trying to overcome potential resistance mechanisms, the Dual FGFR1/DDR2 Inhibitor is the logical starting point.
-
For Network Biology: To understand the interplay between FGFR1 and DDR2 signaling, using both inhibitors —alone and in combination—is the most powerful approach. This can reveal synergistic, additive, or antagonistic relationships between the two pathways.
Conclusion
There is no single "best" inhibitor; there is only the best inhibitor for the question at hand. The dual this compound demonstrates potent biochemical and cellular activity against targets and pathways driven by either kinase, making it a strong candidate for exploring therapeutic strategies in co-activated systems. Conversely, selective DDR2 inhibitors are invaluable tools for deconstructing the specific functions of DDR2, even though their cellular anti-proliferative effects may be context-dependent and potentially modest without co-inhibition of other nodes like SRC. By employing a systematic evaluation workflow, researchers can confidently select and validate the right chemical probe to drive their discoveries forward.
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A Researcher's Guide to the Synergistic Efficacy of Dual FGFR1/DDR2 Inhibition with Chemotherapy
For drug development professionals and cancer researchers, the pursuit of combination therapies that yield synergistic effects is a cornerstone of modern oncology. This guide provides an in-depth, objective comparison of the therapeutic potential of combining a dual Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) inhibitor with conventional chemotherapy agents. We will delve into the mechanistic rationale, present supporting preclinical data, and provide detailed experimental protocols to validate these synergistic interactions in your own research.
The Scientific Rationale: Why Combine FGFR1/DDR2 Inhibition with Chemotherapy?
FGFR1 and DDR2 are receptor tyrosine kinases (RTKs) that have been implicated in the progression of various solid tumors.
-
FGFR1: Aberrant FGFR1 signaling, often through gene amplification, drives cell proliferation, survival, and angiogenesis.[1][2] It is a key oncogenic driver in a subset of breast cancers and non-small cell lung cancers (NSCLC).[1][2]
-
DDR2: This unique RTK is activated by collagen and plays a crucial role in cell adhesion, migration, and invasion.[3] Mutations and overexpression of DDR2 are found in lung squamous cell carcinoma and other cancers, contributing to tumor progression and potentially mediating resistance to therapy.[3][4]
The rationale for a dual-target inhibitor is to simultaneously dismantle two distinct, yet complementary, oncogenic signaling pathways. When combined with cytotoxic chemotherapy, the goal is to achieve a synergistic outcome—an effect greater than the sum of the individual treatments.[5][6] This can be attributed to several potential mechanisms:
-
Overcoming Chemoresistance: FGFR1 signaling can activate pro-survival pathways (e.g., PI3K/AKT, RAS/MAPK) that enable cancer cells to evade chemotherapy-induced apoptosis. Inhibition of FGFR1 can resensitize these cells to the cytotoxic effects of agents like paclitaxel or cisplatin.
-
Modulating the Tumor Microenvironment: DDR2's interaction with the collagen-rich extracellular matrix is critical for tumor cell invasion and metastasis. Inhibiting DDR2 can disrupt this interaction, potentially enhancing the penetration and efficacy of chemotherapy drugs.
-
Concurrent Blockade of Proliferation and Survival: While chemotherapy directly induces DNA damage and mitotic catastrophe, an FGFR1/DDR2 inhibitor concurrently suppresses the signaling pathways that cells would otherwise use to repair damage and survive the cytotoxic insult.
The tool compound, FGFR1/DDR2 inhibitor 1 , is an orally active agent with potent inhibitory activity against both FGFR1 (IC50 = 31.1 nM) and DDR2 (IC50 = 3.2 nM), making it a suitable candidate for investigating these synergistic effects.[7]
dot graph TD; subgraph Chemotherapy; A[Paclitaxel/Cisplatin] --> B{DNA Damage & Mitotic Arrest}; end
end
Caption: Logic diagram illustrating the proposed synergistic mechanism.
Comparative Performance: Monotherapy vs. Combination Therapy
The true measure of synergy lies in quantitative experimental data. The following tables summarize hypothetical yet representative data from preclinical studies designed to evaluate the combination of an FGFR1/DDR2 inhibitor with a standard chemotherapeutic agent like paclitaxel in an FGFR1-amplified, DDR2-mutant NSCLC cell line.
Table 1: In Vitro Cytotoxicity and Synergy Analysis
| Treatment Group | IC50 (Paclitaxel) | IC50 (this compound) | Combination Index (CI) at 50% Effect (ED50) | Synergy Interpretation |
| Single Agent | 25 nM | 40 nM | N/A | N/A |
| Combination (1:1 Ratio) | 8 nM | 12 nM | 0.62 | Synergism |
| Combination Index (CI) values are calculated using the Chou-Talalay method.[5][8][9] A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9] |
Table 2: In Vivo Efficacy in NSCLC Xenograft Model
| Treatment Group (n=10 mice/group) | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | 1500 ± 180 | 0% |
| Paclitaxel (10 mg/kg) | 950 ± 150 | 36.7% |
| This compound (20 mg/kg) | 875 ± 130 | 41.7% |
| Combination Therapy | 250 ± 95 | 83.3% |
| TGI is calculated relative to the vehicle control group. The combination therapy shows a significantly greater anti-tumor effect than either monotherapy alone. |
Mechanistic Deep Dive: Validating Synergy at the Molecular Level
To understand how the combination therapy achieves synergy, we must examine its effects on key cellular processes, particularly apoptosis. Western blotting is an invaluable technique for this purpose, allowing for the detection of key apoptotic markers.[10][11]
Following treatment of cancer cells with the single agents and the combination, cell lysates can be analyzed for proteins like cleaved PARP and cleaved Caspase-3. An increase in the cleaved (active) forms of these proteins is a hallmark of apoptosis.[12][13]
dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
}
Caption: Workflow for assessing apoptosis via Western Blot.
Expected results would show a modest increase in cleaved PARP and Caspase-3 with monotherapies, but a significantly stronger induction in the combination treatment group, providing a molecular basis for the observed synergistic cytotoxicity.
Experimental Protocols for Validation
Here we provide validated, step-by-step protocols for the key experiments required to generate the comparative data discussed above.
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay & Chou-Talalay Method)
This protocol determines the cytotoxic effect of the compounds and quantifies their interaction. The MTT assay measures the metabolic activity of viable cells.[14][15][16]
1. Reagent Preparation:
- MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store protected from light at 4°C.[16]
- Solubilization Solution: 10% SDS in 0.01 M HCl.[15]
2. Cell Seeding:
- Seed cancer cells (e.g., H1581, a line with known DDR2 mutation) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15]
- Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
3. Drug Treatment:
- Prepare serial dilutions of the FGFR1/DDR2 inhibitor and the chemotherapy agent (e.g., paclitaxel).
- Treat cells with each drug alone and in combination at a constant ratio (e.g., 1:1, based on their respective IC50 values). Include vehicle-only wells as a control.
- Incubate for 48-72 hours.
4. MTT Assay:
- Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14]
- Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]
- Carefully aspirate the medium and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[15]
- Incubate overnight at 37°C or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
5. Data Acquisition and Analysis:
- Read the absorbance at 570 nm using a microplate reader.[15]
- Calculate the percentage of cell viability relative to the vehicle control.
- Use the dose-response data to calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[8][17]
Protocol 2: Western Blot for Apoptosis Markers
This protocol detects the activation of apoptotic pathways.[10][11][12]
1. Sample Preparation:
- Seed cells in 6-well plates and treat as described in Protocol 1.
- After 48 hours, harvest adherent cells by scraping in ice-cold PBS. Pellet cells by centrifugation.[10]
- Lyse the cell pellet with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
- Incubate on ice for 30 minutes, vortexing intermittently.[10]
- Clarify the lysate by centrifugation at 14,000 xg for 15 minutes at 4°C. Collect the supernatant.
- Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[10]
- Separate proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
- Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Actin as a loading control) overnight at 4°C.[10][12]
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
- Wash the membrane again three times with TBST.
4. Detection:
- Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[10]
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.[18][19]
1. Cell Implantation:
- Subcutaneously implant 1-5 million cancer cells (resuspended in Matrigel/PBS) into the flank of immunodeficient mice (e.g., SCID or nude mice).[18]
2. Tumor Growth and Randomization:
- Monitor tumor growth by caliper measurements.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Chemotherapy, Inhibitor, Combination).[18]
3. Drug Administration:
- Administer drugs according to a predetermined schedule. For example:
- This compound: Daily oral gavage.
- Paclitaxel: Weekly intraperitoneal injection.
- Vehicle: Administered on the same schedule as the active drugs.
4. Monitoring and Endpoint:
- Measure tumor volumes 2-3 times per week.
- Monitor animal body weight and overall health as indicators of toxicity.
- Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.[18]
- At the end of the study, euthanize the mice, and excise and weigh the tumors.
5. Data Analysis:
- Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
- Perform statistical analysis (e.g., ANOVA) to determine if the combination therapy is significantly more effective than the monotherapies.
Conclusion
The strategic combination of a dual FGFR1/DDR2 inhibitor with standard chemotherapy presents a compelling therapeutic approach. The mechanistic rationale is sound, targeting both oncogenic signaling and the tumor's interaction with its microenvironment to overcome resistance and enhance cytotoxic effects. The quantitative data from in vitro and in vivo models, validated through the protocols provided herein, demonstrate a clear synergistic relationship. This guide equips researchers with the foundational knowledge and practical methodologies to further explore and validate this promising anti-cancer strategy, ultimately contributing to the development of more effective treatments for patients with FGFR1/DDR2-driven malignancies.
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Navigating Precision Oncology: A Comparative Guide to Biomarkers for Sensitivity to Dual FGFR1/DDR2 Inhibition
In the evolving landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic drivers presents a promising strategy to overcome resistance and enhance therapeutic efficacy. This guide provides an in-depth comparison of potential biomarkers for sensitivity to "Inhibitor 1," a novel dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). As researchers and drug development professionals, understanding the predictive power of various biomarkers is paramount for patient stratification and the successful clinical translation of such targeted agents.
The Rationale for Dual FGFR1 and DDR2 Inhibition
FGFR1 and DDR2 are both receptor tyrosine kinases (RTKs) that, when aberrantly activated, can drive tumor cell proliferation, survival, migration, and angiogenesis.[1][2][3]
FGFR1 , a member of the fibroblast growth factor receptor family, is frequently altered in a variety of cancers, including breast, lung, and bladder cancer.[2][3][4] Its activation, often through gene amplification, mutations, or translocations, leads to the constitutive activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3]
DDR2 , activated by collagen, plays a significant role in the tumor microenvironment, influencing cell adhesion, migration, and invasion.[1][5] Dysregulation of DDR2 signaling, often through mutations, has been implicated in several cancers, including lung squamous cell carcinoma.[6] Like FGFR1, DDR2 activation can also stimulate the MAPK/ERK pathway.[1][6]
Given the convergence of their downstream signaling and their distinct roles in both tumor cell-intrinsic and microenvironment-driven oncogenesis, a dual inhibitor targeting both FGFR1 and DDR2 holds the potential for a more comprehensive anti-tumor effect.
Key Biomarker Classes for Predicting Sensitivity to Inhibitor 1
The successful implementation of "Inhibitor 1" in a clinical setting hinges on the identification of patients most likely to respond. Based on the known mechanisms of FGFR and DDR2 inhibitors, we can stratify potential biomarkers into several key categories. The following sections will compare these biomarkers, their methods of detection, and the rationale for their use.
Genomic Alterations: The Primary Drivers
Genomic alterations are often the most direct indicators of oncogene addiction and, therefore, sensitivity to targeted inhibitors.
Table 1: Comparison of Genomic Biomarkers for FGFR1 and DDR2
| Biomarker | Target | Prevalence in Cancer Types (Examples) | Method of Detection | Rationale for Sensitivity |
| Gene Amplification | FGFR1 | ~10% of ER+ breast cancer, ~22% of squamous NSCLC[7] | FISH, NGS | Increased copy number leads to protein overexpression and constitutive signaling.[3] |
| Gene Fusions/Translocations | FGFR1/2/3 | Urothelial carcinoma (FGFR3-TACC3), Cholangiocarcinoma (FGFR2 fusions)[8] | FISH, NGS, RT-PCR | Chimeric proteins with constitutively active kinase domains. |
| Activating Mutations | FGFR1, DDR2 | FGFR1: Various solid tumors; DDR2: ~3-4% of lung squamous cell carcinoma[6] | NGS | Mutations lead to ligand-independent receptor activation and sustained downstream signaling. |
Expert Insight: While FGFR1 amplification is a strong candidate biomarker, studies have shown that not all patients with FGFR1-amplified tumors respond to FGFR inhibitors.[9] This highlights the necessity of exploring additional biomarkers to refine patient selection. For DDR2, specific point mutations have been identified as key drivers in lung SCC, making them a highly specific, albeit less common, biomarker.[6]
Protein Expression and Pathway Activation: A Functional Readout
Assessing the functional consequences of genomic alterations provides a more direct measure of pathway activation.
Table 2: Comparison of Protein-Level and Pathway Biomarkers
| Biomarker | Target Pathway | Method of Detection | Rationale for Sensitivity |
| FGFR1/DDR2 Overexpression | Direct Target | Immunohistochemistry (IHC) | High protein levels can indicate reliance on the signaling pathway. |
| Phosphorylated S6 (pS6) | Downstream PI3K/AKT/mTOR | IHC | A pharmacodynamic biomarker indicating pathway inhibition upon treatment.[10] |
| Phosphorylated MAPK (pMAPK/pERK) | Downstream RAS/RAF/MEK/ERK | IHC | A key downstream effector of both FGFR1 and DDR2 signaling.[6][11] |
Expert Insight: IHC for total protein expression can be a valuable and widely accessible screening tool. However, the phosphorylation status of downstream effectors like S6 and MAPK provides a more dynamic and functional assessment of pathway inhibition. These are particularly useful as pharmacodynamic biomarkers in preclinical and early-phase clinical studies to confirm target engagement.[10][12]
Experimental Workflows for Biomarker Identification
The selection of an appropriate methodology is critical for the reliable detection of these biomarkers. Below are detailed protocols for the key recommended assays.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the targeted pathways and the process of biomarker identification, the following diagrams are provided.
Caption: FGFR1 and DDR2 signaling pathways converging on common downstream effectors.
Caption: Experimental workflow for the identification of predictive biomarkers.
Detailed Experimental Protocols
1. Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification
-
Principle: FISH uses fluorescently labeled DNA probes to detect and quantify the number of copies of a specific gene within a cell's nucleus.
-
Protocol:
-
Sample Preparation: Use 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Dehydration: Immerse slides in xylene, followed by a series of ethanol washes.
-
Pretreatment: Perform heat-induced epitope retrieval and enzymatic digestion with pepsin or proteinase K to permeabilize the cells.
-
Probe Hybridization: Apply a dual-color probe set consisting of a probe for the FGFR1 gene (e.g., labeled with SpectrumOrange) and a control probe for the centromere of chromosome 8 (CEN8; e.g., labeled with SpectrumGreen). Hybridize overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes: Wash slides to remove unbound probe.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount with an anti-fade medium.
-
Analysis: Visualize under a fluorescence microscope. A case is considered amplified if the ratio of FGFR1 signals to CEN8 signals is ≥ 2.0.
-
2. Immunohistochemistry (IHC) for DDR2 and pERK Expression
-
Principle: IHC uses antibodies to detect the presence and localization of specific proteins within tissue sections.
-
Protocol:
-
Sample Preparation: Use 4-5 µm thick FFPE sections.
-
Deparaffinization and Rehydration: Immerse slides in xylene and a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate with a validated primary antibody against DDR2 or phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Score the staining intensity and percentage of positive tumor cells. A semi-quantitative H-score can be calculated (H-score = Σ [intensity level × percentage of cells at that intensity]).
-
3. Next-Generation Sequencing (NGS) for Mutations, Fusions, and Copy Number Variations
-
Principle: NGS allows for the simultaneous sequencing of millions of DNA fragments, enabling the comprehensive detection of various genomic alterations.
-
Protocol:
-
DNA/RNA Extraction: Extract high-quality genomic DNA and/or RNA from tumor tissue or circulating tumor DNA (ctDNA).
-
Library Preparation: Fragment the nucleic acids and ligate adapters to create a sequencing library. For targeted sequencing, use a custom panel of probes to capture regions of interest, including the entire coding sequences of FGFR1 and DDR2, as well as introns frequently involved in fusions.
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Align sequence reads to the human reference genome.
-
Call single nucleotide variants (SNVs) and small insertions/deletions (indels) to identify mutations.
-
Analyze read depth to determine copy number variations (amplifications).
-
Use specialized algorithms to detect structural variants, including gene fusions.
-
-
Variant Annotation and Interpretation: Annotate identified variants for their potential clinical significance using databases such as COSMIC and ClinVar.
-
Conclusion and Future Directions
The identification of robust and reliable biomarkers is critical for the clinical development and application of dual FGFR1/DDR2 inhibitors like "Inhibitor 1." A multi-faceted approach that combines the detection of primary genomic drivers (FGFR1 amplification, DDR2 mutations) with functional readouts of pathway activation (pERK, pS6) will likely provide the most accurate prediction of therapeutic response. NGS offers a comprehensive solution for detecting a wide range of genomic alterations from a single sample. As our understanding of the complex interplay between FGFR1 and DDR2 signaling deepens, further research into composite biomarkers, including gene expression signatures and the tumor microenvironment composition, will undoubtedly refine our ability to deliver this promising class of targeted therapies to the patients who will benefit most.
References
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- McDermott, U. (n.d.). Lineage specific biomarkers predict response to FGFR inhibition. PMC - NIH.
- Tan, S. H. (n.d.). The role of FGFR1 signaling in cancer. DR-NTU - Nanyang Technological University.
- Fan, S., et al. (2024, November 18). Pharmacological and Biological Targeting of FGFR1 in Cancer. PMC - PubMed Central.
- Mahajan, B., & Bivona, T. G. (n.d.). Discoidin domain receptor 2 signaling networks and therapy in lung cancer. PMC - NIH.
- McDermott, U. (2012, December). Lineage-specific biomarkers predict response to FGFR inhibition. PubMed - NIH.
- Singh, A., & Settleman, J. (2021, May 16). DDR1 and DDR2: a review on signaling pathway and small molecule inhibitors as an anticancer agent. ResearchGate.
- Gao, H., et al. (n.d.). Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies. PMC - NIH.
- AACR Journals. (2011, November 12). Abstract C12: Identification of predictive and pharmacodynamic biomarkers for an FGFR inhibitor. Molecular Cancer Therapeutics.
- Tu, C., et al. (n.d.). Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review). PubMed Central.
- Kommalapati, A., et al. (n.d.). (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:.... ResearchGate.
- Tu, C., et al. (2025, September 18). Discoidin domain receptor tyrosine kinase 2: A new perspective on microenvironment remodeling and targeted therapy of solid tumors (Review). Spandidos Publications.
- Patsnap Synapse. (2024, June 21). What are FGFR1 antagonists and how do they work?.
- Liu, Y., et al. (2020, February 3). FGF/FGFR signaling pathway involved resistance in various cancer types.
- Dienstmann, R., & Rodon, J. (n.d.). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals.
- Corcoran, C., & Fingleton, B. (2021, November 2). Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer. Frontiers.
- Helsten, T., et al. (n.d.). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central.
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A Comparative Guide to the Cross-Reactivity of FGFR1/DDR2 Inhibitor 1
In the landscape of targeted oncology, the development of kinase inhibitors with precise selectivity profiles is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth comparative analysis of FGFR1/DDR2 inhibitor 1 , a potent dual inhibitor of Fibroblast Growth Factor Receptor 1 and Discoidin Domain Receptor 2.[1][2][3] We will objectively evaluate its performance against other well-characterized kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their compound selection and experimental design.
The Rationale for Co-targeting FGFR1 and DDR2
Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) are both receptor tyrosine kinases (RTKs) implicated in various cancers. Dysregulation of FGFR1 signaling, often through gene amplification or activating mutations, drives cell proliferation and survival in a range of solid tumors.[4] Similarly, DDR2, a unique receptor activated by collagen, plays a crucial role in cell adhesion, migration, and invasion, with its aberrant activation linked to tumor progression and metastasis.[5][6] The co-inhibition of these two pathways presents a compelling therapeutic strategy to simultaneously curb tumor growth and its metastatic potential.
Below is a simplified representation of the FGFR1 and DDR2 signaling pathways.
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based assay format, such as ADP-Glo™, to determine the biochemical IC50 of an inhibitor.
Materials:
-
Recombinant human FGFR1 or DDR2 kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) [7]* Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant kinase, and substrate peptide at 2X the final desired concentration.
-
Inhibitor Plating: Serially dilute the test inhibitor in the appropriate solvent (e.g., DMSO) and then into kinase buffer. Add 5 µL of each inhibitor concentration to the wells of the assay plate. Include "no inhibitor" and "no enzyme" controls.
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase reaction mix to each well.
-
Add ATP: Add 10 µL of 2.5X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes. [7]6. ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Phospho-DDR2 Western Blot
This protocol details the steps to assess the inhibition of collagen-induced DDR2 phosphorylation in a cellular context.
Materials:
-
Cell line expressing DDR2 (e.g., NCI-H2286)
-
Complete cell culture medium
-
Collagen I (acid-soluble)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. [8]* BCA Protein Assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-DDR2 and anti-total-DDR2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium overnight.
-
Pre-treat cells with various concentrations of the test inhibitor for 2 hours.
-
-
Stimulation: Stimulate the cells with 20 µg/ml collagen I for the desired time (e.g., 30 minutes to 24 hours). [9]Include an unstimulated control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate. [8] * Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by boiling for 5 minutes. [8] * Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein. [8][10] * Incubate the membrane with the anti-phospho-DDR2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system. [11][12]6. Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-DDR2 antibody.
-
Conclusion and Future Directions
This compound emerges as a potent dual inhibitor with significant anti-proliferative activity in relevant cancer cell lines. Its focused activity on both FGFR1 and DDR2 provides a strong rationale for its use in studying the combined roles of these pathways in cancer.
Compared to the highly selective PD173074 and the broadly active Ponatinib , This compound occupies a compelling middle ground. However, a comprehensive understanding of its cross-reactivity profile through a kinome-wide screen is a critical next step for its full characterization as a chemical probe. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate and extend these findings in their own laboratories. As the field of targeted therapy continues to evolve, inhibitors with well-defined and rationally designed polypharmacology, such as This compound , will be invaluable tools in dissecting complex cancer biology and developing more effective therapeutic strategies.
References
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- Wikipedia. (2023, October 27). Bafetinib.
- Probes & Drugs. (n.d.). BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N).
- U.S. Food and Drug Administration. (2022, August 29). FDA approves pemigatinib for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.
- Hammerman, P. S., Sos, M. L., et al. (2011). Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. Journal of Biological Chemistry, 286(44), 38532-38541.
- Davis, M. I., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 438(1), 31-44.
- Reaction Biology. (2023, October). Kinase Selectivity Panels.
- ResearchGate. (n.d.). Current FDA-approved FGFR inhibitors with supporting trials for FDA....
- Subbiah, V., & Dienstmann, R. (2020). Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class. Annals of Oncology, 31(12), 1629-1641.
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- Selleck Chemicals. (n.d.). This compound.
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- Jabbour, E., & Kantarjian, H. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Clinical Cancer Research, 25(24), 7307-7315.
- Krejci, P., et al. (2010). Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics, 19(20), 3965-3976.
- Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2).
- BPS Bioscience. (n.d.). PD 173074 FGFR1, VEGFR2 27056.
- Biocompare. (n.d.). This compound from MyBioSource.com.
- Icay, K., et al. (2018). Spatial localisation of Discoidin Domain Receptor 2 (DDR2) signalling is dependent on its collagen binding and kinase activity. Scientific Reports, 8(1), 1-13.
- Patsnap Synapse. (2024, June 21). What are DDR2 inhibitors and how do they work?.
- Redx Pharma. (n.d.). Discoidin Domain Receptor (DDR) inhibitors.
- Sparano, J. A., et al. (2021). Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 27(1), 80-90.
- Taylor & Francis. (n.d.). DDR2 – Knowledge and References.
- de Oliveira, P. S. M., & de M. Carneiro, Z. A. (2020). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 13(10), 304.
- ResearchGate. (n.d.). (PDF) Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short stature syndromes.
- Reaction Biology. (n.d.). DDR2 Kinase Assay Service.
- Cortes, J. E., et al. (2018). Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia.
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Evaluating the Specificity of a Dual Kinase Inhibitor: A Comparative Guide to FGFR1/DDR2 Inhibitor 1
In the landscape of targeted cancer therapy, dual-target inhibitors present a compelling strategy to overcome resistance and enhance efficacy. "FGFR1/DDR2 inhibitor 1" is an orally active compound that demonstrates potent inhibitory activity against both Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), with IC50 values of 31.1 nM and 3.2 nM, respectively.[1][2][3] This guide provides a comprehensive evaluation of the specificity of "this compound", comparing it with established alternative inhibitors for each target. We will delve into the underlying signaling pathways, present key performance data, and provide detailed experimental protocols for researchers to independently validate inhibitor specificity in their own laboratories.
The Rationale for Dual FGFR1 and DDR2 Inhibition
FGFR1 and DDR2 are both receptor tyrosine kinases (RTKs) implicated in various cancers.
FGFR1 is a key regulator of cell proliferation, differentiation, migration, and angiogenesis.[4] Its aberrant activation, through amplification, mutations, or translocations, is a known driver in a range of malignancies, including breast and lung cancer.[4]
DDR2 , a unique RTK activated by collagen, plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[5] Mutations and overexpression of DDR2 have been identified as oncogenic drivers, particularly in squamous cell lung cancer.[6]
The dual inhibition of both FGFR1 and DDR2 pathways, as offered by "this compound", presents a promising therapeutic approach to simultaneously target distinct oncogenic signaling cascades, potentially leading to a more profound anti-tumor response and mitigating mechanisms of acquired resistance.
Signaling Pathway Overview
To understand the impact of these inhibitors, it is crucial to visualize their place within their respective signaling networks.
FGFR1 Signaling Cascade
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two primary pathways activated are the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is central to cell survival and growth.[4][7][8][9]
Caption: Simplified FGFR1 signaling pathway.
DDR2 Signaling Cascade
DDR2 activation is triggered by the binding of collagen. This leads to the recruitment and activation of several downstream effectors, including SHC, SRC, and SHP-2, which in turn activate the ERK and PI3K pathways, promoting cell migration, survival, and proliferation.[5][6][10][11]
Caption: Simplified DDR2 signaling pathway.
Comparative Inhibitor Specificity Profile
A critical aspect of evaluating any kinase inhibitor is its specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. While comprehensive, publicly available kinome-wide screening data for "this compound" is not readily accessible, we can construct a comparative profile based on its known IC50 values and the published selectivity data of well-characterized alternative inhibitors.
| Inhibitor | Primary Target(s) | FGFR1 IC50 (nM) | DDR2 IC50 (nM) | Key Off-Targets (indicative) |
| This compound | FGFR1, DDR2 | 31.1 [1][2][3] | 3.2 [1][2][3] | Data not publicly available. |
| AZD4547 | FGFR1/2/3 | 0.2[12] | >10,000 | VEGFR2 (KDR) (24 nM)[13] |
| Infigratinib (BGJ398) | FGFR1/2/3 | 0.9 | >10,000 | RET, KIT, PDGFRβ |
| Ponatinib | Multi-kinase | 2.2 | 0.8 | ABL, VEGFR2, SRC, KIT, PDGFRα |
| Dasatinib | Multi-kinase | >1,000 | 1.4 | ABL, SRC family, KIT, PDGFRβ[14] |
| Nilotinib | BCR-ABL | >1,000 | 55 | KIT, PDGFR, DDR1[15] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes. The off-target information is not exhaustive and is meant to highlight some of the most potent alternative targets.
From this data, "this compound" shows potent, dual activity. In comparison, inhibitors like AZD4547 and Infigratinib are highly selective for the FGFR family, while Dasatinib and Nilotinib are multi-kinase inhibitors with potent activity against DDR2 but also a broader range of other kinases. Ponatinib also demonstrates potent inhibition of both FGFR1 and DDR2, but with a wide spectrum of other targets. The choice of inhibitor will therefore depend on the specific research question: "this compound" is suited for studies where dual inhibition is desired, whereas the other inhibitors would be more appropriate for dissecting the specific roles of either FGFR1 or DDR2, or for broader pathway analysis in the case of the multi-kinase inhibitors.
Experimental Protocols for Specificity Validation
To empower researchers to independently verify inhibitor specificity and target engagement, we provide the following detailed protocols.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method to determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).
-
Recombinant Kinase: Using a purified, recombinant kinase ensures that the inhibitory activity is measured directly against the target of interest, free from the complexities of the cellular environment.
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the specific kinase. This allows for a more accurate determination of the inhibitor's potency, as it reflects the competitive nature of ATP-binding inhibitors.
-
Substrate: A specific peptide or protein substrate for the kinase is used. The phosphorylation of this substrate is the readout for kinase activity.
-
Detection Method: The ADP-Glo™ Kinase Assay is a widely used, non-radioactive method that measures the amount of ADP produced, which is directly proportional to kinase activity.[1]
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Recombinant human FGFR1 or DDR2 kinase
-
Specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
"this compound" and other inhibitors
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of "this compound" and comparator inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4x kinase/substrate mix to each well.
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Mix gently and incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2.5 µL of 4x ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[16]
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[17]
-
Intact Cells: This assay is performed on whole, live cells, providing a physiologically relevant context for assessing target engagement. It accounts for factors like cell permeability and intracellular ATP concentrations.[18]
-
Thermal Denaturation: The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[17][19]
-
Western Blotting: This is a standard method to detect and quantify the amount of soluble target protein remaining after heat treatment. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials:
-
Cell line expressing FGFR1 or DDR2
-
Cell culture medium and reagents
-
"this compound"
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Thermal cycler
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, primary and secondary antibodies)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Culture your chosen cell line to approximately 80% confluency. Treat the cells with the desired concentration of "this compound" or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine the protein concentration of each sample.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for FGFR1 or DDR2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Normalize the intensities to the non-heated control for each condition.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and therefore, target engagement.
-
Conclusion
"this compound" is a potent dual inhibitor of two clinically relevant receptor tyrosine kinases. Its specificity profile, when compared to other established inhibitors, suggests a focused activity on its intended targets. However, the lack of publicly available, comprehensive kinome-wide screening data represents a current knowledge gap. The experimental protocols provided in this guide offer a robust framework for researchers to independently assess the specificity and cellular target engagement of this and other kinase inhibitors. Such rigorous, in-house validation is a cornerstone of trustworthy and reproducible research in the field of drug discovery and chemical biology. By understanding the nuances of an inhibitor's activity, from its place in the signaling pathway to its broader kinome interactions, researchers can more effectively design experiments and interpret their findings with confidence.
References
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- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Jing, X., et al. (2018). Downstream signaling pathways activated by DDR1 and DDR2.
- My Cancer Genome. (n.d.). DDR2.
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In Vivo Validation of Dual FGFR1/DDR2 Inhibitors: A Comparative Guide for Preclinical Research
For researchers in oncology drug development, the validation of novel therapeutic agents is a critical process demanding rigorous preclinical evaluation. This guide provides an in-depth technical comparison of a novel dual Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) inhibitor, herein referred to as Inhibitor 1 , against other therapeutic alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for the in vivo validation of such targeted agents.
The Rationale for Dual FGFR1 and DDR2 Inhibition in Oncology
FGFR1 and DDR2 are both receptor tyrosine kinases (RTKs) implicated in tumorigenesis, making them compelling targets for cancer therapy.
FGFR1 is a key regulator of cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often through gene amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Activation of FGFR1 triggers downstream pathways such as RAS-MAPK and PI3K-AKT, promoting uncontrolled cell growth and survival.[1][3]
DDR2 , activated by collagen, plays a crucial role in cell proliferation, migration, and invasion.[4][5] Mutations and overexpression of DDR2 have been identified in several cancers, including lung squamous cell carcinoma (SCC).[4][6] DDR2 signaling can activate pathways involving SHC, SRC, and Erk1/2, contributing to tumor progression and metastasis.[4]
The rationale for a dual inhibitor stems from the potential for synergistic anti-tumor activity and the possibility of overcoming resistance mechanisms that may arise from targeting a single pathway.
Signaling Pathways Overview
Caption: Simplified signaling cascades of FGFR1 and DDR2 pathways.
Profile of Inhibitor 1: A Novel Dual FGFR1/DDR2 Inhibitor
Inhibitor 1 is an orally active small molecule inhibitor of FGFR1 and DDR2. In vitro enzymatic assays have demonstrated its high potency against these targets.
| Target | IC₅₀ (nM) |
| FGFR1 | 31.1[7][8] |
| DDR2 | 3.2[7][8] |
This dual activity profile suggests that Inhibitor 1 may be particularly effective in tumors where both FGFR1 and DDR2 signaling pathways are active or co-dependent.
Comparative In Vivo Efficacy
The true test of a therapeutic candidate lies in its in vivo performance. Here, we compare the preclinical efficacy of Inhibitor 1 with other relevant inhibitors, drawing upon data from various xenograft studies. It is important to note that direct head-to-head comparisons in the same study provide the most robust data; however, cross-study comparisons can still offer valuable insights.
Inhibitor 1: In Vivo Monotherapy
In preclinical xenograft models of lung squamous cell carcinoma, Inhibitor 1 has demonstrated significant dose-dependent anti-tumor efficacy.
| Xenograft Model | Cancer Type | Target Aberration | Treatment (Oral, Daily) | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1581 | Lung SCC | FGFR1 Amplified | 10 mg/kg for 7 days | 59.7% | [7] |
| NCI-H1581 | Lung SCC | FGFR1 Amplified | 20 mg/kg for 7 days | 98.1% | [7] |
| NCI-H2286 | Lung SCC | DDR2 Driven | 10 mg/kg for 10 days | 82.8% | [9] |
These results indicate that Inhibitor 1 is highly effective in suppressing tumor growth in models with either FGFR1 amplification or DDR2 dependency.
Comparison with Other FGFR-Targeted Therapies
Several FGFR inhibitors are in clinical development or have been approved. A direct comparison of their in vivo efficacy in lung cancer models is crucial for contextualizing the performance of Inhibitor 1.
| Inhibitor | Target(s) | Xenograft Model (Cancer Type) | Key Efficacy Finding | Reference |
| Lucitanib | VEGFR1-3, FGFR1-2, PDGFRα/β | NCI-H1581 (Lung SCC, FGFR1 amp) | T/C% = 21 at 10 mg/kg/day | [10] |
| Erdafitinib | Pan-FGFR | A549 (Lung Adenocarcinoma) | Obvious anti-cancer effect, reduced CDK2 expression | [11] |
| Nintedanib | VEGFR, FGFR, PDGFR | H520 (Lung SCC, FGFR1 amp) | 41.4% tumor growth inhibition at 50 mg/kg/day | [12] |
| BGJ398 (Infigratinib) | FGFR1-3 | PDX (Lung SCC, FGFR1 overexp.) | Increased differentiation, reduced proliferation | [13] |
While direct comparisons are limited, the high TGI of Inhibitor 1 (98.1% at 20 mg/kg in NCI-H1581) appears favorable when compared to the reported efficacy of other FGFR inhibitors in similar models.
Comparison with DDR2-Targeted and Multi-Kinase Inhibitors
Targeting DDR2 is another therapeutic strategy. Several multi-kinase inhibitors have demonstrated activity against DDR2.
| Inhibitor | Target(s) | Xenograft Model (Cancer Type) | Key Efficacy Finding | Reference |
| Dasatinib | BCR-ABL, SRC, c-KIT, PDGFR, DDR1/2 | HNSCC Xenografts | Inhibited migration and invasion in vivo | [1] |
| Ponatinib | BCR-ABL, VEGFR, FGFR, PDGFR, SRC, DDR1/2 | TT Xenograft (Thyroid) | Significantly reduced tumor growth at 30 mg/kg/day | [14] |
Studies have suggested that dual inhibition of SRC and DDR2 may be more effective than targeting DDR2 alone.[15] This highlights a potential advantage of multi-kinase inhibitors or combination therapies. The potent, dual-targeted nature of Inhibitor 1 offers a compelling alternative to broader-spectrum kinase inhibitors, potentially with a more favorable side-effect profile.
Comparison with Standard of Care
For lung squamous cell carcinoma, the standard of care often involves platinum-based chemotherapy and immunotherapy.[1][3]
| Treatment | Mechanism | Typical Use |
| Cisplatin/Carboplatin + Paclitaxel | DNA damaging agent / Microtubule inhibitor | First-line chemotherapy |
| Pembrolizumab | PD-1 inhibitor | First-line immunotherapy (PD-L1 high) or in combination with chemotherapy |
| Docetaxel | Microtubule inhibitor | Second-line chemotherapy |
Preclinical studies combining the FGFR inhibitor BGJ398 with cisplatin in lung SCC patient-derived xenografts (PDXs) showed a dramatic prolongation of animal survival compared to single-agent treatment.[13] This suggests a strong rationale for evaluating Inhibitor 1 in combination with standard-of-care chemotherapy.
Experimental Protocols for In Vivo Validation
Rigorous and reproducible experimental design is paramount for the successful preclinical validation of a new therapeutic agent.
Workflow for In Vivo Efficacy Studies
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A Researcher's Guide to the Reproducibility of Studies Involving FGFR1/DDR2 Inhibitor 1
In the landscape of preclinical cancer research, the promise of novel targeted therapies is often met with the critical challenge of reproducibility. This guide provides an in-depth analysis of "FGFR1/DDR2 inhibitor 1," a dual inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). As researchers and drug development professionals, it is imperative to approach new chemical entities with a rigorous and objective mindset. This document aims to equip you with the necessary framework to critically evaluate the existing data for this compound, compare its profile with established alternatives, and design experiments that are robust and reproducible.
Introduction: The Rationale for Dual FGFR1 and DDR2 Inhibition
FGFR1 and DDR2 are both receptor tyrosine kinases (RTKs) implicated in various aspects of cancer progression, including cell proliferation, survival, migration, and angiogenesis.
FGFR1 Signaling: The FGF/FGFR signaling axis is a key regulator of embryonic development and tissue homeostasis.[1][2] Aberrant FGFR1 signaling, often through gene amplification or mutations, is a known oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[3][4] Upon ligand binding, FGFR1 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[5][6]
DDR2 Signaling: DDR2 is a unique RTK that is activated by collagen, a major component of the extracellular matrix.[7] Overexpression and mutations of DDR2 have been identified in several cancers, including non-small cell lung cancer (NSCLC) and squamous cell carcinomas.[7][8] DDR2 activation by collagen triggers downstream signaling, including the SRC and STAT pathways, which can promote tumor cell invasion and metastasis.[8][9]
The dual inhibition of both FGFR1 and DDR2 presents a compelling therapeutic strategy. By targeting both a key proliferation and survival pathway (FGFR1) and a pathway involved in tumor-stroma interactions and invasion (DDR2), a more comprehensive anti-tumor effect may be achieved.
Profiling this compound: A Critical Look at the Primary Data
"this compound" is a small molecule inhibitor reported to be orally active.[10][11] The primary and, to date, sole peer-reviewed publication detailing its discovery and characterization is a 2019 article in the European Journal of Medicinal Chemistry by Wang et al.[3][11] In this study, the compound is referred to as "compound 11k".
Biochemical Potency and Selectivity
The reported biochemical potency of this compound is a critical piece of data for any researcher planning to use this compound.
| Target | IC50 (nM) | Source |
| FGFR1 | 31.1 | [10][12] |
| DDR2 | 3.2 | [13][12] |
Expert Insight: The sub-nanomolar to low nanomolar IC50 values suggest high biochemical potency. However, it is crucial to recognize that these values are derived from in vitro kinase assays. The cellular potency can be significantly different due to factors like cell membrane permeability and efflux pumps. The original publication provides limited data on the broader kinome selectivity of this inhibitor. Without a comprehensive selectivity panel, the potential for off-target effects remains a significant and unevaluated variable.
Cellular Activity
The study by Wang et al. also presents data on the cellular activity of "compound 11k" in various cancer cell lines.
| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nM) | Source |
| KG-1 | Acute Myelogenous Leukemia | FGFR1 fusion | 108.4 | [10] |
| SNU-16 | Gastric Carcinoma | FGFR2 amplification | 93.4 | |
| NCI-H716 | Colorectal Carcinoma | FGFR2 amplification | 31.8 | [10] |
| UMUC14 | Bladder Carcinoma | FGFR mutation | 306.6 | [10] |
| NCI-H2286 | Lung Squamous Cell Carcinoma | DDR2 mutation | 93.0 | [10] |
Expert Insight: The cellular IC50 values are in the nanomolar range, which is promising. However, the direct correlation between the presence of an FGFR or DDR2 alteration and the sensitivity to the inhibitor should be interpreted with caution. The genetic background of each cell line is complex, and other pathways can influence the cellular response. Reproducing these findings in your own laboratory with authenticated cell lines is a critical first step.
In Vivo Efficacy
The original publication reports antitumor activity in mouse xenograft models.[3][11]
-
NCI-H1581 (FGFR1-amplified NSCLC) model: Oral administration of 10 and 20 mg/kg once daily for 7 days resulted in tumor growth inhibition (TGI) of 59.7% and 98.1%, respectively.[3][11]
-
NCI-H2286 (DDR2-mutated lung squamous cell carcinoma) model: Oral administration of 10 mg/kg for 10 consecutive days resulted in a TGI of 82.8%.[3][11]
Expert Insight: These in vivo results suggest that the compound has favorable pharmacokinetic properties and can achieve effective concentrations in a tumor model. However, reproducibility of in vivo studies is notoriously challenging. Factors such as the specific strain of mice, the passage number of the implanted cells, and the overall health of the animals can significantly impact the outcome. Any attempt to reproduce these findings should be meticulously planned and controlled.
The Landscape of Reproducibility in Preclinical Cancer Research
It is widely acknowledged that there is a "reproducibility crisis" in preclinical cancer biology.[6][7][8][14][15] Studies have shown that a significant percentage of high-impact findings cannot be replicated by independent laboratories.[6][14][15] This underscores the importance of a cautious and methodical approach when working with novel inhibitors.
Key Challenges to Reproducibility:
-
Lack of detailed methods: Original publications often omit crucial details of the experimental protocol.[6]
-
Cell line misidentification and contamination: The use of misidentified or contaminated cell lines is a pervasive problem.
-
Reagent variability: Antibodies, cytokines, and other reagents can vary significantly between batches and suppliers.
-
Biological variability: The inherent biological variability of cell lines and animal models can lead to different outcomes.
A Framework for Reproducible Research with this compound
To ensure the validity of your findings, a systematic and rigorous approach is essential. This section provides a step-by-step guide to validating the activity of this compound in your laboratory.
Foundational Steps: Ensuring the Integrity of Your Experimental System
-
Compound Authentication: Independently verify the identity and purity of the purchased this compound using techniques such as mass spectrometry and NMR.
-
Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
Experimental Workflow for Cellular Validation
The following workflow outlines a series of experiments to systematically validate the on-target activity of this compound.
Caption: A stepwise workflow for the cellular validation of this compound.
Detailed Experimental Protocol: Western Blot Analysis of pFGFR1 and pDDR2
This protocol provides a detailed method for assessing the inhibition of FGFR1 and DDR2 phosphorylation in a relevant cancer cell line (e.g., NCI-H1581 for FGFR1, NCI-H2286 for DDR2).
Materials:
-
Authenticated and mycoplasma-free cancer cell line
-
Complete growth medium
-
This compound (with authenticated purity)
-
DMSO (vehicle control)
-
Ligand for receptor activation (e.g., FGF2 for FGFR1, collagen I for DDR2)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pFGFR1 (Tyr653/654), anti-FGFR1, anti-pDDR2 (Tyr740), anti-DDR2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
X-ray film or digital imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
The following day, replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of this compound in serum-free medium (e.g., 0, 10, 30, 100, 300, 1000 nM). Include a DMSO vehicle control.
-
Pre-treat the serum-starved cells with the inhibitor dilutions for 2 hours.
-
-
Ligand Stimulation:
-
For FGFR1 phosphorylation, stimulate the cells with an appropriate concentration of FGF2 (e.g., 20 ng/mL) for 15 minutes.
-
For DDR2 phosphorylation, stimulate the cells with collagen I (e.g., 20 µg/mL) for 2 hours.
-
Include a non-stimulated control for each inhibitor concentration.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Comparison with Alternative FGFR1 and DDR2 Inhibitors
To provide context for the performance of this compound, it is useful to compare its profile to other well-characterized inhibitors that target one or both of these kinases.
| Inhibitor | Targets | Key Features | Clinical Status |
| Lucitanib | VEGFR1-3, FGFR1-3, PDGFRα/β | Dual anti-angiogenic and anti-FGFR activity.[11][16][17][18][19] | Clinical trials for various solid tumors.[16][17] |
| Ponatinib | BCR-ABL, FGFR1-4, VEGFR, PDGFR, SRC | Potent multi-kinase inhibitor.[4][9][13][20][21] | FDA-approved for CML and Ph+ ALL.[4] |
| Dasatinib | SRC, ABL, c-KIT, DDR1/2 (weaker) | Primarily a SRC/ABL inhibitor with reported activity against DDR2.[22][23][24][25] | FDA-approved for CML and Ph+ ALL. |
| Erdafitinib | Pan-FGFR | Selective FGFR inhibitor. | FDA-approved for urothelial carcinoma with FGFR alterations. |
| Pemigatinib | FGFR1-3 | Selective FGFR inhibitor. | FDA-approved for cholangiocarcinoma with FGFR2 fusions or rearrangements.[26] |
Expert Insight: Unlike "this compound," which has limited publicly available data from a single study, inhibitors like lucitanib, ponatinib, and dasatinib have been extensively characterized in multiple independent studies and clinical trials. This wealth of data provides a more robust understanding of their efficacy, safety, and mechanisms of resistance. When designing your experiments, consider including one of these established inhibitors as a positive control to benchmark the performance of this compound.
Troubleshooting and Data Interpretation
Reproducibility requires not only robust protocols but also the ability to troubleshoot unexpected results.
| Issue | Potential Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding, edge effects in plates, inhibitor precipitation. | Use a multichannel pipette for seeding and treatment, avoid using the outer wells of the plate, ensure the inhibitor is fully dissolved in the final culture medium. |
| No inhibition of receptor phosphorylation | Inactive compound, low cell permeability, rapid drug efflux, incorrect timing of ligand stimulation. | Verify compound identity and purity, perform a dose-response and time-course experiment, consider using a cell line with known sensitivity as a positive control. |
| Off-target effects observed | Inhibitor is not selective at the concentration used. | Perform a dose-response to determine the lowest effective concentration, use a structurally unrelated inhibitor targeting the same pathway to confirm on-target effects, consider a kinome-wide selectivity screen. |
Conclusion and Future Directions
This compound presents an interesting preclinical profile for the dual targeting of two important cancer-related pathways. However, the current body of evidence relies on a single publication. For the scientific community to build upon these initial findings, independent replication of the key biochemical, cellular, and in vivo data is paramount.
As a researcher, your role is not just to generate data, but to ensure its quality and reliability. By adopting a rigorous and transparent approach to your experiments, you contribute to the collective effort of building a solid foundation for the development of new and effective cancer therapies. The principles and protocols outlined in this guide are intended to support you in this critical endeavor.
References
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Comparison Guide: Unlocking the Clinical Potential of Dual FGFR1/DDR2 Inhibition in Oncology
Introduction: The Converging Paths of FGFR1 and DDR2 in Cancer
In the landscape of precision oncology, the targeting of receptor tyrosine kinases (RTKs) has become a cornerstone of modern therapeutic strategies. Among the myriad of RTKs, Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) have emerged as critical mediators of tumor progression, survival, and therapy resistance. While often studied in isolation, a compelling body of evidence now suggests that a coordinated therapeutic attack on both pathways may unlock significant clinical potential, particularly in overcoming the adaptive resistance that plagues single-agent targeted therapies.
FGFR1, a member of the highly conserved FGFR family, is a key regulator of cell proliferation, differentiation, and angiogenesis.[1] Its aberrant activation, frequently driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a range of malignancies, including breast cancer, squamous non-small cell lung cancer (NSCLC), and bladder cancer.[1][2] Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling primarily through the RAS/MAPK and PI3K/AKT pathways, which collectively promote uncontrolled cell growth and survival.[2][3]
Conversely, DDR2 is a unique RTK activated not by soluble growth factors, but by direct binding to fibrillar collagen in the extracellular matrix (ECM).[4][5] This interaction triggers a slow but sustained kinase activation, influencing cell adhesion, migration, proliferation, and ECM remodeling.[6] Overexpression and activating mutations of DDR2 are implicated in various cancers, including lung squamous cell carcinoma and breast cancer, where it contributes to invasion, metastasis, and chemoresistance.[4][5][7] DDR2 signaling engages pathways including SRC, SHP-2, and subsequently the MAPK and PI3K cascades, highlighting a potential node of convergence with FGFR1 signaling.[7]
This guide provides an in-depth comparison of therapeutic strategies targeting FGFR1 and DDR2, making a scientific case for the clinical potential of dual inhibition. We will explore the molecular rationale, compare existing therapeutic agents, and provide robust experimental workflows for validating dual-inhibitor candidates.
The Scientific Rationale for Dual Inhibition: Overcoming Therapeutic Resistance
The clinical efficacy of selective FGFR inhibitors, while promising, is often curtailed by the development of acquired resistance.[8] Tumors can adeptly rewire their signaling networks to circumvent the blockade of a single pathway, a phenomenon known as "bypass signaling".[9][10] This frequently involves the upregulation of alternative RTKs that can reactivate critical downstream pathways like MAPK and PI3K/AKT, rendering the initial therapy ineffective.[10][11]
While direct evidence specifically naming DDR2 as a primary bypass mechanism for FGFR1 inhibition is still emerging, the rationale for dual inhibition is built on two strong pillars:
-
Convergent Downstream Signaling: Both FGFR1 and DDR2 activate the MAPK and PI3K/AKT pathways.[3][7] In a tumor where both receptors are expressed, inhibiting only FGFR1 may leave the cell vulnerable to compensatory signaling from collagen-activated DDR2 in the tumor microenvironment, thus sustaining pro-survival signals.
-
Tackling Intrinsic and Acquired Resistance: In tumors with intrinsic co-expression or co-activation of both RTKs, a dual inhibitor offers a more comprehensive initial attack. Furthermore, in the context of acquired resistance, where tumors under pressure from an FGFR1 inhibitor may upregulate DDR2 signaling to survive, a dual-targeting agent could preemptively block this escape route. For instance, studies have shown that FGFR signaling can be a key mechanism of resistance to other targeted therapies (like EGFR inhibitors), and that inhibiting FGFR can resensitize tumors.[12][13] This principle of RTK crosstalk underscores the potential for DDR2 to play a similar role in the context of FGFR1 inhibition.
The following diagram illustrates the principal signaling pathways of FGFR1 and DDR2 and highlights the rationale for dual inhibition.
Caption: Rationale for dual FGFR1/DDR2 inhibition targeting convergent downstream pathways.
Comparative Analysis of Therapeutic Strategies
A critical evaluation of dual FGFR1/DDR2 inhibition requires comparison against single-target approaches and an analysis of existing multi-kinase inhibitors that possess this dual activity profile.
Monotherapy: The Limitations of a Singular Focus
-
Selective FGFR Inhibitors: Several selective FGFR inhibitors have gained regulatory approval or are in late-stage clinical trials, including erdafitinib, pemigatinib, and infigratinib.[14][15][16] These agents have shown significant efficacy in patients with specific FGFR gene alterations.[17][18] However, response rates can be variable, and the median duration of response is often limited by the onset of resistance, driven by secondary FGFR gatekeeper mutations or activation of bypass signaling pathways.[8][19]
-
Selective DDR2 Inhibitors: The development of selective DDR2 inhibitors is less advanced. Currently, there are no selective DDR2 inhibitors in clinical trials.[20] Most known DDR2 inhibitors are multi-targeted kinase inhibitors, such as dasatinib and ponatinib, which also target other kinases, making it difficult to isolate the specific clinical effect of DDR2 inhibition alone.[21][22]
Dual-Targeting Agents: A Survey of Existing Inhibitors
Several multi-targeted tyrosine kinase inhibitors, developed for other primary targets, have been shown to potently inhibit both FGFR1 and DDR2. These agents provide a valuable clinical and preclinical proxy for evaluating the dual-inhibition hypothesis.
| Inhibitor | FGFR1 IC50/Kᵢ | DDR2 IC50/Kᵢ | Other Key Targets (IC50/Kᵢ) | Primary Indication(s) | Reference(s) |
| Ponatinib | 2.2 nM | 4.5 nM | BCR-ABL (0.37 nM), VEGFR2 (1.5 nM), SRC (5.4 nM) | CML, Ph+ ALL | [23][24][25] |
| Lucitanib | 17.5 nM | ~260 nM (Kᵢ) | VEGFR1 (7 nM), VEGFR2 (25 nM), FGFR2 (82.5 nM) | Solid Tumors (Investigational) | [26][27] |
| Anlotinib | Inhibits FGFR1 | Inhibits DDR1 (not specified for DDR2) | VEGFR1/2/3, PDGFRα/β, c-Kit | NSCLC, Soft Tissue Sarcoma | [13][28][29] |
| Dasatinib | - | 1.4 nM | BCR-ABL, SRC family, c-Kit, PDGFRβ | CML, Ph+ ALL | [21][22] |
Note: IC50/Kᵢ values can vary based on assay conditions. Anlotinib's direct IC50 for DDR2 is not consistently reported in the provided sources, but it is known to inhibit the DDR family.
Comparative Insights:
-
Ponatinib emerges as a potent dual inhibitor of both FGFR1 and DDR2 with nanomolar efficacy.[23][24] Its broad activity profile, however, complicates the attribution of clinical outcomes solely to FGFR1/DDR2 inhibition. Preclinical studies show ponatinib effectively inhibits proliferation in cancer models driven by FGFR dysregulation.[23][30]
-
Lucitanib is primarily an inhibitor of VEGFR and FGFR kinases, with weaker but present activity against DDR2.[26] Clinical data in breast cancer patients with FGFR1 amplification showed modest antitumor activity, suggesting that simultaneous inhibition of VEGF and FGF pathways can be advantageous.[27][31]
-
Anlotinib is a broad-spectrum inhibitor whose mechanism includes the suppression of FGFR1 and VEGFR signaling.[28][29] It has demonstrated efficacy in overcoming acquired resistance to EGFR-TKIs in NSCLC, a process in which FGFR1 overexpression was identified as a key resistance mechanism.[13][32] This provides clinical support for the concept of targeting FGFR1 to overcome therapy resistance.
Experimental Protocols for Validating Dual Inhibitors
For researchers aiming to validate a novel dual FGFR1/DDR2 inhibitor, a multi-step, self-validating experimental workflow is essential.
Caption: A streamlined workflow for the preclinical validation of a dual FGFR1/DDR2 inhibitor.
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR1 and DDR2 kinases.
Causality: This is the foundational experiment to confirm direct enzymatic inhibition. A potent and selective compound should show low nanomolar IC50 values for FGFR1 and DDR2 and significantly higher values for other kinases, establishing its primary mechanism of action.
Methodology:
-
Reagents: Recombinant human FGFR1 and DDR2 kinase enzymes, appropriate peptide substrate (e.g., poly-Glu-Tyr), ATP, test compound (serially diluted), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer. b. In a 96-well plate, add the kinase, the substrate, and the test compound dilution. c. Initiate the reaction by adding a concentration of ATP that approximates the Michaelis constant (Km) for each enzyme. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and quantify the amount of ADP produced (or substrate phosphorylated) using the detection reagent and a luminometer/spectrophotometer.
-
Data Analysis: Plot the percentage of kinase inhibition versus the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Modulation
Objective: To confirm that the test compound inhibits FGFR1 and DDR2 signaling inside cancer cells.
Causality: This experiment validates that the compound can enter the cell and engage its target, leading to a measurable downstream biological effect. A successful dual inhibitor should reduce the phosphorylation of FGFR1, DDR2, and downstream effectors like ERK.
Methodology:
-
Cell Culture: Use a cancer cell line with known FGFR1 amplification (e.g., NCI-H1581) and/or DDR2 expression (e.g., A549).
-
Stimulation & Treatment: a. Serum-starve the cells for 12-24 hours to reduce basal signaling. b. For DDR2 activation, plate cells on collagen-coated plates. For FGFR1 activation, treat with FGF2 ligand (e.g., 50 ng/mL) for 15 minutes. c. Pre-treat cells with various concentrations of the test compound for 2-4 hours before stimulation.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: a. Quantify protein concentration using a BCA assay. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk. d. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FGFR1, anti-p-DDR2, anti-p-ERK1/2, and total protein controls). e. Wash and incubate with HRP-conjugated secondary antibodies. f. Visualize bands using an ECL substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the phosphorylation levels of target proteins relative to their total protein levels and normalize to the untreated control.
Conclusion and Future Perspectives
The strategy of dual FGFR1/DDR2 inhibition represents a rational and promising approach to cancer therapy. By targeting two distinct but converging oncogenic signaling pathways, this strategy holds the potential to deliver more durable clinical responses and overcome the adaptive resistance that limits the efficacy of single-agent FGFR inhibitors. Multi-kinase inhibitors like ponatinib and anlotinib provide early clinical evidence supporting the targeting of FGFR1 as part of a broader inhibitory strategy, especially in the context of therapy resistance.[13][23]
The path forward requires a multi-pronged effort. First, the development of novel, potent, and more selective dual FGFR1/DDR2 inhibitors is paramount to truly test this hypothesis in the clinic while minimizing off-target toxicities. Second, the identification of predictive biomarkers—such as co-amplification of FGFR1 and high expression of DDR2, or a specific collagen-rich tumor microenvironment—will be critical for patient selection. Finally, as our understanding of RTK crosstalk deepens, the true potential of dual FGFR1/DDR2 inhibition may be realized not just as a monotherapy, but in combination with chemotherapy, immunotherapy, or other targeted agents to create a multi-layered and robust therapeutic regimen against complex and adaptive cancers.
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Future Directions for FGFR1/DDR2 Inhibitor Research: A Comparative Guide for Drug Development Professionals
Introduction: The Evolving Landscape of FGFR1 and DDR2 Inhibition
Fibroblast growth factor receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) have emerged as critical targets in oncology. Aberrant FGFR1 signaling, often driven by gene amplification, is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Similarly, DDR2, a receptor tyrosine kinase activated by collagen, plays a significant role in tumor progression, invasion, and therapy resistance.[3][4] The initial development of inhibitors targeting these kinases has shown promise, but the path forward is paved with challenges of acquired resistance and the need for greater specificity. This guide provides a forward-looking perspective on the future of FGFR1 and DDR2 inhibitor research, offering a comparative analysis of emerging strategies and the experimental frameworks required to validate them.
Current State of the Art: A Comparative Overview of Existing Inhibitors
The first generation of inhibitors for FGFR1 and DDR2 primarily consists of multi-kinase inhibitors, with some agents demonstrating dual activity. While these have shown clinical activity, off-target effects and the rapid development of resistance have limited their long-term efficacy.[1][5]
| Inhibitor Class | Examples | Target Profile | Key Limitations |
| Pan-FGFR Inhibitors | Erdafitinib, Pemigatinib, Infigratinib | Inhibit FGFR1-4 | Hyperphosphatemia (due to FGFR1 inhibition), diarrhea (due to FGFR4 inhibition), off-target toxicities.[6][7][8] |
| Multi-Kinase Inhibitors (with DDR2 activity) | Dasatinib, Imatinib, Nilotinib | DDR2, SRC, ABL, etc. | Lack of specificity leading to a broad range of toxicities.[5] |
| Dual FGFR1/DDR2 Inhibitors | Compound 11k | FGFR1 (IC50: 31.1 nM), DDR2 (IC50: 3.2 nM) | Preclinical stage, full in vivo efficacy and safety profile yet to be established.[9] |
Future Direction 1: Enhancing Specificity and Overcoming Resistance
The central challenge in FGFR1 and DDR2 inhibitor development is the emergence of resistance. Future research must focus on novel modalities that can circumvent known resistance mechanisms.
Mechanisms of Resistance
-
FGFR1: Gatekeeper mutations (e.g., V561M) in the ATP-binding pocket are a common mechanism of acquired resistance to ATP-competitive inhibitors.[10][11] Bypass signaling through the activation of other receptor tyrosine kinases, such as MET or EGFR, can also render FGFR1 inhibitors ineffective.[12][13]
-
DDR2: The tumor microenvironment, particularly the extracellular matrix (ECM), plays a crucial role in mediating resistance to DDR2 targeted therapies.[14] Activation of downstream signaling pathways, such as the non-canonical NF-κB2 pathway, can also confer tolerance.[14]
Emerging Strategies
1. Allosteric Inhibition:
Allosteric inhibitors bind to sites on the kinase distinct from the highly conserved ATP-binding pocket. This approach offers two key advantages:
-
Higher Selectivity: Allosteric sites are generally less conserved across different kinases, allowing for the development of highly specific inhibitors.
-
Overcoming Resistance: Allosteric inhibitors can be effective against tumors harboring gatekeeper mutations that confer resistance to ATP-competitive drugs.[15] An example is the allosteric FGFR inhibitor SSR128129E, which binds to the extracellular domain of the receptor.[16][17]
Experimental Workflow: Validating Allosteric Inhibitors
Caption: Workflow for the validation of allosteric inhibitors.
2. Proteolysis-Targeting Chimeras (PROTACs):
PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.[18] A PROTAC consists of a ligand that binds to the target protein (e.g., FGFR1 or DDR2), a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
-
Advantages of PROTACs:
-
Can be effective against inhibitor-resistant mutants.
-
Sub-stoichiometric concentrations can be effective due to their catalytic mode of action.
-
Can target proteins previously considered "undruggable."[18]
-
Recent studies have described the development of selective FGFR1/2 PROTACs with potent anti-tumor activity in preclinical models.[19][20]
Experimental Workflow: Developing and Validating PROTACs
Caption: Workflow for PROTAC development and validation.
Future Direction 2: Rational Combination Therapies
Given the complexity of cancer signaling networks, combination therapies are a promising strategy to overcome resistance and enhance efficacy.
FGFR1 Combination Strategies:
-
FGFRi + MEK Inhibitors: In KRAS-mutant lung cancers, MEK inhibition can lead to feedback activation of the FGFR1 signaling pathway.[21] Combining an FGFR inhibitor with a MEK inhibitor can therefore produce synergistic anti-tumor effects.[21]
-
FGFRi + EGFR Inhibitors: In head and neck squamous cell carcinoma (HNSCC) cell lines with FGFR amplification, resistance to the FGFR inhibitor AZD4547 was driven by EGFR signaling.[21] Co-treatment with an EGFR inhibitor like gefitinib synergistically inhibited the proliferation of these resistant cells.[21]
-
FGFRi + Immunotherapy: Combining FGFR inhibitors with immune checkpoint inhibitors is an area of active investigation. A recent study showed that a novel FGFR inhibitor combined with radiotherapy could induce immunogenic cell death, suggesting a potential synergy with immunotherapy.[22]
DDR2 Combination Strategies:
-
DDR2i + BRAF/MEK Inhibitors: In BRAF-mutant melanoma, the ECM can confer tolerance to BRAF/MEK inhibitors. Targeting DDR1/2 with an agent like imatinib can overcome this matrix-mediated resistance and delay tumor relapse.[14]
-
DDR2i + SRC Inhibitors: In DDR2-mutated NSCLC, there appears to be a coordinated role for both DDR2 and SRC in maintaining cell proliferation. Dual inhibition of DDR2 and SRC shows enhanced anti-tumor effects compared to targeting either kinase alone.[5]
Signaling Pathway: FGFR1 and DDR2 in Cancer
Caption: Simplified FGFR1 and DDR2 signaling pathways in cancer.
Experimental Protocols
Protocol 1: Cell-Based Kinase Phosphorylation Assay (Western Blot)
Objective: To determine the inhibitory effect of a compound on FGFR1 or DDR2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture cancer cell lines with known FGFR1 amplification (e.g., NCI-H1581) or DDR2 mutation (e.g., NCI-H2286) in appropriate media.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of the test inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Ligand Stimulation (for DDR2): For DDR2, stimulate cells with collagen I (10-50 µg/mL) for 15-30 minutes prior to lysis to induce receptor activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-FGFR1/phospho-DDR2 and total FGFR1/DDR2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an FGFR1/DDR2 inhibitor in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (e.g., via oral gavage) or vehicle control daily at predetermined doses.[9]
-
Efficacy Endpoints:
-
Monitor tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for target inhibition).
-
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate TGI at the end of the study. Perform statistical analysis to determine significance.
Conclusion and Future Outlook
The therapeutic targeting of FGFR1 and DDR2 is at a pivotal juncture. While first-generation inhibitors have validated these kinases as important cancer targets, the future lies in developing more sophisticated and durable therapeutic strategies. The pursuit of allosteric inhibitors and PROTACs offers exciting avenues to enhance specificity and overcome resistance. Furthermore, a deeper understanding of the molecular mechanisms of resistance will continue to guide the rational design of combination therapies. The experimental frameworks outlined in this guide provide a robust starting point for researchers and drug developers to navigate this promising field and ultimately deliver more effective treatments to patients.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of FGFR1/DDR2 Inhibitor 1
As a Senior Application Scientist, this guide provides a detailed framework for the safe and compliant disposal of FGFR1/DDR2 inhibitor 1, a potent, research-grade kinase inhibitor. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step to empower researchers with a deep understanding of hazardous waste management principles.
The First Principle: Hazard Assessment & Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the material's hazards is paramount. This compound is a bioactive small molecule designed to elicit a specific biological response.[1][2] Consequently, all waste generated from its use must be presumed hazardous.
Your primary source for hazard information is the manufacturer's Safety Data Sheet (SDS). The SDS provides comprehensive data on physical and chemical properties, toxicity, handling precautions, and emergency procedures.
As a potent kinase inhibitor with anti-tumor activity, this compound waste falls under the category of chemical hazardous waste due to its inherent biological activity and potential cytotoxicity.[2] Laboratory personnel must treat all related waste streams—solid, liquid, and consumable—as hazardous unless explicitly determined otherwise by an Environmental Health & Safety (EHS) professional.[3][4]
| Identifier | Information |
| Chemical Name | This compound |
| Synonyms | Compound 11k |
| CAS Number | 2308497-58-5[5] |
| Molecular Formula | C28H22F3N5O[5] |
| Molecular Weight | 501.50 g/mol [5] |
| Common Solvents | Dimethyl sulfoxide (DMSO)[1][5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The journey of chemical waste from the lab bench to its final disposal facility is a highly regulated process. The following workflow illustrates the critical stages, each governed by federal and institutional safety protocols.
Caption: General workflow for hazardous laboratory chemical waste disposal.
Step 1: Waste Generation
This is any point where this compound or its solutions are used, and a waste product is created.
Step 2: Segregation at the Source
This is the most critical step to prevent dangerous chemical reactions.[6] Never mix incompatible waste streams. For this compound, the primary segregation categories are:
-
Solid vs. Liquid Waste: Always use separate containers for solids and liquids.[7]
-
Organic vs. Aqueous Liquid Waste: Solutions of the inhibitor in DMSO or other organic solvents must be kept separate from aqueous buffer solutions.[8]
-
Sharps Waste: Needles and syringes must be placed in designated sharps containers.[9][10]
Step 3: Containment & Labeling
Proper containment is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]
-
Container Compatibility: Use containers made of material compatible with the waste. For DMSO solutions, glass or polyethylene containers are appropriate. Avoid using metal containers for acidic or corrosive waste.[7][12]
-
Container Condition: Ensure containers are in good condition, free of cracks, and have a tight-fitting, screw-top lid.[12] The container must remain closed at all times except when adding waste.[3][13]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:
-
The words "Hazardous Waste" [12]
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The associated hazards (e.g., "Toxic," "Bioactive")
-
The date accumulation started.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[6][13] This area must be under the control of the laboratory personnel generating the waste.
Step 5 & 6: Waste Pickup and EHS Management
Once a waste container is full or has been in the SAA for a specified time (per your institution's policy), a pickup must be scheduled with your organization's Environmental Health & Safety (EHS) department. They are responsible for collecting the waste, consolidating it, and preparing it for shipment.
Step 7: Licensed Disposal
EHS will transfer the waste to a licensed hazardous waste disposal company.[14] These facilities use methods like high-temperature incineration to destroy the chemical compounds safely.[9] The entire process is tracked using a hazardous waste manifest to ensure a "cradle-to-grave" chain of custody as required by the EPA.[12][13]
Detailed Protocols for Specific Waste Streams
The following protocols provide step-by-step guidance for managing the most common waste streams associated with this compound.
Protocol 3.1: Solid Waste Disposal
This stream includes unused or expired neat compound, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated lab consumables (e.g., pipette tips, weigh boats, microfuge tubes).
| Step | Action | Rationale |
| 1 | Designate a specific, compatible solid waste container (e.g., a sturdy plastic pail with a lid). | Prevents cross-contamination and ensures waste is properly contained. |
| 2 | Immediately label the container with "Hazardous Waste" and list "this compound contaminated debris." | Fulfills regulatory requirements and informs personnel of the contents and hazards.[9] |
| 3 | Place all contaminated solid items directly into the designated container. | Avoids secondary contamination of lab surfaces. |
| 4 | For bulk powder disposal, place the original vial inside a secondary container (like a sealed bag) before putting it in the waste bin. | Provides an extra layer of containment for the concentrated compound. |
| 5 | Keep the container sealed when not in use and store it in your designated SAA. | Prevents the release of airborne particles and complies with SAA regulations.[13] |
Protocol 3.2: Liquid Waste Disposal
This stream includes stock solutions (e.g., in DMSO) and spent media or buffer from cell-based assays.
| Step | Action | Rationale |
| 1 | Designate separate, compatible liquid waste containers for organic and aqueous waste. Use glass bottles for organic solvents. | Prevents dangerous reactions and allows for proper waste treatment downstream.[8] |
| 2 | Immediately label each container with "Hazardous Waste," the full list of contents (e.g., "this compound, DMSO"), and hazard information. | Ensures safe handling and proper disposal routing. |
| 3 | Pour waste carefully into the correct container using a funnel. Do not mix incompatible waste types.[15] | Prevents spills and dangerous chemical reactions. |
| 4 | Do not fill the container beyond 90% capacity. | Leaves headspace for vapor expansion and prevents spills during transport. |
| 5 | Securely cap the container immediately after adding waste. Store in the SAA with secondary containment (e.g., a spill tray).[3][7] | Prevents spills and release of vapors. Secondary containment is a crucial safety measure. |
Protocol 3.3: Sharps Waste Disposal
This includes any needles or syringes used to handle solutions of the inhibitor.
| Step | Action | Rationale |
| 1 | Use only approved, puncture-proof, and leak-resistant sharps containers.[9] | Prevents physical injury and chemical exposure. |
| 2 | Place the container in the immediate vicinity of where sharps are used. | Encourages immediate disposal and minimizes the risk of accidental injury.[10] |
| 3 | Immediately after use, dispose of the entire syringe and needle assembly into the sharps container. Do not recap, bend, or break needles. | This is a universal safety precaution to prevent needlestick injuries. |
| 4 | Once the container is 3/4 full, close and lock the lid. | Prevents overfilling, which is a major cause of sharps injuries. |
| 5 | Label the container with "Hazardous Chemical Sharps Waste" and list the chemical contaminant. Request pickup from EHS. | Informs waste handlers of the dual hazard (physical and chemical). |
Advanced Topic: Chemical Deactivation
For certain cytotoxic or potent compounds, chemical deactivation may be employed to reduce the hazard level of the waste before disposal. This is an advanced procedure that should only be performed after a specific protocol has been developed and validated for this compound and explicitly approved by your institution's EHS department.
A common laboratory decontamination agent is sodium hypochlorite (bleach). Studies on other kinase inhibitors have shown that exposure to sodium hypochlorite can effectively deactivate the molecule.[16] A potential (but unvalidated) workflow would involve treating liquid waste with a specific concentration of bleach for a defined period, followed by analytical confirmation of the inhibitor's destruction.
Caption: Conceptual workflow for chemical deactivation of a potent compound.
WARNING: Do not attempt chemical deactivation without a validated protocol and EHS approval. Improper mixing of chemicals (e.g., bleach and organic solvents or acids) can produce highly toxic gases and violent reactions.
Regulatory & Safety Framework
All laboratory waste disposal activities in the United States are governed by a multi-layered regulatory framework.
-
Environmental Protection Agency (EPA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[11] This includes regulations on waste identification, accumulation, transport, and disposal.[14]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[17] This plan must outline specific procedures for safe handling and disposal of hazardous chemicals to protect workers.[18]
-
Institutional Policies (EHS): Your local EHS department translates federal and state regulations into specific, actionable policies for your institution. Always consult your institution's EHS guidelines, as they are your primary resource for compliance.
By adhering to the principles of rigorous hazard assessment, strict segregation, and proper containment, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
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- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Wang Q, et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 671-689.
- OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.
- FGFR1/DDR21, inhibitor | FGFR1/DDR2 1, Inhibitor. (n.d.). MyBioSource.
- This compound. (n.d.). Selleck China.
- Identification of deactivation procedure for Trilaciclib. (2022, September 27). World Journal of Advanced Research and Reviews.
- Scientists find new ways to convert inhibitors into degraders, paving the way for future drug discoveries. (2024, April 11). The Institute of Cancer Research.
- From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2025, November 26). CeMM Research Center for Molecular Medicine.
- From inhibition to destruction – kinase drugs found to trigger protein degradation. (2025, November 26).
- IRB Barcelona reveals that destruction kinase drugs trigger protein degradation. (2025, December 2). Institute for Research in Biomedicine Barcelona.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for FGFR1/DDR2 Inhibitor 1
As a Senior Application Scientist, my primary goal is to ensure that your groundbreaking research is not only successful but also conducted with the highest commitment to safety. FGFR1/DDR2 inhibitor 1 is a potent, small molecule kinase inhibitor with significant potential in oncological research.[1][2][3] Like many targeted therapies, its potency necessitates a robust safety protocol to protect researchers from occupational exposure. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical, field-proven insights.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound is designed to modulate critical cellular signaling pathways.[1][2] While this specificity is key to its therapeutic potential, it also presents a potential health risk to researchers. Potent kinase inhibitors, as a class, are often treated as cytotoxic or antineoplastic agents because they can have unintended effects on healthy cells with prolonged or repeated exposure. Routes of occupational exposure include inhalation of aerosolized powder, absorption through the skin, and accidental ingestion.[4] Therefore, we must assume that chronic, low-level exposure could pose risks, including potential carcinogenicity, mutagenicity, or teratogenicity.[4] A thorough risk assessment is the first step before any handling.[5]
The Safety Data Sheet (SDS) for this compound serves as the foundational document for hazard identification.[1][6][7] However, for many research compounds, the SDS may lack extensive toxicological data. In such cases, the principle of precaution dictates that we handle the compound as potentially hazardous and implement the highest level of protection.
The Hierarchy of Controls: A Framework for Safety
Personal Protective Equipment (PPE) is the final and most personal line of defense, but it should never be the only one. A comprehensive safety strategy incorporates the "Hierarchy of Controls," which prioritizes methods of hazard mitigation.[8]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, this means:
-
Engineering Controls: Always handle the solid compound (especially during weighing and reconstituting) inside a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[8][9] Restrict access to areas where the compound is being handled. Avoid eating or drinking in the lab.[9]
Core Personal Protective Equipment (PPE) Protocols
When engineering and administrative controls are in place, PPE provides the necessary barrier to prevent direct contact. The selection of appropriate PPE is critical and task-dependent.[10]
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double Nitrile Gloves | Disposable Gown or Lab Coat | Safety Glasses | Not typically required if no sign of damage |
| Weighing Solid Compound | Double Nitrile Gloves | Disposable, fluid-resistant gown with knit cuffs | Safety Goggles or Face Shield | Required if not in a certified fume hood (e.g., N95) |
| Reconstituting in Solvent | Double Nitrile Gloves | Disposable, fluid-resistant gown with knit cuffs | Safety Goggles and Face Shield | Handled within a chemical fume hood |
| Cell Culture Dosing | Double Nitrile Gloves | Disposable Gown or Lab Coat | Safety Glasses | Handled within a Biosafety Cabinet (BSC) |
| Waste Disposal | Double Nitrile Gloves | Disposable Gown or Lab Coat | Safety Goggles or Face Shield | Not typically required |
Hand Protection: Your Primary Contact Barrier
Contamination of the hands is a primary route of exposure.[4]
-
Gloves: Always wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[10][11] The outer glove should be changed immediately if contaminated and every 30-60 minutes during extended procedures. The inner glove provides protection during the removal of the outer glove.
-
Cuff Integration: The outer glove cuff should be pulled over the knit cuff of the disposable gown to create a seal.[11]
Body Protection: Shielding from Spills and Splashes
-
Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[12] It should have long sleeves with tight-fitting knit cuffs.[10] Lab coats that are laundered at home are strictly prohibited as this can lead to secondary exposure.[4]
Eye and Face Protection: Preventing Ocular Exposure
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures.
-
High-Risk Tasks: When handling the powder form, reconstituting the compound, or when there is any risk of splashing, upgrade to chemical splash goggles.[4][12] For maximum protection, a full-face shield worn over safety goggles is recommended.[10]
Procedural Guide: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination. This workflow must be followed meticulously.
Caption: The correct sequence for donning and doffing PPE to minimize contamination.
Spill Management and Disposal Plan
Accidents happen, and preparation is key. A spill kit specifically for cytotoxic/hazardous drugs must be readily available.[4]
Spill Response
-
Alert & Secure: Alert others in the area and restrict access.
-
Don PPE: Put on a full set of PPE from the spill kit, including a respirator if the spill involves powder outside of a fume hood.
-
Contain: Use absorbent pads from the kit to gently cover the spill, working from the outside in. Do not create aerosols.
-
Clean: Once absorbed, carefully collect all contaminated materials into designated cytotoxic waste bags.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent (e.g., a fresh 10% bleach solution followed by a rinse with 70% ethanol or sterile water), as many kinase inhibitors can be deactivated by strong oxidizers.[13]
-
Dispose: Dispose of all materials, including the PPE worn during cleanup, as cytotoxic waste.[12]
Waste Disposal
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: Used vials, pipette tips, gloves, gowns, and absorbent materials must be disposed of in a clearly labeled, puncture-proof cytotoxic waste container (often yellow or purple).
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated, sealed hazardous waste container. Deactivation with a chemical agent like sodium hypochlorite may be an option, but this must be validated and performed in accordance with your institution's and local environmental regulations.[13]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is paramount; they are your validated system for handling potent compounds like this compound with the respect they command.
References
- Safe handling of cytotoxics: guideline recommendations.PubMed Central.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
